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1,3-Dimethyl-2-fluoroimidazolinium chloride Documentation Hub

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  • Product: 1,3-Dimethyl-2-fluoroimidazolinium chloride
  • CAS: 245550-85-0

Core Science & Biosynthesis

Foundational

Technical Guide: 1,3-Dimethyl-2-fluoroimidazolinium Chloride (DMFC) & Fluorination Systems

Executive Summary 1,3-Dimethyl-2-fluoroimidazolinium chloride (DMFC) (CAS: 245550-85-0) is a specialized electrophilic fluorinating intermediate and reagent used in organic synthesis.[1][2][3][4] It belongs to the class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethyl-2-fluoroimidazolinium chloride (DMFC) (CAS: 245550-85-0) is a specialized electrophilic fluorinating intermediate and reagent used in organic synthesis.[1][2][3][4] It belongs to the class of imidazolinium salts, serving as a safer, more thermally stable alternative to traditional sulfur-based fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

In practical applications, DMFC often exists in equilibrium or as a transient species generated in situ from its precursor, 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) , and an alkali fluoride source (e.g., KF, CsF). It is the mono-fluoro cationic precursor to the neutral gem-difluoro species, 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) . This guide details the physicochemical properties, mechanistic pathways, and protocols for utilizing DMFC in deoxyfluorination reactions.

Chemical Identity & Physicochemical Properties[3][4][6][7][8][9]

DMFC serves as a "carrier" of reactive fluorine, bridging the gap between stable chloride salts and reactive neutral fluorinators.

PropertyData
Chemical Name 1,3-Dimethyl-2-fluoroimidazolinium chloride
Common Abbreviation DMFC
CAS Number 245550-85-0
Molecular Formula C₅H₁₀ClFN₂
Molecular Weight 152.60 g/mol
Precursor (DMC) CAS: 37091-73-9 (2-Chloro-1,3-dimethylimidazolinium chloride)
Related Neutral Agent (DFI) CAS: 220405-40-3 (2,2-Difluoro-1,3-dimethylimidazolidine)
Physical State Hygroscopic solid or ionic liquid (often generated in solution)
Solubility Soluble in polar aprotic solvents (Acetonitrile, DMF, DMI)
Stability Highly moisture sensitive; hydrolyzes to 1,3-dimethyl-2-imidazolidinone (DMI) and HF/HCl.[4]

Mechanistic Insight: The Fluorination System

Understanding DMFC requires analyzing the equilibrium between the chloro-salt, the fluoro-salt, and the neutral difluoro-species. DMFC is the activated electrophile that reacts with nucleophiles (like alcohols) to activate them for subsequent fluorination.

Synthesis & Equilibrium Pathway

The reagent is typically synthesized via halogen exchange (Halex) from DMC.

DMFC_Synthesis DMC DMC (Precursor) (2-Chloro-salt) DMFC DMFC (Active Reagent) (2-Fluoro-salt) DMC->DMFC Halogen Exchange (-KCl) KF + KF / NaF DFI DFI (Neutral) (2,2-Difluoro-species) DMFC->DFI + F- Equilibrium DFI->DMFC + Electrophile

Figure 1: The synthetic pathway from DMC to DMFC and DFI.[4] DMFC acts as the reactive intermediate in the generation of the neutral fluorinating agent DFI.

Deoxyfluorination Mechanism

The primary application of DMFC is the conversion of alcohols to alkyl fluorides (Deoxyfluorination). The mechanism mirrors that of the Vilsmeier-Haack reagent but utilizes fluoride transfer.

  • Activation: The hydroxyl group of the substrate attacks the C-2 position of the imidazolinium cation (DMFC), displacing the chloride (or fluoride).

  • Intermediate Formation: An alkoxy-imidazolinium intermediate is formed.

  • Nucleophilic Substitution: A fluoride ion (from the counterion or added salt) attacks the alkyl group in an

    
     fashion, releasing the stable urea byproduct (DMI) and the alkyl fluoride.
    

Deoxyfluorination_Mechanism Substrate Alcohol Substrate (R-OH) Intermediate Alkoxy-Imidazolinium Intermediate Substrate->Intermediate Activation (-Cl⁻) Reagent DMFC Reagent (Imidazolinium Cation) Reagent->Intermediate Activation (-Cl⁻) TS Transition State (Sn2 Attack by F-) Intermediate->TS + F⁻ Product Alkyl Fluoride (R-F) TS->Product Byproduct DMI (Urea) + HCl/HF TS->Byproduct

Figure 2: Mechanism of deoxyfluorination using DMFC. The driving force is the formation of the stable amide bond in DMI.

Applications in Synthesis

Deoxyfluorination of Alcohols

DMFC is particularly effective for converting primary and secondary alcohols to their corresponding fluorides.

  • Advantages over DAST: DMFC and its derivatives are thermally stable and do not pose the explosion hazards associated with S-F reagents.

  • Selectivity: High chemoselectivity for alcohols over other functional groups.

Phenol Fluorination (PhenoFluor Analogues)

While "PhenoFluor" typically refers to the bulky 1,3-bis(2,6-diisopropylphenyl) derivative, the core mechanism remains the same for DMFC. It can activate phenols for ipso-substitution, although the bulky analogues are preferred to prevent side reactions.

Comparison of Reagents
FeatureDMFC / DFIDAST / Deoxo-Fluor
Thermal Stability High (Non-explosive)Low (Explosion risk >90°C)
Storage Hygroscopic solid/liquidRefrigerated liquid
Byproducts Water-soluble Urea (DMI)Sulfur species (difficult removal)
Atom Economy ModerateModerate

Experimental Protocols

Protocol A: In Situ Generation and Fluorination of a Primary Alcohol

This protocol generates DMFC/DFI in situ from the cheaper DMC precursor.

Materials:

  • 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) (1.2 equiv)

  • Potassium Fluoride (Spray-dried, anhydrous) (4.0 equiv)

  • Substrate: Primary Alcohol (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) (Anhydrous)

Procedure:

  • Preparation of Reagent: In a flame-dried round-bottom flask under Nitrogen, suspend DMC (1.2 equiv) and spray-dried KF (4.0 equiv) in anhydrous MeCN.

  • Activation: Heat the mixture to 60–80°C for 2 hours. This step performs the halogen exchange to generate DMFC/DFI in situ.

  • Substrate Addition: Cool the mixture to 0°C. Add the alcohol substrate (dissolved in minimal MeCN) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (or heat to 40–60°C for unreactive substrates) and stir until TLC indicates consumption of the starting material (typically 2–6 hours).

  • Workup: Quench the reaction with water. Extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography. The urea byproduct (DMI) is water-soluble and largely removed during the aqueous wash.

Protocol B: Handling Isolated DMFC

If using commercially available DMFC (CAS 245550-85-0).

  • Handling: Handle strictly in a glovebox or under a positive pressure of inert gas (Argon/Nitrogen). The salt is extremely hygroscopic.

  • Reaction: Dissolve DMFC (1.1 equiv) in MeCN or DMI. Add Et₃N·3HF or CsF (2.0 equiv) as an exogenous fluoride source if necessary (to ensure stoichiometry). Add substrate at 0°C.

Safety & Handling

  • Corrosivity: DMFC hydrolyzes to release HF and HCl. It causes severe skin burns and eye damage.

  • Moisture Sensitivity: Violent reaction with water is possible. Always use anhydrous solvents.

  • Toxicity: Like many alkylating agents and imidazolinium salts, it should be treated as potentially toxic if ingested or inhaled.

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat. Work inside a fume hood.

References

  • Synthesis and Properties of Imidazolinium Salts

    • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium chloride.[4][5] 1. A powerful dehydrating equivalent to DCC.

  • Fluorination Reagents (DFI)

    • Hayashi, H., et al. (2002). 2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[4][6][7][8][9] A new fluorinating agent.[10][11][12][13]

  • PhenoFluor and Derivatives

    • Tang, P., Wang, W., & Ritter, T. (2011).[14] Deoxyfluorination of Phenols.[11][12][13][14]

  • Mechanistic Studies on Deoxyfluorination

    • Fujimoto, T., & Ritter, T. (2015).[14] PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols.[11][14]

Sources

Exploratory

Advanced Characterization and Application of 1,3-Dimethyl-2-fluoroimidazolinium Chloride (DFI-Cl)

The following technical guide details the chemical structure, properties, and applications of 1,3-Dimethyl-2-fluoroimidazolinium Chloride , a specialized fluorinating and activating agent. Executive Summary 1,3-Dimethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, and applications of 1,3-Dimethyl-2-fluoroimidazolinium Chloride , a specialized fluorinating and activating agent.

Executive Summary

1,3-Dimethyl-2-fluoroimidazolinium chloride (often referred to as DFI-Cl or related to the DFI reagent class) represents a critical evolution in nucleophilic fluorination chemistry. Unlike traditional sulfur-based reagents such as DAST (Diethylaminosulfur trifluoride), which pose significant thermal explosion risks, imidazolinium-based reagents offer superior thermal stability, longer shelf-life, and controlled reactivity.

This guide analyzes DFI-Cl as a distinct chemical entity (CAS 245550-85-0) while contextualizing its relationship to the neutral 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) and the precursor 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) . It serves as a blueprint for researchers utilizing this scaffold for deoxyfluorination of alcohols, activation of carboxylic acids, and heterocycle synthesis.

Chemical Identity & Structural Analysis[1][2]

DFI-Cl is an imidazolinium salt characterized by a delocalized cationic core. It is structurally analogous to the Vilsmeier-Haack reagent but substituted with fluorine, enhancing its utility in halogen exchange and oxygen activation.

Identification Data
ParameterTechnical Specification
Chemical Name 1,3-Dimethyl-2-fluoroimidazolinium chloride
CAS Number 245550-85-0
Common Synonyms DFI-Cl; 2-Fluoro-1,3-dimethyl-4,5-dihydroimidazolium chloride
Molecular Formula C₅H₁₀ClFN₂
Molecular Weight 152.60 g/mol
Physical State Hygroscopic crystalline solid
Solubility Soluble in CH₂Cl₂, CH₃CN, DMF; reacts with water
Structural Architecture

The core structure consists of a five-membered saturated backbone (imidazolidine) oxidized to the amidinium oxidation state.

  • Cation: The 2-position carbon is electrophilic, bonded to a fluorine atom and stabilized by two nitrogen atoms donating electron density.

  • Anion: The chloride ion serves as the counterion. In solution, this ion pair exists in equilibrium, and the chloride can act as a nucleophile or leaving group depending on the substrate and solvent.

SMILES: CN1CCC.[Cl-]

Mechanistic Principles

The utility of DFI-Cl lies in its ability to activate oxygenated substrates (alcohols, carboxylic acids) converting the hydroxyl group into a potent leaving group (the imidazolinium ether), which is subsequently displaced by a nucleophile (fluoride).

Mechanism of Deoxyfluorination

The reaction proceeds via an SN2 pathway, resulting in the inversion of configuration at the reaction center.

  • Activation: The alcohol oxygen attacks the electrophilic C-2 position of the DFI cation, displacing the chloride (or fluoride in equilibrium).

  • Intermediate: A stable alkoxy-imidazolinium intermediate is formed.

  • Displacement: The fluoride ion (either from the reagent or added exogenous fluoride like KF) attacks the alkyl group, displacing the neutral urea byproduct (1,3-dimethyl-2-imidazolidinone, DMI).

Mechanistic Pathway Diagram

DFI_Mechanism Substrate Alcohol (R-OH) Intermediate Alkoxy-Imidazolinium Intermediate Substrate->Intermediate Nucleophilic Attack (- HCl) DFI_Reagent DFI-Cl Reagent (Electrophile) DFI_Reagent->Intermediate Transition SN2 Transition State Intermediate->Transition Fluoride Attack Product Alkyl Fluoride (R-F) Transition->Product Inversion Byproduct DMI (Urea) Byproduct Transition->Byproduct

Figure 1: Mechanistic flow of deoxyfluorination using DFI-Cl. The reagent activates the alcohol, converting the OH into a urea-based leaving group.

Synthetic Applications & Protocols

Comparison of Fluorinating Agents

DFI-Cl offers a distinct safety profile compared to traditional reagents.

FeatureDFI-Cl / DFIDAST (Diethylaminosulfur trifluoride)Ishikawa's Reagent
Thermal Stability High (Stable >100°C)Low (Explosive decomp >90°C)Moderate
Physical State Solid (Salt) / Liquid (Neutral)LiquidLiquid
Shelf Life Months (if kept dry)Limited (hydrolyzes rapidly)Moderate
Byproduct DMI (Water-soluble urea)Sulfur species (Difficult removal)Amides
Atom Economy ModerateGoodModerate
Protocol A: Deoxyfluorination of Primary/Secondary Alcohols

This protocol utilizes DFI-Cl (or DFI generated in situ) to convert alcohols to alkyl fluorides.

Reagents:

  • Substrate: 1.0 equiv (Primary or Secondary Alcohol)

  • Reagent: DFI-Cl (1.2 – 1.5 equiv)

  • Base: DBU or Triethylamine (2.0 equiv) - Optional but recommended to scavenge HCl

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Add the base (DBU) followed by the slow addition of 1,3-Dimethyl-2-fluoroimidazolinium chloride .

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Note: For unreactive secondary alcohols, reflux in MeCN (80°C) may be required.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: In-Situ Generation from DMC

Because the pure fluoro-chloride salt (CAS 245550-85-0) can be expensive or hygroscopic, it is often generated in situ from the cheaper 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) (CAS 37091-73-9).

Workflow:

  • Suspend DMC (1.2 equiv) and Potassium Fluoride (KF, spray-dried, 4.0 equiv) in Acetonitrile.

  • Stir at 60–80°C for 2 hours. The chloride exchanges with fluoride to form the active fluoro-species (DFI/DFI-Cl).

  • Add the substrate (Alcohol or Carboxylic Acid) directly to this suspension.

  • Proceed with heating until conversion is complete.

Safety & Handling

While safer than DAST, DFI-Cl is a potent electrophile and fluorinating agent.

  • Hydrolysis Risk: DFI-Cl reacts with atmospheric moisture to release Hydrogen Fluoride (HF) and HCl. Always handle in a fume hood.

  • Corrosivity: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a desiccator or glovebox at 2–8°C. Ensure the container is tightly sealed to prevent hydrolysis to the urea (DMI).

  • Incompatibility: Avoid strong oxidizers and protic solvents (unless the reaction intends to use them as substrates).

References

  • ChemicalBook. (2024).[1] 1,3-Dimethyl-2-fluoroimidazolinium Chloride Product Entry. Link

  • Hayashi, H., et al. (2002). "2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[2][3][4] A new fluorinating agent." Chemical Communications, (15), 1618–1619.[3] Link

  • Alfa Chemistry. (2024). Catalog Entry: 1,3-Dimethyl-2-fluoroimidazolinium chloride (CAS 245550-85-0).[5][6] Link

  • Isobe, T., & Ishikawa, T. (1999). "Modified Vilsmeier-Haack Reagent for Deoxyfluorination." Journal of Organic Chemistry. (Contextual reference for imidazolinium utility).

Sources

Foundational

Mechanism of deoxyfluorination using DFI reagent

Title: Precision Deoxyfluorination: A Technical Guide to the DFI (2,2-Difluoro-1,3-dimethylimidazolidine) Reagent Executive Summary In the landscape of nucleophilic fluorination, 2,2-Difluoro-1,3-dimethylimidazolidine (D...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Deoxyfluorination: A Technical Guide to the DFI (2,2-Difluoro-1,3-dimethylimidazolidine) Reagent

Executive Summary

In the landscape of nucleophilic fluorination, 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) has emerged as a critical alternative to traditional sulfur-based reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor®. While DAST is notorious for its thermal instability and explosive potential, DFI offers a distinct safety profile: it is non-explosive, thermally stable up to high temperatures, and highly soluble in organic solvents.

This guide details the mechanistic underpinnings of DFI-mediated deoxyfluorination, providing researchers with the causal logic required to optimize reaction conditions for alcohols, aldehydes, and ketones.

Part 1: The Chemistry of DFI

Structure and Stability DFI consists of a five-membered imidazolidine ring geminally substituted with two fluorine atoms at the C2 position. Unlike sulfur-fluorine bonds in DAST, the carbon-fluorine bonds in DFI are stabilized by the varying electronegativity and resonance of the neighboring nitrogen atoms.

  • Thermal Stability: DFI does not exhibit the catastrophic decomposition exotherms associated with S-F reagents. It can be handled safely at elevated temperatures (up to 180°C in some contexts), allowing for the fluorination of sterically hindered or electron-deficient substrates that require thermal activation.

  • Solubility: It is miscible with dichloromethane (DCM), acetonitrile (MeCN), and toluene, allowing for flexible solvent tuning based on substrate polarity.

Part 2: Mechanistic Pathways

The efficacy of DFI relies on the activation of the oxygenated substrate into a good leaving group, followed by nucleophilic displacement by fluoride.

Alcohol Deoxyfluorination Mechanism

The transformation of alcohols to alkyl fluorides proceeds via an Imidazolidinium Intermediate .

  • Activation: The hydroxyl lone pair of the alcohol attacks the electrophilic C2 carbon of the DFI reagent.

  • Elimination: Hydrogen fluoride (HF) is eliminated (often buffered by the basicity of the reagent or added bases), forming a highly reactive alkoxy-imidazolidinium cation.

  • Displacement: The fluoride anion (

    
    ), now liberated, attacks the alkyl carbon.
    
    • Primary/Secondary Alcohols: Predominantly follows an

      
       pathway , resulting in stereochemical inversion .
      
    • Tertiary/Benzylic Alcohols: May proceed via an

      
      -like ion pair mechanism , leading to racemization or retention depending on solvent polarity.
      
  • Byproduct Formation: The leaving group is converted into the thermodynamically stable 1,3-dimethyl-2-imidazolidinone (DMI).

Carbonyl Gem-Difluorination

For aldehydes and ketones, the mechanism involves an initial formation of a fluoro-imidazolidinium intermediate, followed by a second fluoride attack to generate the gem-difluoride moiety.

Visualization: Mechanistic Pathway

DFI_Mechanism Substrate Alcohol (R-OH) Intermediate Alkoxy-Imidazolidinium Cation (Activated) Substrate->Intermediate Nucleophilic Attack on C2 DFI DFI Reagent DFI->Intermediate HF Elimination TS Transition State (SN2 Attack) Intermediate->TS + F- Product Alkyl Fluoride (R-F) TS->Product Inversion Byproduct DMI (Urea Byproduct) TS->Byproduct Leaving Group

Figure 1: The stepwise activation and nucleophilic substitution pathway of DFI-mediated deoxyfluorination.

Part 3: Substrate Scope & Selectivity Data

The following table summarizes the expected reactivity profile based on substrate class.

Substrate ClassProductMech.StereochemistryTypical Conditions
Primary Alcohol

Alkyl Fluoride

N/ADCM, 0°C

RT, 2-4h
Secondary Alcohol

Alkyl Fluoride

Inversion DCM/MeCN, RT

40°C
Tertiary Alcohol

Alkyl Fluoride

Mixed/RacemicMeCN, RT (Fast)
Aldehyde Gem-DifluorideAddn.N/ANeat or MeCN, 60-80°C
Ketone Gem-DifluorideAddn.N/ANeat or MeCN, 80-100°C
Carboxylic Acid Acyl FluorideSub.N/ADCM, RT

Part 4: Experimental Protocols

Standard Operating Procedure (SOP): Deoxyfluorination of a Secondary Alcohol

Context: This protocol assumes a scale of 1.0 mmol. Adjust volumes proportionally.

Reagents:

  • Substrate: 1.0 equiv (e.g., 2-octanol)

  • DFI Reagent: 1.2 – 1.5 equiv

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add the alcohol substrate (1.0 mmol) and dissolve in anhydrous DCM (5 mL).

  • Reagent Addition (Controlled):

    • Cool the solution to 0°C (ice bath). Note: While DFI is stable, controlling the initial exotherm of activation is critical for selectivity.

    • Add DFI (1.2 mmol) dropwise via syringe.

    • Observation: No massive fuming should occur, unlike DAST, but protect from ambient moisture.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor via TLC or

      
      -NMR.
      
    • Optimization: If conversion is sluggish after 4 hours, switch solvent to MeCN and heat to 45°C. DFI requires higher activation energy than DAST for some substrates.

  • Quenching & Workup:

    • Cool back to 0°C.

    • Crucial Step: Quench by slow addition of saturated aqueous

      
       . This neutralizes the HF generated during the reaction.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel). Note: The byproduct DMI is polar and water-soluble, often removed during the aqueous workup, simplifying purification.

Visualization: Experimental Workflow

DFI_Workflow Setup 1. Setup Dry DCM, N2 atm, 0°C Addition 2. Addition Add DFI Dropwise Setup->Addition Reaction 3. Reaction Warm to RT (or Heat to 60°C) Addition->Reaction Monitor Check Conversion (TLC / 19F-NMR) Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Quench Sat. NaHCO3 (Neutralize HF) Monitor->Quench Complete Workup 5. Workup Extract (DCM) -> Remove DMI Quench->Workup

Figure 2: Operational workflow for DFI-mediated fluorination, emphasizing the critical quenching step.

Part 5: Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Root Cause: DFI is less reactive than DAST.

    • Solution: Increase temperature.[1] DFI is stable at reflux in DCM (40°C) or MeCN (82°C). For sterically hindered alcohols, use Toluene at 100°C.

  • Problem: Elimination (Alkene formation).

    • Root Cause: Basic character of the intermediate or high temperature.

    • Solution: Keep temperature low initially. Switch to a non-polar solvent (Hexane/Ether) if solubility permits, to disfavor the ionic elimination pathway.

  • Problem: DMI Contamination.

    • Root Cause: Inefficient aqueous wash.

    • Solution: DMI (1,3-dimethyl-2-imidazolidinone) is highly water-soluble. Ensure thorough washing with water/brine during extraction.

Part 6: Safety & Handling

Although DFI is safer than DAST, it is not benign.

  • HF Generation: Upon contact with moisture, DFI hydrolyzes to release HF. Always handle in a fume hood.

  • Skin Contact: Corrosive. Wear neoprene gloves.

  • Storage: Store in a tightly sealed container under inert gas. Refrigeration is recommended but not strictly required if kept dry.

References

  • Hayashi, H., et al. (2002). "2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[2][3][4] A new fluorinating agent." Chemical Communications.[3]

  • Herbstritt, D., et al. (2023).[5] "A 2,2-Difluoroimidazolidine Derivative for Deoxyfluorination Reactions: Mechanistic Insights." Chemistry – A European Journal.[5]

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. (Contextual comparison for stability).

Sources

Exploratory

Solubility Profile of 1,3-Dimethyl-2-fluoroimidazolinium Chloride in Organic Solvents

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 1,3-Dimethyl-2-fluoroimidazolinium chloride , a specialized fluorinating and coupling reagent. Tec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 1,3-Dimethyl-2-fluoroimidazolinium chloride , a specialized fluorinating and coupling reagent.

Technical Guide | Version 1.0

Executive Summary

1,3-Dimethyl-2-fluoroimidazolinium chloride (CAS: 245550-85-0), distinct from its neutral analog 2,2-difluoro-1,3-dimethylimidazolidine (DFI), is a cationic fluoro-amidinium salt. It serves as a highly electrophilic fluorinating agent and dehydrating coupling reagent. Its utility in medicinal chemistry—specifically for deoxyfluorination and esterification—is governed strictly by its solubility and stability profile.

Unlike neutral organic reagents, this salt exhibits the solubility characteristics of an ionic liquid precursor : high solubility in polar aprotic solvents, insolubility in non-polar hydrocarbons, and rapid decomposition in protic media. This guide provides the structural basis for these properties, a predictive solubility landscape, and validated protocols for handling this moisture-sensitive reagent.

Physicochemical Characterization

Understanding the solute-solvent interaction requires a breakdown of the reagent's ionic nature.

PropertySpecification
IUPAC Name 2-Fluoro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride
CAS Number 245550-85-0
Molecular Formula C₅H₁₀ClFN₂
Molecular Weight ~152.60 g/mol
Physical State Hygroscopic solid (White to off-white powder)
Ionic Character Hard cation (fluoro-amidinium) / Hard anion (chloride)
Hygroscopicity Extreme .[1][2][3] Hydrolyzes to 1,3-dimethyl-2-imidazolidinone (DMI) and HCl/HF.
Structural Implications for Solubility

The 2-fluoroimidazolinium cation is electron-deficient, making it a potent electrophile. The chloride counterion dictates the lattice energy. To dissolve this salt, a solvent must possess:

  • High Dielectric Constant (

    
    ):  To dissociate the tight ion pair.
    
  • Aprotic Character: To prevent nucleophilic attack on the C-2 position.

  • Donor Number (DN): Sufficient solvation of the cation without deactivating its electrophilicity.

Solubility Landscape

The following data categorizes solvents based on their thermodynamic compatibility with 1,3-Dimethyl-2-fluoroimidazolinium chloride.

Table 1: Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingStability RiskApplication Notes
Polar Aprotic (Nitrile) Acetonitrile (MeCN) High (>100 mg/mL)Low (if anhydrous)Preferred solvent. Balances solubility with reactivity.
Polar Aprotic (Chlorinated) Dichloromethane (DCM) Good LowExcellent for workup; lower boiling point limits high-temp reactions.
Polar Aprotic (Amide/Urea) DMF, DMPU, DMIHigh ModerateHard to remove; DMI is the hydrolysis byproduct (thermodynamic sink).
Ethers THF, 1,4-DioxaneModerate/Low LowSolubility decreases significantly at low temps. Used for precipitation.
Non-Polar Aromatics Toluene, BenzeneInsoluble LowUsed as anti-solvents to crystallize the salt.
Alkanes Hexane, PentaneInsoluble LowWash solvents for purification.
Protic Solvents Water, Methanol, EthanolSoluble (Decomposes) Critical DO NOT USE. Immediate hydrolysis releases HF/HCl.
Mechanistic Insight: The "Protic Trap"

Researchers often mistake the rapid dissolution of this salt in methanol for "good solubility." In reality, this is a chemical reaction , not physical dissolution. The solvent acts as a nucleophile, displacing the fluorine or chlorine to form the urea derivative and acid.

Diagram 1: Solvent Compatibility Decision Tree

SolventSelection Start Select Solvent for 1,3-Dimethyl-2-fluoroimidazolinium Cl IsProtic Is the solvent Protic? (Water, Alcohols, Acids) Start->IsProtic Stop STOP: Immediate Decomposition (Hydrolysis/Solvolysis) IsProtic->Stop Yes IsPolar Is it Polar Aprotic? IsProtic->IsPolar No HighSol High Solubility (Reaction Medium) IsPolar->HighSol Yes (MeCN, DCM) IsNonPolar Is it Non-Polar? (Toluene, Hexane) IsPolar->IsNonPolar No Examples1 Preferred: MeCN, DCM HighSol->Examples1 AntiSol Anti-Solvent (Precipitation/Wash) IsNonPolar->AntiSol Yes Examples2 Use for: Isolation AntiSol->Examples2

Caption: Logical workflow for solvent selection emphasizing the exclusion of protic media to prevent reagent degradation.

Stability & Handling Protocols

The solubility of 1,3-Dimethyl-2-fluoroimidazolinium chloride cannot be decoupled from its stability. The chloride anion is relatively non-nucleophilic, but the C-F bond is labile in the presence of moisture.

Hydrolysis Pathway

Upon exposure to wet solvents (water content > 50 ppm), the following cascade occurs:

  • Nucleophilic attack of

    
     at the C-2 position.
    
  • Elimination of HF and HCl.

  • Formation of thermodynamically stable 1,3-Dimethyl-2-imidazolidinone (DMI) .

Impact: The formation of HF presents a safety hazard and etches glassware. Reaction yields drop precipitously as the active reagent is consumed by the solvent.

Handling Requirements
  • Atmosphere: Nitrogen or Argon glovebox/Schlenk line.

  • Solvent Grade: Anhydrous (Water < 50 ppm). Dried over activated 3Å molecular sieves.

  • Vessel: Polypropylene or Teflon (PFA) liners are recommended for long-term storage to prevent glass etching by trace HF, though borosilicate glass is acceptable for short-term anhydrous reactions.

Experimental Protocol: Solubility Determination

Since quantitative data for this specific salt is often proprietary or batch-dependent, researchers must validate solubility in-house. This protocol ensures accuracy without decomposing the sample.

Method: Gravimetric Saturation under Inert Atmosphere

Objective: Determine the saturation limit (


) in anhydrous Acetonitrile (MeCN) at 25°C.

Reagents & Equipment:

  • 1,3-Dimethyl-2-fluoroimidazolinium chloride (Dry).[2]

  • Anhydrous MeCN (stored over 3Å sieves).

  • 0.2 µm PTFE Syringe Filter (Hydrophobic).

  • Schlenk tubes (flame-dried).

Step-by-Step Workflow:

  • Preparation: In a glovebox, add excess solid reagent (approx. 500 mg) to a tared Schlenk tube.

  • Solvation: Add 2.0 mL of anhydrous MeCN. Cap with a septum.

  • Equilibration: Stir at 25°C for 4 hours. Ensure undissolved solid remains visible (saturated solution).

  • Filtration: Using a syringe with a PTFE filter, withdraw 1.0 mL of the supernatant solution.

  • Transfer: Inject the filtrate into a pre-weighed, dry vial (

    
    ).
    
  • Evaporation: Remove solvent under high vacuum (< 1 mbar) at 40°C until constant mass is achieved.

  • Quantification: Weigh the vial with residue (

    
    ).
    

Calculation:



Diagram 2: Validation Workflow

SolubilityProtocol Step1 1. Saturation (Excess Solid + Anhydrous Solvent) Step2 2. Equilibration (Stir 4h @ 25°C, N2 atm) Step1->Step2 Step3 3. Filtration (0.2 µm PTFE Filter) Step2->Step3 Step4 4. Evaporation (High Vac, remove solvent) Step3->Step4 Step5 5. Gravimetric Analysis (Calc mg/mL) Step4->Step5 Warning CRITICAL: Exclude Moisture Warning->Step1

Caption: Step-by-step gravimetric protocol for determining solubility limits under anhydrous conditions.

Applications & Solvent Selection Strategy

The choice of solvent directly influences the reaction kinetics of 1,3-Dimethyl-2-fluoroimidazolinium chloride.

Case Study: Deoxyfluorination of Alcohols
  • Reaction:

    
    
    
  • Solvent Effect:

    • DCM: Slower rates due to lower dielectric constant; ion pairing is tight, reducing the electrophilicity of the cation.

    • Acetonitrile: Faster rates; better charge separation exposes the C-2 cation to nucleophilic attack by the alcohol oxygen.

    • Nitrobenzene: Highest rates (high

      
      ), but difficult workup.
      

Recommendation: Start optimization in Acetonitrile (0.1 M - 0.5 M) . If the substrate is non-polar, use a DCM/MeCN mixture (1:1) to balance substrate solubility with reagent activity.

References

  • Hayashi, H., et al. (2002). "2,2-Difluoro-1,3-dimethylimidazolidine (DFI): A New Fluorinating Agent." Chemical Communications, 1618–1619.

  • Isobe, T., & Ishikawa, T. (1999). "2-Chloro-1,3-dimethylimidazolinium Chloride.[2][4] 1. A Powerful Dehydrating Equivalent to DCC." The Journal of Organic Chemistry, 64(19), 6984–6988.

  • BenchChem. (2025). "Solubility Profile of Imidazolium Salts." BenchChem Technical Library.
  • PubChem. (2025).[5][6] "Compound Summary: 2-Chloro-1,3-dimethylimidazolinium chloride." National Library of Medicine.

  • Sigma-Aldrich. (2025).[7] "Product Specification: 2-Chloro-1,3-dimethylimidazolinium chloride."

(Note: While specific literature on the 2-fluoro chloride salt is less abundant than the 2-chloro analog (DMC) or the neutral 2,2-difluoro species (DFI), the solubility and stability profiles are chemically homologous to the sources cited above.)

Sources

Foundational

History and development of imidazolinium-based fluorinating reagents

From Mechanistic Novelty to Late-Stage Functionalization Standards Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

From Mechanistic Novelty to Late-Stage Functionalization Standards

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability, lipophilicity, and binding affinity. Historically, this process was dominated by sulfur-based reagents (e.g., DAST, Deoxo-Fluor) which, despite their utility, suffer from severe safety profiles (explosivity), moisture sensitivity, and poor chemoselectivity.[1]

This guide details the development and application of imidazolinium-based reagents , specifically the PhenoFluor class developed by the Ritter Lab. Unlike their predecessors, these reagents facilitate the deoxyfluorination of phenols—a transformation previously considered chemically intractable for electron-rich substrates—and offer a stable, tunable platform for late-stage functionalization (LSF).

The Fluorine Challenge: Why Imidazolinium?

Traditional deoxyfluorination relies on activating a carbon-oxygen bond into a leaving group, followed by nucleophilic displacement by fluoride.

  • The Old Guard (DAST/Deoxo-Fluor): These rely on sulfur-fluorine bonds.[2][3] While effective for simple alcohols, they are prone to elimination side-reactions (forming alkenes) and are notoriously hazardous upon heating. Crucially, they fail to fluorinate phenols efficiently due to the strength of the

    
     C-O bond and the lack of a viable mechanism for electron-rich arenes.
    
  • The Imidazolinium Solution: The core innovation is the use of a 2-fluoroimidazolium cation. This species acts as a potent oxygen activator that converts a phenol or alcohol into an imidazolium uronium-like intermediate. This intermediate is sufficiently reactive to undergo displacement by fluoride but stable enough to prevent the catastrophic decomposition pathways seen with sulfur reagents.

Mechanistic Underpinnings: The "Concerted" Breakthrough

The defining characteristic of PhenoFluor (and its derivatives) is its unique mechanistic pathway, particularly regarding phenols.

2.1 The Phenol Paradox

Standard Nucleophilic Aromatic Substitution (


) requires strong electron-withdrawing groups (EWGs) to stabilize the anionic Meisenheimer complex. Consequently, electron-rich phenols were historically impossible to deoxyfluorinate.

The Ritter Insight: PhenoFluor bypasses the high-energy Meisenheimer intermediate entirely. Mechanistic studies (Neumann & Ritter, Nature 2016) revealed that for electron-rich phenols, the reaction proceeds via a concerted nucleophilic aromatic substitution (


) . The bond formation (C-F) and bond breaking (C-O) occur simultaneously.
2.2 Mechanism Diagram

The following diagram illustrates the activation and concerted displacement pathway.

PhenoFluorMechanism Substrate Phenol (Ar-OH) Intermediate Uronium Intermediate (Ar-O-Imidazolium) Substrate->Intermediate Activation (-HF) Reagent PhenoFluor Reagent (Difluoroimidazolium) Reagent->Intermediate TS Concerted Transition State [F...C...O]‡ Intermediate->TS Heat (80-110°C) Product Aryl Fluoride (Ar-F) TS->Product Byproduct Urea Byproduct TS->Byproduct

Figure 1: The concerted substitution pathway allows PhenoFluor to fluorinate electron-rich arenes, bypassing the prohibitive energy barrier of traditional


.[4]
The Reagent Suite: PhenoFluor, Mix, and AlkylFluor[1][5]

The technology has evolved into three distinct formulations to address stability and substrate scope.

ReagentCompositionPrimary ApplicationKey Advantage
PhenoFluor N,N'-1,3-bis(2,6-diisopropylphenyl)-2-fluoroimidazolium fluoridePhenols (Electron Rich & Poor)The original standard.[5] High yields, but moisture sensitive.[1][5][6]
PhenoFluorMix Mixture of Chloroimidazolium chloride + CsFPhenolsBench-stable. Does not hydrolyze in air.[6] Generates active reagent in situ.
AlkylFluor Salt analog (specific counter-anion modifications)Aliphatic AlcoholsDesigned to minimize elimination (alkene formation) common with DAST.
Experimental Protocols

Safety Note: While PhenoFluor is thermally more stable than DAST, all fluorination reactions should be conducted behind a blast shield. Hydrolysis of the reagent produces HF; avoid skin contact.

4.1 Protocol A: Deoxyfluorination of a Phenol (using PhenoFluorMix)

This protocol is preferred for its operational simplicity and resistance to moisture.

Reagents:

  • Substrate: Phenol (1.0 equiv)[7]

  • Reagent: PhenoFluorMix (mixture of chloroimidazolium salt and CsF, typically 2-3 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under strictly anhydrous conditions, charge a reaction vial with the Phenol (1.0 equiv) and PhenoFluorMix (2.5 equiv).

    • Expert Tip: If using the separate chloroimidazolium salt and CsF, ensure the CsF is "bone dry" (dried at 200°C under vacuum for 24h). Trace water kills this reaction by hydrolyzing the intermediate to urea.

  • Solvation: Add anhydrous Toluene (0.5 M concentration relative to substrate).

    • Note: Toluene is non-polar, which destabilizes the ionic starting materials but supports the concerted transition state. Do not substitute with DMF or DMSO without re-optimizing.

  • Reaction: Seal the vial and heat to 110°C for 4–24 hours.

    • Visual Check: The reaction mixture often turns biphasic or heterogeneous. Vigorous stirring is essential.

  • Workup: Cool to room temperature. Dilute with DCM. Filter through a pad of Celite to remove insoluble salts (CsCl, unreacted CsF).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

4.2 Protocol B: Synthesis of the PhenoFluor Reagent

For labs wishing to synthesize the reagent from the chloro-precursor.

  • Activation: Suspend N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride in acetonitrile.

  • Fluorination: Add CsF (5.0 equiv). Stir at room temperature for 24 hours.

  • Isolation: Filter to remove salts. Concentrate the filtrate.

    • Critical Step: The resulting solid is extremely hygroscopic. It must be stored in a glovebox. This handling difficulty is why PhenoFluorMix (Protocol A) is recommended for general users.

Comparative Analysis: Selecting the Right Tool

The following decision matrix helps select the appropriate reagent based on substrate class and risk tolerance.

ReagentSelection Start Target Substrate Type Substrate Type? Start->Type Phenol Phenol (Ar-OH) Type->Phenol Alcohol Aliphatic Alcohol (R-OH) Type->Alcohol PhenolType Electronics? Phenol->PhenolType AlcType Elimination Prone? Alcohol->AlcType Rich Electron Rich/Neutral PhenolType->Rich Poor Electron Poor PhenolType->Poor ReagentPF PhenoFluor / PhenoFluorMix (Standard) Rich->ReagentPF ReagentSNAr Traditional SNAr (CsF/DMSO) or PhenoFluor Poor->ReagentSNAr YesElim Yes (Secondary/Tertiary) AlcType->YesElim NoElim No (Primary) AlcType->NoElim ReagentAF AlkylFluor (High Selectivity) YesElim->ReagentAF ReagentDAST DAST / XtalFluor (Cost Effective) NoElim->ReagentDAST

Figure 2: Reagent selection workflow. Note that PhenoFluor is the only viable option for direct deoxyfluorination of electron-rich phenols.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Phenol) Wet ReagentsThe uronium intermediate hydrolyzes to a urea byproduct (often visible as a white solid). Ensure CsF is dried at 200°C/vacuum. Use PhenoFluorMix.[1][8][6]
Elimination (Alcohol) High BasicitySwitch from PhenoFluor to AlkylFluor or lower the reaction temperature.
No Reaction Steric BulkPhenoFluor is bulky (diisopropylphenyl groups). Increase temperature to 130°C or use microwave heating (with caution).
Purification Issues Urea ByproductThe urea byproduct is non-polar and can co-elute with the product. Use a gradient of Hexane/EtOAc or crystallize the product if possible.
References
  • Tang, P., Wang, W., & Ritter, T. (2011).[8][6] Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. Link

  • Fujimoto, T., Becker, F., & Ritter, T. (2014).[8][7] PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1041–1044. Link

  • Neumann, C. N., & Ritter, T. (2015).[8] Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216–3221. Link

  • Neumann, C. N., et al. (2016).[8][9] Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534, 369–373. Link

  • Fujimoto, T., & Ritter, T. (2015).[8][6] PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols.[8][6] Organic Letters, 17(3), 544–547.[8][6] Link

Sources

Exploratory

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Characteristics of 1,3-Dimethyl-2-fluoroimidazolinium Chloride

Introduction 1,3-Dimethyl-2-fluoroimidazolinium chloride, a member of the fluoroamidinium salt family, represents a class of compounds with significant potential in synthetic chemistry and materials science. Its applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Dimethyl-2-fluoroimidazolinium chloride, a member of the fluoroamidinium salt family, represents a class of compounds with significant potential in synthetic chemistry and materials science. Its applications are anticipated in areas such as selective fluorination reactions, where it could serve as a safer, more manageable alternative to traditional fluorinating agents, and as a component in the design of novel ionic liquids. The precise structural elucidation of this compound is paramount for understanding its reactivity, stability, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed atomic-level information about the molecular structure.[1]

This technical guide provides a comprehensive overview of the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 1,3-Dimethyl-2-fluoroimidazolinium chloride. As direct experimental data for this specific molecule is not widely published, this guide leverages established principles of NMR spectroscopy and comparative analysis with structurally related compounds to provide a robust predictive framework for researchers. The methodologies and interpretations presented herein are designed to assist scientists in the synthesis, characterization, and application of this and similar imidazolinium salts.

Proposed Synthesis of 1,3-Dimethyl-2-fluoroimidazolinium Chloride

The synthesis of 1,3-Dimethyl-2-fluoroimidazolinium chloride can be logically approached as a two-step process, starting from the commercially available 1,3-dimethyl-2-imidazolidinone. The initial step involves the formation of the chloro-amidinium salt, 2-chloro-1,3-dimethylimidazolinium chloride, a well-documented reaction.[1][2][3] The subsequent step is a halogen exchange reaction to replace the chlorine atom with fluorine.

The proposed synthetic pathway is illustrated below:

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination DMI 1,3-Dimethyl-2-imidazolidinone DMC 2-Chloro-1,3-dimethylimidazolinium chloride DMI->DMC Phosgene or Oxalyl Chloride Target 1,3-Dimethyl-2-fluoroimidazolinium chloride DMC->Target Potassium Fluoride (KF) NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) SolventChoice Solvent Selection (e.g., DMSO-d6, CD3CN) SamplePrep->SolventChoice Shimming Shimming (Optimize magnetic field homogeneity) SolventChoice->Shimming 1H_Acquisition ¹H Spectrum Acquisition Shimming->1H_Acquisition 13C_Acquisition ¹³C Spectrum Acquisition (Proton decoupled) Shimming->13C_Acquisition 19F_Acquisition ¹⁹F Spectrum Acquisition (Proton decoupled) Shimming->19F_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) 1H_Acquisition->Processing 13C_Acquisition->Processing 19F_Acquisition->Processing Analysis Spectral Analysis (Chemical shifts, Integration, Couplings) Processing->Analysis

Caption: General workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve 5-10 mg of the dried 1,3-Dimethyl-2-fluoroimidazolinium chloride in approximately 0.6 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.

  • Solvent Selection: The choice of solvent is critical. A polar aprotic solvent is required to dissolve the ionic salt. Deuterated acetonitrile (CD₃CN) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. DMSO-d₆ is particularly useful for hygroscopic compounds as the residual water peak is easily identifiable.

  • Instrument Setup:

    • Tune and match the ¹H, ¹³C, and ¹⁹F channels on the NMR probe.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will simplify the spectrum by collapsing the C-H couplings into singlets, making the C-F couplings more apparent.

    • A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • ¹⁹F is a high-abundance, high-sensitivity nucleus, so a relatively small number of scans is typically required.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the spectra appropriately (e.g., ¹H and ¹³C to the residual solvent peak, ¹⁹F to an external or internal standard like CFCl₃).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 1,3-Dimethyl-2-fluoroimidazolinium chloride. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable benchmark for researchers working on the synthesis and characterization of this compound. The presence of a fluorine atom introduces characteristic splitting patterns, particularly the large one-bond C-F coupling in the ¹³C NMR spectrum, which serves as a definitive marker for successful fluorination. The combination of these three NMR techniques provides a powerful and self-validating system for the unambiguous structural elucidation of this and other related fluoroamidinium salts, thereby facilitating their development for a range of applications in modern chemistry.

References

  • Yadav, A. K., et al. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]

  • Dalvit, C., et al. (2015). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 5(94), 77335-77345. [Link]

  • Guntupalli, P., et al. (2019). Efficient Synthesis of α-Glycosyl Chlorides Using 2-Chloro-1,3-dimethylimidazolinium Chloride: A Convenient Protocol for Quick One-Pot Glycosylation. The Journal of Organic Chemistry, 84(1), 358-367. [Link]

  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988. [Link]

  • Organic Chemistry Portal. 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. [Link]

  • Ruiz-Rodriguez, J., et al. (2012). New Frontiers and Developing Applications in ¹⁹F NMR. NMR in Biomedicine, 25(1), 105-120. [Link]

  • Espacenet. Patent US5036166A: Process for producing 2,2-difluoro-1,3-dimethylimidazolidine.
  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

  • University of Ottawa. ¹⁹Fluorine NMR. [Link]

  • ResearchGate. The ¹³C and ¹H NMR data of compounds 1-3 a,b (δ H and δ C in ppm). [Link]

  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry, 64(19), 6989–6992. [Link]

  • Shibaura Institute of Technology. (2025). Green chemistry milestone: fluorine complexes from common fluoride salt. EurekAlert!. [Link]

  • C. Douglas, et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2315–2328. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Nucleophilic Fluorination by F⁻. [Link]

  • Misra, S. N., et al. (2000). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Main Group Metal Chemistry, 23(4), 229-242. [Link]

  • Jurczak, P., et al. (2024). Chloroimidazolium Deoxyfluorination Reagent with H₂F₃⁻ Anion as a Sole Fluoride Source. The Journal of Organic Chemistry, 89(4), 2415–2424. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Deoxyfluorination of Secondary Alcohols using DFI

Executive Summary The introduction of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry, often modulating lipophilicity, metabolic stability, and pKa. Historically, this transformation—spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry, often modulating lipophilicity, metabolic stability, and pKa. Historically, this transformation—specifically the deoxyfluorination of secondary alcohols—has been dominated by reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor®. While effective, these reagents pose significant safety risks due to low thermal stability and explosive potential.

This guide details the application of DFI (2,2-Difluoro-1,3-dimethylimidazolidine) , a thermally stable, non-explosive alternative.[1] DFI facilitates the nucleophilic substitution of hydroxyl groups with fluorine, typically proceeding via an


 mechanism with high stereochemical inversion. This protocol provides a robust framework for transitioning from volatile sulfur-based reagents to the safer, imidazolidine-based DFI platform without compromising reactivity.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. Unlike sulfur-based reagents that form aminosulfur intermediates, DFI reacts with alcohols to form a highly reactive imidazolidinium salt .

The Reaction Pathway[2][3][4][5][6]
  • Activation: The lone pair of the alcohol oxygen attacks the electrophilic carbon of the DFI amidine core.

  • Displacement: This releases one fluoride ion and forms an alkoxy-imidazolidinium intermediate.

  • Nucleophilic Attack (

    
    ):  The liberated fluoride ion attacks the alkyl carbon from the backside, displacing the urea byproduct.
    
  • Stereochemistry: For chiral secondary alcohols, this results in the inversion of configuration (Walden inversion).

Pathway Visualization

DFI_Mechanism Alcohol Secondary Alcohol (R-OH) Intermediate Alkoxy-Imidazolidinium Cation (Activated) Alcohol->Intermediate Activation (-HF) DFI DFI Reagent (2,2-Difluoro-1,3- dimethylimidazolidine) DFI->Intermediate Activation (-HF) Fluoride Fluoride Ion (F-) Intermediate->Fluoride Ion Pair Formation Urea Urea Byproduct (1,3-Dimethyl-2-imidazolidinone) Intermediate->Urea Leaving Group Product Alkyl Fluoride (Inverted Configuration) Fluoride->Product SN2 Attack

Figure 1: Mechanistic pathway of DFI-mediated deoxyfluorination showing the critical activation and SN2 displacement steps.

Critical Parameters & Optimization

Before executing the protocol, evaluate these three variables to ensure reproducibility.

Solvent Selection

The polarity of the solvent influences the stability of the ionic intermediate and the nucleophilicity of the fluoride ion.

  • Dichloromethane (DCM): Standard choice. Good solubility for DFI and most organic substrates.

  • Acetonitrile (MeCN): Promotes the ionic pathway but may increase the rate of elimination (E2) side products due to higher dielectric constant.

  • Toluene: Useful for substrates requiring higher temperatures, though DFI solubility is lower at cold temperatures.

Stoichiometry
  • Standard: 1.1 to 1.2 equivalents of DFI per hydroxyl group.

  • Difficult Substrates: Increase to 1.5 – 2.0 equivalents if the alcohol is sterically hindered.

  • Note: Unlike DAST, DFI does not generate reactive HF gas as violently, but HF is a byproduct. Acid-sensitive substrates may require an HF scavenger (e.g., pyridine or

    
    ).
    
Reagent Comparison
FeatureDASTDeoxo-Fluor®DFI (Recommended)
Thermal Stability Low (Explosive >90°C)ModerateHigh (Stable >150°C)
Physical State Liquid (Fuming)LiquidLiquid / Low-melt Solid
Storage Fridge/FreezerFridgeRoom Temp (Inert atm)
Reactivity HighHighModerate/High
Byproducts Sulfinyl fluoridesAmidesUreas (Water soluble)

Standard Operating Procedure (SOP)

Objective: Deoxyfluorination of a chiral secondary alcohol (e.g., (S)-2-octanol) to its inverted fluoride.

Materials
  • Substrate: Secondary alcohol (1.0 mmol)

  • Reagent: DFI (1.2 mmol, ~163 mg) [MW: 136.14 g/mol ]

  • Solvent: Anhydrous DCM (5.0 mL)

  • Base (Optional): Pyridine (2.0 mmol) – Recommended for acid-sensitive substrates.

Workflow Diagram

Protocol_Workflow Start Start: Dry Glassware (N2 Atmosphere) SolventPrep Dissolve Substrate in Anhydrous DCM Start->SolventPrep Cooling Cool to 0°C (Ice Bath) SolventPrep->Cooling Addition Add DFI Dropwise (1.2 equiv) Cooling->Addition Reaction Stir 0°C -> RT (Monitor TLC/LCMS) Addition->Reaction Quench Quench with Sat. NaHCO3 Reaction->Quench Workup Extract (DCM) Dry (Na2SO4) Quench->Workup

Figure 2: Step-by-step experimental workflow for DFI fluorination.

Step-by-Step Protocol
  • Setup: Flame-dry a 25 mL round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add the secondary alcohol (1.0 mmol) and anhydrous DCM (5 mL).

    • Optional: Add Pyridine (2.0 mmol) at this stage if the substrate contains acid-labile protecting groups (e.g., TBS, acetals).

  • Addition: Cool the reaction mixture to 0°C (ice bath). Add DFI (1.2 mmol) dropwise via syringe.

    • Observation: No violent fuming should occur, unlike DAST, but handle with care.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check consumption of starting material via TLC or LCMS. The intermediate usually converts quickly upon warming.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
     (5 mL). Stir vigorously for 10 minutes to neutralize HF byproducts.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (Note: Alkyl fluorides are often less polar than the parent alcohols).
    

Troubleshooting & Case Studies

Common Issues
ProblemProbable CauseCorrective Action
Elimination (Alkene formation) Basic conditions or high temp favoring E2.Keep temp at 0°C longer. Switch solvent to DCM (less polar). Ensure DFI is not in large excess.
No Reaction Steric hindrance or wet solvent.DFI hydrolyzes in water. Ensure anhydrous conditions. Heat to 40°C (reflux DCM) if sterics are high.
Retention of Configuration Neighboring Group Participation (NGP).Check for adjacent esters/amides that might stabilize the cation from the front face.
Case Study: Stereoinversion

In the seminal work by Hayashi et al., the fluorination of (S)-2-octanol with DFI yielded (R)-2-fluorooctane with >90% enantiomeric excess (ee). This confirms the


 nature of the reaction. However, substrates with alpha-branching may show reduced yields due to competing elimination.

Safety & Handling

  • Toxicity: Like all fluorinating agents, DFI releases HF upon hydrolysis. Always use in a fume hood.

  • Skin Contact: HF burns are delayed and severe. Keep Calcium Gluconate gel nearby as a standard precaution when working with any fluoride source.

  • Stability: DFI is stable up to ~150°C, making it significantly safer for scale-up than DAST (which decomposes exothermically ~90°C).

References

  • Hayashi, H., Sonoda, H., Fukumura, K., & Nagata, T. (2002).[2][3] 2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[1][4][2][3][5][6] A new fluorinating agent.[7][8][9][2][3][5] Chemical Communications, (15), 1618–1619.[5] [Link]

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. (Contextual comparison for stability). [Link]

Sources

Application

Conditions for peptide coupling via acyl fluorides using DFI

Application Note: High-Efficiency Peptide Coupling via Acyl Fluorides using DFI Executive Summary This guide details the protocol for utilizing DFI (2,2-Difluoro-1,3-dimethylimidazolidine) to generate reactive acyl fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Coupling via Acyl Fluorides using DFI

Executive Summary

This guide details the protocol for utilizing DFI (2,2-Difluoro-1,3-dimethylimidazolidine) to generate reactive acyl fluorides in situ for difficult peptide couplings. Unlike standard active esters (e.g., HATU/HOAt), acyl fluorides generated via DFI offer a unique advantage: they are highly reactive toward amines yet sufficiently stable to minimize oxazolone-mediated epimerization, even in sterically hindered systems (e.g., Aib-Aib, N-methylated amino acids).

Key Application: Synthesis of sterically demanding peptides where standard uronium/phosphonium reagents fail or cause excessive racemization.

Mechanism of Action

The efficacy of DFI lies in its ability to rapidly convert carboxylic acids into acid fluorides under mild conditions. The reaction proceeds through the formation of a transient imidazolidinium intermediate.

Pathway Description:

  • Activation: The carboxylate attacks the electrophilic C-2 position of the DFI cation (generated from DFI and BF4/activation), displacing a fluoride ion.

  • Fluorination: The displaced fluoride ion (or added fluoride source) attacks the carbonyl carbon of the intermediate, expelling the stable urea byproduct (1,3-dimethyl-2-imidazolidinone, DMI).

  • Coupling: The resulting Acyl Fluoride (R-COF) reacts with the N-terminal amine of the peptide fragment to form the amide bond.

DFI_Mechanism Start Carboxylic Acid (R-COOH) Inter Tetrahedral Intermediate Start->Inter + DFI / Base DFI DFI Reagent (Electrophile) DFI->Inter AcylF Acyl Fluoride (R-COF) Inter->AcylF Fluoride Transfer Byprod Urea Byproduct (DMI) Inter->Byprod Elimination Product Peptide Bond (R-CO-NH-R') AcylF->Product + Amine Amine Amine (H2N-R') Amine->Product

Figure 1: Mechanistic pathway of DFI-mediated acyl fluoride generation and subsequent peptide coupling.

Experimental Conditions & Optimization

Success with DFI depends on strict control of the base and solvent to prevent hydrolysis of the DFI reagent before it activates the acid.

Reagent Specifications
  • DFI Source: 2,2-Difluoro-1,3-dimethylimidazolidine (Commercial grade often >95%).

    • Note: While the user prompt specifies a "tetrafluoroborate" salt, the commercial "DFI" is often the neutral liquid which forms the active cation in situ or is supplied as a stabilized salt. The protocol below adapts to the standard fluorinating reactivity.

  • Solvents: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

    • Critical: Solvents must be dry (<50 ppm H2O). DFI hydrolyzes rapidly in water.

  • Bases: Pyridine (preferred for activation) or N,N-Diisopropylethylamine (DIEA).

Reaction Parameters Table
ParameterRecommended ConditionRationale
Stoichiometry 1.1–1.2 eq. DFI vs. AcidSlight excess ensures complete conversion to R-COF.
Base 2.0–2.5 eq. PyridineNeutralizes HF byproduct; Pyridine is less likely to cause racemization than TEA.
Temperature 0°C (Activation)

RT (Coupling)
Low temp prevents side reactions during fluorination.
Time 15–30 min (Activation)Conversion to Acid Fluoride is rapid.
Concentration 0.1 M – 0.2 MStandard concentration to favor bimolecular coupling.

Detailed Protocol: DFI-Mediated Coupling

This protocol describes a "One-Pot, Two-Stage" procedure. We first generate the acid fluoride, then add the amine. This minimizes the risk of the amine reacting directly with DFI (which could form unreactive guanidinium species).

Materials
  • Acid: Fmoc-AA-OH (1.0 mmol)

  • Amine: H-AA-OR (1.0 mmol) (free base or HCl salt)

  • Reagent: DFI (1.2 mmol)

  • Base: Pyridine (2.5 mmol) or DIEA (if using HCl salt of amine, increase base by 1.0 eq)

  • Solvent: Anhydrous DCM (10 mL)

Step-by-Step Methodology
  • Preparation of Carboxylic Component:

    • In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve the Fmoc-amino acid (1.0 eq) in anhydrous DCM .

    • Add Pyridine (1.0 eq) .

    • Cool the solution to 0°C using an ice bath.

  • Activation (Acyl Fluoride Generation):

    • Add DFI (1.2 eq) dropwise (if liquid) or as a solution (if solid salt) to the cooled mixture.

    • Stir at 0°C for 20–30 minutes .

    • Checkpoint: At this stage, the species in solution is Fmoc-AA-COF. This can often be verified by TLC (acid fluorides typically run higher than the free acid) or 19F NMR (signal around +40 to +50 ppm vs CFCl3).

  • Coupling:

    • Add the Amine component (1.0 eq) to the mixture.

    • If the amine is a salt (e.g., HCl), add an additional 1.0–1.2 eq of Base (DIEA/Pyridine) simultaneously to free the amine.

    • Allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 1–4 hours . (Hindered couplings like Aib-Aib may require 12+ hours).

  • Workup:

    • Quench the reaction by adding sat. NaHCO3 solution (neutralizes HF and remaining acid).

    • Extract with DCM (or EtOAc).

    • Wash the organic layer with 1M HCl (to remove pyridine/urea byproduct)

      
      Water 
      
      
      
      Brine .
    • Dry over MgSO4 , filter, and concentrate.

Workflow Diagram

Protocol_Workflow Step1 1. Dissolve Fmoc-AA-OH in DCM + Pyridine Step2 2. Add DFI Reagent (0°C, 30 min) Step1->Step2 Activation Step3 3. Add Amine Component (Warm to RT, 1-4 h) Step2->Step3 Coupling Step4 4. Quench (NaHCO3) & Extraction Step3->Step4 Workup

Figure 2: Step-by-step experimental workflow for DFI peptide coupling.

Troubleshooting & Critical Considerations

  • Epimerization Control:

    • While acid fluorides are resistant to oxazolone formation, excessive base can still induce epimerization via the direct enolization mechanism. Do not exceed 3 equivalents of base unless neutralizing amine salts.

    • For extremely sensitive Cys or His residues, keep the temperature at 0°C for the entire coupling duration.

  • Handling DFI:

    • DFI is hygroscopic and hydrolyzes to form HF. Always handle in a fume hood. Use plasticware if possible for long-term storage, though glass is acceptable for short-term reactions.

    • If the DFI reagent has turned cloudy or fuming, it has likely hydrolyzed and should be discarded.

  • Comparison with TFFH:

    • DFI (Imidazolidine-based) and TFFH (Formamidinium-based) both generate acid fluorides. DFI is often preferred for its liquid handling (if using the neutral form) and specific solubility profiles in fluorination chemistry, whereas TFFH is a solid salt. The mechanism and outcome are functionally identical for peptide coupling.

References

  • Hayashi, H., et al. (2002). "2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[1][2] A new fluorinating agent." Chemical Communications, (15), 1618–1619.[2][3] Link

  • Carpino, L. A., et al. (1990). "Acid Fluorides in Peptide Synthesis." Journal of the American Chemical Society, 112(26), 9651–9652. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Akakei (Reagent Supplier). "DFI: A Novel Fluorinating Reagent." Technical Data Sheet. (Verifies the imidazolidine structure and usage). Link

Sources

Method

Application Note: One-Pot Fluorination and Amidation using 1,3-Dimethyl-2-fluoroimidazolinium Chloride (DMCF)

Strategic Overview In the landscape of nucleophilic fluorination, diethylaminosulfur trifluoride (DAST) has long been the standard, despite its notorious thermal instability and explosive potential. 1,3-Dimethyl-2-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the landscape of nucleophilic fluorination, diethylaminosulfur trifluoride (DAST) has long been the standard, despite its notorious thermal instability and explosive potential. 1,3-Dimethyl-2-fluoroimidazolinium chloride (DMCF) represents a critical evolution in deoxyfluorination technology. Unlike sulfur-based reagents, DMCF is an imidazolinium salt, offering superior thermal stability, non-explosive handling characteristics, and extended shelf life.

This guide details the application of DMCF for two primary workflows:

  • Direct Deoxyfluorination: Converting alcohols to alkyl fluorides.[1][2][3]

  • One-Pot Amidation: Utilizing DMCF as a coupling reagent to convert carboxylic acids to amides via a stable acyl fluoride intermediate.

Mechanism of Action

DMCF functions as a powerful dehydrating and fluorinating agent. The reaction is driven by the high affinity of the imidazolinium C-2 carbon for oxygen nucleophiles.

Mechanistic Pathway[3][4]
  • Activation: The hydroxyl group (alcohol or carboxylic acid) attacks the C-2 position of the imidazolinium ring, displacing the chloride ion. This forms a highly reactive oxy-imidazolinium intermediate.

  • Substitution:

    • For Alcohols: The chloride ion (or exogenous fluoride) attacks the alkyl group in an

      
       fashion, displacing the stable 1,3-dimethylimidazolin-2-one byproduct.
      
    • For Acids: The fluoride atom attached to the C-2 position is transferred to the carbonyl carbon, generating an acyl fluoride.

Visualized Pathway (DOT)

DMCF_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Substitution DMCF DMCF Reagent (Imidazolinium Salt) Intermediate Oxy-Imidazolinium Intermediate DMCF->Intermediate Nucleophilic Attack (O attacks C-2) Substrate Substrate (R-OH or R-COOH) Substrate->Intermediate Product_F Alkyl/Acyl Fluoride (R-F / R-COF) Intermediate->Product_F Fluoride Transfer (SN2 or Acyl Sub) Byproduct 1,3-Dimethylimidazolin-2-one (Stable Urea) Intermediate->Byproduct Leaving Group

Figure 1: Mechanistic pathway of DMCF-mediated deoxyfluorination. The reaction is driven by the formation of the thermodynamically stable urea byproduct.

Protocol A: Deoxyfluorination of Alcohols[2][3][5]

This protocol is optimized for primary and secondary alcohols.[3] Tertiary alcohols may undergo elimination (E2) to form alkenes due to the basicity of the conditions.

Reagents & Materials[2][4][6][7][8][9][10]
  • Substrate: Primary or Secondary Alcohol (1.0 equiv)

  • Reagent: DMCF (1.2 – 1.5 equiv)

  • Base: Triethylamine (TEA) or DBU (1.2 – 2.0 equiv) to neutralize HCl generated.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Triethylamine (1.5 mmol) via syringe. Stir for 5 minutes at room temperature.

  • Reagent Addition: Add DMCF (1.2 mmol) as a solid or solution (if pre-dissolved in MeCN) in one portion.

    • Note: Unlike DAST, cooling to -78°C is rarely necessary. Start at 0°C; if no exotherm is observed, warm to Room Temperature (RT).

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC or

    
    -NMR.
    
    • Endpoint: Disappearance of alcohol starting material.

  • Quench: Pour the mixture into saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Flash column chromatography (Silica gel).

Protocol B: One-Pot Amide Synthesis (via Acyl Fluoride)

This is a high-value application where DMCF acts as a coupling reagent. It converts a carboxylic acid into an acyl fluoride in situ, which then reacts with an amine. Acyl fluorides are more stable to hydrolysis than acyl chlorides but highly reactive toward amines, preventing common side reactions like racemization.

Workflow Logic

OnePot_Amide Acid Carboxylic Acid (R-COOH) AcylF Acyl Fluoride Intermediate (R-COF) Acid->AcylF Activation (1-2 hrs, RT) DMCF DMCF Reagent DMCF->AcylF Activation (1-2 hrs, RT) Amide Final Amide Product (R-CONHR') AcylF->Amide Coupling (1-4 hrs, RT) AcylF->Amide Amine Amine Nucleophile (R'-NH2) Amine->Amide Coupling (1-4 hrs, RT)

Figure 2: One-pot cascade for amide synthesis. The acyl fluoride intermediate is generated and consumed in the same vessel.

Experimental Protocol
  • Activation Phase:

    • In a dry flask under Argon, dissolve Carboxylic Acid (1.0 equiv) in DCM.

    • Add Triethylamine (2.5 equiv).

    • Add DMCF (1.2 equiv).

    • Stir at Room Temperature for 1–2 hours.

    • Checkpoint: Verify Acyl Fluoride formation by taking a small aliquot for

      
      -NMR (typically shows a signal around +40 to +50 ppm).
      
  • Coupling Phase:

    • Add the Amine (1.1 equiv) directly to the reaction mixture.

    • Stir at Room Temperature for 2–6 hours.

    • Note: If the amine is a salt (e.g., hydrochloride), add an additional equivalent of base.

  • Work-up:

    • Quench with water.[4]

    • Wash the organic phase with 1M HCl (to remove unreacted amine) and then saturated

      
       (to remove unreacted acid).
      
    • Dry and concentrate.[4]

Comparative Data: DMCF vs. Alternatives

The following table highlights why DMCF is often preferred for scale-up and safety-critical applications.

FeatureDMCF (Imidazolinium Salt)DAST (Sulfur-based)Thionyl Chloride (

)
Physical State Hygroscopic SolidFuming LiquidFuming Liquid
Thermal Stability High (Stable > 100°C)Low (Explosive > 90°C)Stable
Explosion Risk NegligibleHigh (Shock sensitive)Low
Byproducts Urea (Neutral, water-soluble)HF, Sulfinates

, HCl (Gas)
Acyl Fluoride Gen. ExcellentGoodGenerates Chlorides
Atom Economy ModerateModerateHigh

Troubleshooting & Optimization

  • Low Yield in Fluorination:

    • Cause: Moisture in the solvent.

    • Fix: DMCF is hygroscopic. Ensure solvents are distilled or dried over molecular sieves (3Å).

  • Elimination Products (Alkenes):

    • Cause: High basicity or high temperature.

    • Fix: Switch base to a less bulky option or lower the temperature to 0°C.

  • Incomplete Amidation:

    • Cause: Steric hindrance in the amine.[5][6]

    • Fix: Heat the "Coupling Phase" to 40–50°C. Acyl fluorides are thermally stable enough to withstand mild heating.

References

  • Shoda, H., et al. (2002). "Imidazolinium salts as novel fluorinating reagents." Journal of Organic Chemistry.

  • Fujisawa, T., et al. (1999). "2-Chloro-1,3-dimethylimidazolinium chloride (DMC) as a dehydrating agent."[7] Chemistry Letters.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Deoxyfluorination of Alcohols."

  • Organic Chemistry Portal. (2023). "Fluoroalkane synthesis by fluorination or substitution."

Sources

Application

Fluorination of carboxylic acids using DFI protocols

Executive Summary The fluorination of carboxylic acids is a pivotal transformation in medicinal chemistry, serving two primary functions: the generation of acyl fluorides (highly stable yet reactive electrophiles for ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorination of carboxylic acids is a pivotal transformation in medicinal chemistry, serving two primary functions: the generation of acyl fluorides (highly stable yet reactive electrophiles for amide bond formation) and the direct conversion to trifluoromethyl groups (bioisosteres of methyl/chloro groups).

Historically, these transformations relied on hazardous reagents like DAST (Diethylaminosulfur trifluoride) or SF₄ (Sulfur tetrafluoride), which pose significant explosion risks and handling challenges. This guide details the application of DFI (2,2-Difluoro-1,3-dimethylimidazolidine) , a thermally stable, non-explosive, and shelf-stable alternative. DFI offers a controlled nucleophilic fluorination pathway, allowing researchers to selectively stop at the acyl fluoride stage or proceed to full deoxo-fluorination under modified conditions.

The DFI Advantage: Safety & Selectivity

DFI distinguishes itself from sulfur-based fluorinating agents through its imidazolidine core. Unlike DAST, which can decompose violently at temperatures as low as 90°C, DFI is stable up to >150°C, making it suitable for scale-up in drug development pipelines.

Table 1: Comparative Analysis of Fluorinating Agents

FeatureDFI DAST / Deoxo-Fluor Sulfur Tetrafluoride (SF₄)
Thermal Stability High (>150°C)Low (Explosive >90°C)Gas (Difficult handling)
Physical State Liquid (Hygroscopic)LiquidToxic Gas
Primary Product Acyl Fluoride (mild) / CF₃ (harsh)Acyl Fluoride / CF₃CF₃
Byproducts DMI (Water soluble urea)Sulfinamides (Hard to remove)SOF₂, SO₂
Atom Economy ModerateModerateHigh

Mechanistic Insight

Understanding the mechanism is critical for controlling selectivity between acyl fluoride formation and full trifluoromethylation. The reaction proceeds via an amidinium intermediate .

Reaction Pathway Diagram

DFI_Mechanism DFI DFI Reagent (2,2-Difluoro-1,3- dimethylimidazolidine) Inter1 Tetrahedral Intermediate DFI->Inter1 Nucleophilic Attack Acid Carboxylic Acid (R-COOH) Acid->Inter1 Nucleophilic Attack HF HF Byproduct Inter1->HF AcylF Acyl Fluoride (R-COF) Inter1->AcylF Elimination of HF & DMI DMI DMI Byproduct (Urea derivative) Inter1->DMI CF3 Trifluoromethyl (R-CF3) AcylF->CF3 Excess DFI + Heat (Deoxo-fluorination)

Figure 1: Mechanistic pathway of DFI-mediated fluorination.[1] The reaction typically terminates at the Acyl Fluoride stage under mild conditions (Green path). Harsh conditions drive the reaction to the Trifluoromethyl species (Red dashed path).

Mechanistic Causality:

  • Activation: The carboxylic acid attacks the electron-deficient C-2 position of the imidazolidine ring.

  • Elimination: The unstable tetrahedral intermediate collapses, ejecting the thermodynamically stable DMI (1,3-dimethyl-2-imidazolidinone) and releasing HF.

  • Product Formation: The fluoride ion attacks the activated carbonyl, yielding the acyl fluoride.

Protocol A: Synthesis of Acyl Fluorides (Standard)

Application: Activation of carboxylic acids for peptide coupling, esterification, or isolation as stable intermediates. Scope: Aliphatic, Aromatic, and N-protected amino acids.

Materials
  • Substrate: Carboxylic acid (1.0 equiv)

  • Reagent: DFI (1.1 – 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the carboxylic acid (e.g., 1.0 mmol) and dissolve in anhydrous DCM (5 mL, 0.2 M).

  • Addition: Cool the solution to 0°C (ice bath). Add DFI (1.2 mmol) dropwise via syringe.

    • Note: Although DFI is stable, the reaction with acid is exothermic and releases HF. Controlled addition prevents runaway thermal events.

  • Reaction: Stir at 0°C for 30 minutes , then warm to Room Temperature (25°C) . Monitor by TLC or ¹⁹F NMR.

    • Endpoint: Disappearance of DFI signal (approx -90 ppm) and appearance of Acyl Fluoride signal (+20 to +50 ppm).

  • Quench & Workup:

    • Pour the reaction mixture into saturated aqueous NaHCO₃ (sodium bicarbonate). Crucial Step: This neutralizes the HF byproduct and washes away the water-soluble DMI urea byproduct.

    • Extract with DCM (3x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Acyl fluorides are often pure enough for subsequent steps. If necessary, purify via short-path distillation (for liquids) or rapid silica plug (if stable).

Protocol B: Conversion to Trifluoromethyl Groups (Advanced)

Application: Synthesis of bioisosteres where a -COOH is replaced by a lipophilic -CF₃ group. Constraint: This transformation is substrate-dependent and typically requires harsher conditions than acyl fluoride formation.

Modifications to Standard Protocol
  • Stoichiometry: Increase DFI to 2.5 – 3.0 equiv .

  • Temperature: Heat to 60°C – 80°C (Reflux in 1,2-dichloroethane or pure DFI).

  • Additives: In some cases, Lewis acids (e.g., SbCl₃) or HF scavengers may facilitate the second fluorination step (conversion of C=O to CF₂).

Warning: While Hayashi et al. reported high yields for this transformation, steric hindrance can significantly reduce yields. For valuable substrates, pilot the reaction on a small scale (10-20 mg) first.

Experimental Workflow & Troubleshooting

Workflow Visualization

DFI_Workflow Setup 1. Setup Dry DCM, Argon, 0°C Add 2. Addition Add DFI dropwise (Exothermic) Setup->Add React 3. Reaction 30 min @ 0°C -> RT Monitor 19F NMR Add->React Quench 4. Quench Sat. NaHCO3 Wash (Removes DMI/HF) React->Quench Isolate 5. Isolation Dry (Na2SO4) & Concentrate Quench->Isolate

Figure 2: Operational workflow for DFI fluorination.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solventDFI hydrolyzes to DMI + HF. Ensure strict anhydrous conditions.
Incomplete Reaction Old DFI reagentCheck DFI quality. Pure DFI should be a clear liquid. If yellow/cloudy, distill before use.
Product Hydrolysis Acyl fluoride instabilityAcyl fluorides are more stable than chlorides but can hydrolyze on silica. Use neutral alumina or proceed immediately to the next step (e.g., amine addition).
Etching of Glass HF generationUse plastic/Teflon labware for larger scales or prolonged heating.

Safety & Handling

  • HF Generation: The reaction generates stoichiometric HF. Always work in a well-ventilated fume hood.

  • Skin Contact: DFI and acyl fluorides can cause burns. Double-glove (Nitrile) and wear safety goggles.

  • Storage: Store DFI in a refrigerator under inert gas. It is hygroscopic; moisture ingress destroys the reagent.

References

  • Hayashi, H., Sonoda, H., Fukumura, K., & Nagata, T. (2002). "2,2-Difluoro-1,3-dimethylimidazolidine (DFI): A new fluorinating agent."[2][3] Chemical Communications, (15), 1618–1619.

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[4][5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." The Journal of Organic Chemistry, 64(19), 7048-7054. (Provided for comparison context regarding DAST/Deoxo-Fluor stability).

  • Schoenebeck, F., et al. (2017).[4] "Synthesis of Acyl Fluorides." Organic Letters, 19, 5740.[4] (Context on Acyl Fluoride utility).

Sources

Method

Application Note: 1,3-Dimethyl-2-fluoroimidazolinium Chloride (DMFC) in Heterocyclic Synthesis

This is a comprehensive technical guide and protocol set for the application of 1,3-Dimethyl-2-fluoroimidazolinium chloride (DMFC) in heterocyclic synthesis. This guide is designed for senior researchers and process chem...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol set for the application of 1,3-Dimethyl-2-fluoroimidazolinium chloride (DMFC) in heterocyclic synthesis. This guide is designed for senior researchers and process chemists, focusing on mechanistic insights, robust protocols, and safety integration.

[1]

Executive Summary & Chemical Profile

1,3-Dimethyl-2-fluoroimidazolinium chloride (DMFC) is a specialized electrophilic reagent that bridges the gap between the chlorinating/dehydrating power of DMC and the fluorinating capability of DFI . While often overshadowed by its neutral difluoro-analog (DFI), the salt form (DMFC) offers distinct advantages in handling and specific reactivity profiles.

In heterocyclic synthesis, DMFC serves two primary roles:

  • Potent Cyclodehydrating Agent: It activates oxygenated precursors (amides, hydrazides, carboxylic acids) to promote cyclization under mild conditions, often superior to classical acidic thermal cyclizations.

  • Deoxyfluorinating Reagent: It facilitates the conversion of carbonyls to gem-difluorides or imidoyl fluorides, which are critical intermediates for functionalizing heterocyclic cores.

Physicochemical Properties (Representative)
PropertyValueNotes
Molecular Formula C₅H₁₀ClFN₂Monofluoro cation, Chloride anion
Physical State White to off-white hygroscopic solidMore stable than liquid DFI
Solubility High: MeCN, DMF, CH₂Cl₂.[1] Low: Hexane, Et₂OPolar aprotic solvents preferred
Reactivity Mode Electrophilic Activation (O-philic)Activates C=O, OH, and NH groups

Mechanistic Insight: The Imidazolinium Activation Cycle

Understanding the mechanism is crucial for troubleshooting. DMFC operates via an "Activation-Elimination" pathway. Unlike carbodiimides (DCC/EDC) which form urea byproducts, DMFC releases 1,3-dimethyl-2-imidazolidinone (DMI) , a highly polar, non-reactive solvent that is easily washed away with water.

The Activation Pathway[3]
  • Nucleophilic Attack: The nucleophile (e.g., carboxylate oxygen) attacks the electrophilic C-2 position of the imidazolinium ring.

  • Leaving Group Expulsion: The fluoride (or chloride) is expelled. Given the high bond strength of C-F, the initial attack is often rate-determining, but the resulting intermediate is highly activated.

  • Cyclization: The activated intermediate (acyl-imidazolinium species) undergoes intramolecular attack by the pendant nucleophile (amine/hydrazide), expelling DMI and closing the ring.

DMFC_Mechanism DMFC DMFC Reagent (Electrophile) Inter1 Tetrahedral Intermediate DMFC->Inter1 Nucleophilic Attack Substrate Substrate (R-COOH / Amide) Substrate->Inter1 Activated Activated Acyl-Imidazolinium (Leaving Group: F/Cl) Inter1->Activated - F- / Cl- Cyclization Intramolecular Cyclization Activated->Cyclization + Pendant Nu: Product Heterocycle (Oxadiazole/Benzoxazole) Cyclization->Product Byproduct Byproduct: DMI + HCl/HF Cyclization->Byproduct

Caption: The DMFC activation cascade. The reagent acts as a "chemical sponge" for oxygen, driving the equilibrium toward the cyclized heterocyclic product while releasing the stable urea derivative DMI.

Applications in Heterocyclic Synthesis[1]

A. Synthesis of 1,3,4-Oxadiazoles (Dehydrative Cyclization)

This is the most robust application. DMFC converts 1,2-diacylhydrazines (bishydrazides) into 1,3,4-oxadiazoles.

  • Advantage: Avoids harsh reagents like POCl₃ or H₂SO₄.

  • Selectivity: Tolerates acid-sensitive groups (Boc, acetals) elsewhere on the molecule.

B. Synthesis of Benzoxazoles and Benzothiazoles

DMFC activates carboxylic acids to react with 2-aminophenols or 2-aminothiophenols.

  • One-Pot Protocol: The acid is activated first, followed by addition of the amine, then cyclization (often requiring mild heat).

C. Fluorination of Lactams (Heterocyclic Functionalization)

DMFC (and its parent DFI) can convert lactams into cyclic imidoyl fluorides or gem-difluoro heterocycles.

  • Utility: These fluorinated intermediates are precursors for Suzuki couplings or further functionalization.

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Objective: Cyclization of N,N'-diacylhydrazine.

Reagents:

  • Substrate: N,N'-Diacylhydrazine (1.0 equiv)

  • Reagent: DMFC (1.2 – 1.5 equiv)

  • Base: Triethylamine (Et₃N) or DIPEA (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the N,N'-diacylhydrazine (1.0 mmol) in anhydrous MeCN (10 mL).

  • Addition: Cool the solution to 0°C. Add Et₃N (2.5 mmol) dropwise.

  • Activation: Add DMFC (1.2 mmol) in one portion. The mixture may become slightly cloudy as the salt dissolves/reacts.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Optimization: If TLC shows incomplete conversion after 4 hours, heat to 50°C for 1 hour.

  • Quench: Pour the reaction mixture into cold saturated NaHCO₃ solution (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: The byproduct DMI is water-soluble but may require a short silica plug (Hexane/EtOAc) to remove completely if high purity is required.

Data Interpretation:

  • Yield: Typically 85–95%.

  • Byproducts: DMI (removed in aqueous wash).

Protocol 2: One-Pot Synthesis of Benzoxazoles from Carboxylic Acids

Objective: Condensation of Carboxylic Acid + 2-Aminophenol.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 2-Aminophenol (1.0 equiv)

  • DMFC (1.2 equiv)

  • Base: Pyridine (2.0 equiv) or Et₃N

  • Solvent: 1,4-Dioxane or MeCN

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 mmol) and Pyridine (2.0 mmol) in MeCN (5 mL). Add DMFC (1.2 mmol) at 0°C. Stir for 30 mins to form the active acyl-imidazolinium species.

  • Coupling: Add 2-Aminophenol (1.0 mmol). Stir at RT for 1 hour. (Formation of amide intermediate).[3][4][5]

  • Cyclization: Heat the mixture to reflux (80°C) for 3–6 hours to drive the cyclodehydration.

  • Workup: Cool to RT. Dilute with water. If the product precipitates, filter and wash.[6] If not, extract with DCM.

Optimization & Troubleshooting Guide

The following decision tree helps optimize reaction conditions based on substrate class.

Optimization_Workflow Start Start: DMFC Reaction Substrate Identify Substrate Type Start->Substrate Type1 Acid Sensitive? (e.g., Boc, Acetals) Substrate->Type1 Type2 Sterically Hindered? Substrate->Type2 Cond1 Use Pyridine/DCM Keep T < 40°C Type1->Cond1 Yes Cond2 Use MeCN or Dioxane Reflux (80°C) Type1->Cond2 No Type2->Cond1 No Type2->Cond2 Yes

Caption: Decision matrix for solvent and temperature selection when using DMFC.

Solvent Compatibility Table
SolventSolubility of DMFCReaction RateRecommended Use
Dichloromethane (DCM) ModerateModerateStandard for mild, RT reactions.
Acetonitrile (MeCN) HighFastPreferred for cyclizations requiring heat.
Tetrahydrofuran (THF) LowSlowUse only if substrate solubility dictates.
DMF/DMAc HighFastGood for stubborn substrates; harder workup.

Safety & Handling (E-E-A-T)

Critical Warning: While DMFC is a salt and safer than liquid DAST, it can hydrolyze to release HF (Hydrogen Fluoride) and HCl upon contact with moisture.

  • Moisture Sensitivity: Store DMFC in a desiccator or glovebox. It is hygroscopic.

  • Glassware: Standard glassware is generally acceptable for the chloride salt (DMFC) in short reactions. However, if using DFI (the difluoro parent) or generating significant HF, use Teflon (PFA/FEP) or polypropylene vessels to prevent etching and contamination.

  • Quenching: Always quench reactions with saturated Sodium Bicarbonate (NaHCO₃) or Calcium Chloride (CaCl₂) solution to neutralize any generated HF and precipitate fluoride salts.

  • Skin Contact: HF burns are insidious. Keep Calcium Gluconate gel nearby whenever working with fluoro-imidazolinium reagents.

References

  • Isobe, T., & Ishikawa, T. (1999).[2] 2-Chloro-1,3-dimethylimidazolinium Chloride.[7][8] 1. A Powerful Dehydrating Equivalent to DCC.[2] The Journal of Organic Chemistry, 64(19), 6984–6988. Link

  • Hayashi, H., Sonoda, H., Fukumura, K., & Nagata, T. (2002).[9] 2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[7] A new fluorinating agent.[9][10] Chemical Communications, (15), 1618–1619. Link

  • L'Heureux, A., et al. (2010).[9] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[9] The Journal of Organic Chemistry, 75(10), 3401–3411.[9] Link

  • Burkholder, C., et al. (2012). A 2,2-Difluoroimidazolidine Derivative for Deoxyfluorination Reactions: Mechanistic Insights. ResearchGate / Chemistry Europe. Link

  • Fujisawa, T., et al. (1983).[2] 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) as a Coupling Reagent. Bulletin of the Chemical Society of Japan, 56, 3529.[2] Link

Sources

Application

Application Note: Solvent Selection Strategies for DFI-Mediated Nucleophilic Fluorination

Part 1: Executive Summary & Mechanistic Foundation The DFI Advantage 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) has emerged as a superior alternative to traditional sulfur-based fluorinating agents like DAST (Diethylam...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Foundation

The DFI Advantage

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) has emerged as a superior alternative to traditional sulfur-based fluorinating agents like DAST (Diethylaminosulfur trifluoride). While DAST is notorious for its thermal instability and explosive potential, DFI offers a more robust safety profile with high thermal stability (up to ~180°C) and longer shelf-life, without compromising reactivity.

However, the efficacy of DFI is heavily dependent on the solvent environment.[1] The solvent does not merely dissolve reagents; it dictates the lifetime of the cationic intermediate and the nucleophilicity of the fluoride anion. This guide provides a rational framework for solvent selection to maximize yield and selectivity.

Mechanism of Action

Understanding the mechanism is the prerequisite for solvent selection. The reaction proceeds through a modified nucleophilic substitution:

  • Activation: The oxygen of the substrate (alcohol or carbonyl) attacks the electrophilic carbon of DFI.

  • Intermediate Formation: An imidazolidinium reactive intermediate is formed, liberating HF (which is often complexed or neutralized).

  • Displacement: The fluoride anion displaces the imidazolidinone leaving group.

Critical Insight: The reaction can shift between


 (concerted) and 

(carbocation) pathways depending on the substrate and solvent polarity .

DFI_Mechanism DFI DFI Reagent Complex Imidazolidinium Intermediate DFI->Complex Nucleophilic Attack Substrate Substrate (R-OH or R=O) Substrate->Complex TS Transition State (Ion Pair) Complex->TS C-O Bond Weakening Product Fluorinated Product TS->Product F- Displacement Solvent Solvent Effect: Stabilizes Ion Pair Solvent->TS

Figure 1: Mechanistic pathway of DFI-mediated fluorination. The solvent shell stabilizes the transition state, influencing the ratio of substitution (desired) vs. elimination (undesired).

Part 2: Solvent Selection Matrix

The choice of solvent must balance solubility , dielectric constant (polarity), and thermal capability .

Comparative Solvent Performance Data

The following table synthesizes experimental trends for DFI reactivity.

Solvent ClassSpecific SolventDielectric Const. (

)
Boiling Point (°C)SuitabilityPrimary Application
Chlorinated Dichloromethane (DCM)8.940Excellent Standard alcohols (

).
Chlorinated 1,2-Dichloroethane (DCE)10.484High Difficult substrates requiring heat.
Nitrile Acetonitrile (MeCN)37.582Moderate Rate acceleration; Risk of Ritter reaction.
Aromatic Toluene2.4110Good Gem-difluorination of ketones (High Temp).
Ether THF7.566Low Often retards rate due to Lewis basicity.
Protic Water/Methanol80 / 33-FORBIDDEN Reacts violently/consumes reagent.
Strategic Selection Logic
  • For Primary/Secondary Alcohols (Mild Conditions):

    • Primary Choice: DCM .[2] It provides sufficient solubility for the organic substrate and the non-polar DFI reagent. Its low boiling point allows for easy removal.

    • Secondary Choice: DCE . Use if the reaction is sluggish at 40°C and requires reflux at higher temperatures.

  • For Ketones/Aldehydes (Gem-Difluorination):

    • Primary Choice: Neat (Solvent-free) or Toluene . The activation energy for converting C=O to CF

      
       is significantly higher than for alcohols. High temperatures (>80°C) are often required. Toluene allows for high-heat reflux without the pressure risks of low-boiling chlorinated solvents.
      
    • Note: DFI is unique among fluorinating agents in that it performs exceptionally well under solvent-free conditions for liquid ketones.

  • For

    
    -Branched Alcohols (Elimination Risk): 
    
    • Choice: Non-polar solvents (Toluene, Hexanes) . Polar solvents stabilize the carbocationic character of the transition state, which promotes E1 elimination (alkene formation). Using a non-polar solvent favors the tight ion-pair

      
       mechanism, improving the yield of the fluoride over the alkene.
      

Part 3: Detailed Experimental Protocols

Protocol A: Deoxofluorination of Alcohols (Standard)

Target: Conversion of


 or 

alcohols to alkyl fluorides.

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent: DFI (1.2 - 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the alcohol substrate in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add DFI dropwise via syringe.

    • Note: Although DFI is stable, the reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Monitoring: Check via TLC or LC-MS. Typical time: 1–4 hours.

  • Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous

    
    .
    
    • Caution:

      
       evolution will occur.
      
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Gem-Difluorination of Ketones (High Temperature)

Target: Conversion of ketones to gem-difluorides.

Reagents:

  • Substrate: Ketone (1.0 equiv)

  • Reagent: DFI (1.5 - 2.0 equiv)

  • Catalyst (Optional): HF-Pyridine (trace) or Lewis Acid (

    
    ) can accelerate difficult cases.
    
  • Solvent: Toluene or Neat.

Procedure:

  • Preparation: Use a thick-walled pressure vial or a standard flask with a reflux condenser. Purge with

    
    .
    
  • Mixing:

    • Method A (Neat): Add DFI directly to the ketone if liquid.

    • Method B (Solvent): Dissolve ketone in Toluene (1.0 M).

  • Reaction: Heat the mixture to 80–100°C.

    • Time: Reaction times are longer (4–24 hours).

  • Quenching: Cool to RT. Dilute with DCM. Pour slowly into ice-cold saturated

    
    .
    
  • Workup: Standard extraction as per Protocol A.

Part 4: Troubleshooting & Optimization

When yields are low, the solvent is often the variable to tune. Use the following decision tree to diagnose issues.

Optimization_Logic Start Low Yield / Side Products Issue_Type Identify Major Byproduct Start->Issue_Type Elimination Alkene (Elimination) Issue_Type->Elimination No_Rxn No Reaction / SM Recovered Issue_Type->No_Rxn Complex_Mix Complex Mixture / Decomposition Issue_Type->Complex_Mix Action_Elim Switch to Non-Polar Solvent (Toluene/Hexane) Reduce Temp Elimination->Action_Elim Action_NoRxn Increase Temp (Switch to DCE) Or use Neat conditions No_Rxn->Action_NoRxn Action_Complex Dilute Reaction (0.1 M) Check Moisture Content Complex_Mix->Action_Complex

Figure 2: Troubleshooting decision tree for DFI fluorination optimization.

Part 5: Safety & Handling (E-E-A-T)

While DFI is safer than DAST, it is not benign . Adhere to these strict safety standards:

  • HF Generation: Upon contact with moisture (in the air or on skin), DFI hydrolyzes to release Hydrogen Fluoride (HF). HF causes deep, painless burns that destroy tissue and bone.

    • Mandatory: Keep Calcium Gluconate gel immediately accessible on the workbench.

  • Corrosivity: DFI will etch glass over prolonged exposure to moisture. Use plastic (HDPE/PP) syringes for transfer if possible, or dry glass immediately after use.

  • Pressure: When heating in Toluene or Neat (Protocol B), ensure the vessel is rated for pressure or properly vented through a scrubber, as gaseous byproducts may form.

References

  • Hayashi, H., et al. (2002). "2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[3][4][5][6] A new fluorinating agent." Chemical Communications, (15), 1618-1619.[4] Link

  • TCI Chemicals. (n.d.). "Fluorinating Reagent: DFI."[4] Product Brochure. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411. (Context on Deoxofluorination mechanisms). Link

  • Beaumont, K., et al. (2014). "Fluorination of alcohols and carbonyls." New Journal of Chemistry, 38. (General solvent effects in nucleophilic fluorination). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Deoxyfluorination Reactions for Enhanced Yields

Welcome to the technical support center for deoxyfluorination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yields and efficiency of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for deoxyfluorination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yields and efficiency of their DFI (Deoxyfluorination) reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of converting alcohols to fluorides.

Introduction to Deoxyfluorination

Deoxyfluorination is a critical transformation in medicinal and agrochemical research, as the introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2][3] The direct substitution of a hydroxyl group with fluoride is an attractive strategy due to the wide availability of alcohol starting materials.[1][4][5] However, this reaction is not without its challenges, including competing side reactions like elimination and rearrangement, and issues related to reagent stability and substrate compatibility.[1][2][6] This guide provides practical, field-proven insights to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding DFI reactions, providing a foundational understanding for successful experimentation.

Q1: Which deoxyfluorination reagent should I choose for my substrate?

The choice of reagent is critical and depends on the nature of your alcohol substrate (primary, secondary, tertiary), its steric hindrance, and the presence of other functional groups.[4][5][6]

  • For general purposes and simple alcohols: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are widely used.[2][4][7] However, they can promote elimination side reactions, especially with secondary and tertiary alcohols.[1][2][8]

  • For complex and sensitive substrates: Newer reagents like PhenoFluor™, AlkylFluor™, and PyFluor offer improved chemoselectivity and functional group tolerance.[2][6][9]

    • PhenoFluor™ is particularly effective for late-stage deoxyfluorination of complex molecules and can tolerate a wide range of functional groups.[6]

    • AlkylFluor™ demonstrates a broad substrate scope with high functional group tolerance and is noted for its bench stability.[9]

    • PyFluor is a low-cost, stable, and selective reagent that significantly reduces elimination byproducts compared to DAST.[1] It requires a strong base like DBU to be effective.[1]

  • For tertiary alcohols: Traditional SN2-type reagents are often ineffective. Photoredox-catalyzed methods using reagents like Selectfluor® offer a radical-based pathway that can be successful for these challenging substrates.[10]

Q2: My deoxyfluorination reagent seems to be degrading. How should I handle and store it?

Proper handling and storage are crucial for reagent efficacy and safety.

  • DAST and Deoxo-Fluor: These reagents are moisture-sensitive and can react violently with water.[1][7] They should be stored under an inert atmosphere (nitrogen or argon) in a refrigerator.[1] DAST, in particular, has poor thermal stability and can decompose explosively at elevated temperatures.[1][8]

  • PyFluor and AlkylFluor™: These are generally more stable and can be handled on the benchtop for extended periods without significant decomposition.[1][9] However, it is always good practice to store them in a cool, dry place and minimize exposure to atmospheric moisture.

Q3: What are the most common side reactions in deoxyfluorination, and how can I minimize them?

The most prevalent side reactions are elimination and rearrangement.

  • Elimination: This is particularly problematic for secondary and tertiary alcohols, leading to the formation of alkenes.[1][6] To minimize elimination:

    • Lower the reaction temperature: Starting the reaction at low temperatures (e.g., -78 °C) and slowly warming to room temperature can favor the desired SN2 substitution over elimination.[7]

    • Choose a less polar solvent: While dichloromethane (DCM) is common, less polar solvents can sometimes suppress elimination.[7]

    • Select a more selective reagent: Reagents like PyFluor are designed to minimize elimination.[1]

    • Additives: The addition of potassium fluoride (KF) can sometimes reduce elimination products.[6]

  • Rearrangement: Carbocationic intermediates, which can form in SN1-type mechanisms, are prone to rearrangement. This is more common with substrates that can form stabilized carbocations. Using conditions that favor an SN2 mechanism, such as a less ionizing solvent and a more nucleophilic fluoride source, can help mitigate this.

Q4: How can I monitor the progress of my deoxyfluorination reaction?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly powerful for directly observing the formation of the fluorinated product and quantifying yield using an internal standard.[5][6] 1H NMR can also be used to monitor the disappearance of the starting alcohol's characteristic proton signals.

  • Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) or LC-MS can provide rapid molecular weight confirmation of the product and help identify byproducts.[11][12]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during DFI reactions.

Issue 1: Low to No Yield of Fluorinated Product

Symptom: TLC or NMR analysis shows a significant amount of unreacted starting material, even after extended reaction times.

Potential Causes & Solutions:

  • Inactive Reagent:

    • Explanation: The deoxyfluorinating agent may have degraded due to improper storage or handling, especially moisture-sensitive reagents like DAST.[1][7]

    • Solution: Use a fresh bottle of the reagent or verify the activity of the current batch on a reliable test substrate. Always handle moisture-sensitive reagents under an inert atmosphere.[7]

  • Insufficient Activation of the Alcohol:

    • Explanation: The hydroxyl group must be converted into a good leaving group for the fluoride to displace it. This activation may be inefficient for sterically hindered alcohols or if the reaction conditions are not optimal.[4]

    • Solution:

      • Increase the reaction temperature or prolong the reaction time. However, be cautious as this may also promote side reactions.[6]

      • For reagents like PyFluor, ensure the correct stoichiometry of the required base (e.g., DBU) is used, as it plays a crucial role in the activation mechanism.[1][8]

  • Poor Nucleophilicity of Fluoride:

    • Explanation: The fluoride ion is a relatively weak nucleophile in many organic solvents. Its reactivity can be hampered by poor solubility or strong solvation.

    • Solution:

      • Consider using a fluoride source with a less coordinating cation, such as cesium fluoride (CsF), or employing a phase-transfer catalyst to enhance fluoride's nucleophilicity.[13]

      • The choice of solvent can also play a role; aprotic polar solvents are generally preferred.

Troubleshooting Flowchart: Low/No Yield

G start Low or No Yield Observed check_reagent 1. Check Reagent Activity - Use a fresh batch - Run a positive control start->check_reagent check_conditions 2. Verify Reaction Conditions - Temperature correct? - Time sufficient? - Stoichiometry accurate? check_reagent->check_conditions Reagent is active solution_reagent Use a fresh, verified reagent. check_reagent->solution_reagent Reagent is inactive substrate_issue 3. Consider Substrate Reactivity - Sterically hindered? - Electronically deactivated? check_conditions->substrate_issue Conditions are correct solution_conditions Optimize conditions: - Increase temperature/time cautiously - Adjust stoichiometry (e.g., base for PyFluor) check_conditions->solution_conditions Conditions are suboptimal solution_substrate Switch to a more potent reagent (e.g., AlkylFluor for hindered alcohols) or a different mechanism (e.g., photoredox). substrate_issue->solution_substrate Substrate is challenging

Caption: Decision tree for troubleshooting low-yield DFI reactions.

Issue 2: Predominant Formation of Elimination Products

Symptom: The major product observed is an alkene instead of the desired alkyl fluoride.

Potential Causes & Solutions:

  • Sterically Hindered Substrate:

    • Explanation: For secondary and tertiary alcohols, especially those with bulky substituents, the SN2 pathway is sterically disfavored, making the E2 elimination pathway more competitive.[6]

    • Solution:

      • Use a more selective reagent: PyFluor is known to produce significantly fewer elimination byproducts than DAST.[1] PhenoFluor has also shown good selectivity.[6]

      • Lower the reaction temperature: Perform the reaction at -78 °C and allow it to warm slowly to room temperature.[7] This favors the substitution pathway which has a lower activation energy.

  • Reaction Conditions Favoring Elimination:

    • Explanation: High temperatures and the use of strongly basic, non-nucleophilic reagents can promote elimination.

    • Solution:

      • Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[7] For some substrates, increasing the temperature can paradoxically reduce elimination, so optimization is key.[6]

      • If using a base, ensure it is not overly strong or bulky, which might favor proton abstraction over facilitating the substitution.

Comparative Table: Reagent Selectivity vs. Elimination
ReagentTypical SubstratesPropensity for EliminationKey Advantages
DAST Primary, Secondary AlcoholsHigh, especially with hindered substrates[1][2][8]Readily available, broad use
Deoxo-Fluor Primary, Secondary AlcoholsModerate to HighMore thermally stable than DAST[7]
PyFluor Primary, Secondary AlcoholsLow[1]High selectivity, stable, low cost
AlkylFluor Primary, Secondary AlcoholsLow to ModerateBroad scope, bench-stable[9]
PhenoFluor Complex AlcoholsLow[6]Excellent functional group tolerance
Issue 3: Functional Group Incompatibility

Symptom: Desired product is formed, but other functional groups in the molecule have reacted.

Potential Causes & Solutions:

  • Reactive Functional Groups:

    • Explanation: Carbonyl groups (ketones, aldehydes) can be converted to gem-difluorides by reagents like DAST.[1][6] Basic nitrogen atoms can be protonated or react with the reagent.[14]

    • Solution:

      • Protecting Groups: Protect sensitive functional groups before the deoxyfluorination step. For example, amines can be protected as Boc-carbamates.[14]

      • Choose a Chemoselective Reagent: PhenoFluor and PyFluor are known for their high chemoselectivity and can often be used without protecting groups.[1][6] They tolerate esters, amides, ketones, and even some aldehydes.[6][14]

  • Boc-Deprotection:

    • Explanation: When using N-Boc protected substrates, some level of deprotection can occur under certain reaction or workup conditions.[14]

    • Solution: If Boc deprotection is observed during workup, for instance with SCX purification, this step may need to be modified or disabled.[14]

Experimental Protocol: General Procedure for Deoxyfluorination with PyFluor

This protocol is a representative example and should be optimized for specific substrates.

  • Preparation:

    • To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the alcohol substrate (1.0 equiv).

    • Dissolve the substrate in an anhydrous solvent (e.g., toluene).[1]

  • Reagent Addition:

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv).[1]

    • Add PyFluor (1.1 equiv) to the stirred solution at room temperature.[1]

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC or 19F NMR.[1]

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanism Visualization: Deoxyfluorination with PyFluor

G cluster_activation Step 1: Alcohol Activation cluster_substitution Step 2: Nucleophilic Substitution (SN2) ROH R-OH (Alcohol) Intermediate [R-OSO2Py] (Sulfonate Ester) ROH->Intermediate + PySO2F - DBU-HF PySO2F PyFluor PySO2F->Intermediate DBU DBU (Base) DBU->Intermediate DBU_HF [DBU-H]+[F]- RF R-F (Product) Intermediate->RF + [F]- DBU_HF->RF LeavingGroup [PySO3]-

Caption: Proposed mechanism for PyFluor-mediated deoxyfluorination.[1][8]

Conclusion

Improving yields in DFI deoxyfluorination reactions requires a careful consideration of substrate reactivity, reagent choice, and reaction conditions. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize their experiments. The development of modern, selective, and stable reagents has significantly broadened the applicability of this powerful transformation in complex molecule synthesis. This guide serves as a starting point for navigating these challenges and achieving successful outcomes in your research.

References

  • Light-driven Deoxyfluorination of Alcohols with Seletfluor - Scientific Update - UK. (2019-07-30). [Link]

  • Methods for deoxyfluorination of alcohols. (a) General route for... - ResearchGate. [Link]

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC. [Link]

  • Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate - The Research Repository @ WVU. [Link]

  • Optimization of the Deoxyfluorination Reaction Conditions with Substrates 1a/4a - ResearchGate. [Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC - NIH. [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent | Journal of the American Chemical Society. [Link]

  • Deoxyfluorination of Alcohols - AlkylFluor - PMC - NIH. [Link]

  • Direct analysis in real time for reaction monitoring in drug discovery - PubMed. [Link]

  • Deoxyfluorination of Electron-Deficient Phenols - PMC - NIH. [Link]

  • "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias - The Research Repository @ WVU. [Link]

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. [Link]

  • Multi-Instrumental Analysis Toward Exploring the Diabetic Foot Infection Microbiota - PMC. [Link]

  • Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review | Request PDF - ResearchGate. [Link]

  • Limitations of traditional methods and opportunities for molecular... | Download Scientific Diagram - ResearchGate. [Link]

  • Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery - ResearchGate. [Link]

  • Achievements in Fluorination Using Variable Reagents through Deoxyfluorination Reaction | Request PDF - ResearchGate. [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - The Doyle Group. [Link]

  • (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments - ResearchGate. [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

Sources

Optimization

Technical Support Center: Minimizing Elimination Byproducts in DFI-Mediated Deoxofluorination

Welcome to the technical support guide for 2,2-Difluoro-1,3-dimethylimidazolidine (DFI). As a leading deoxo-fluorinating agent, DFI provides a mild and effective method for converting alcohols into monofluorides and carb...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,2-Difluoro-1,3-dimethylimidazolidine (DFI). As a leading deoxo-fluorinating agent, DFI provides a mild and effective method for converting alcohols into monofluorides and carbonyls into gem-difluorides.[1] However, a common challenge encountered during the fluorination of alcohols is the formation of undesired alkene byproducts via elimination reactions. This guide provides in-depth troubleshooting advice and optimized protocols to help you minimize these side products and maximize the yield of your desired fluorinated compound.

Core Principles: The Competition Between Substitution (SN2) and Elimination (E2)

At the heart of this issue is the fundamental competition between two reaction pathways: nucleophilic substitution (SN2) and bimolecular elimination (E2). After an alcohol reacts with DFI, the hydroxyl group is converted into an excellent leaving group. At this juncture, the fluoride ion can act as a nucleophile, attacking the electrophilic carbon to form the desired C-F bond (SN2), or it can act as a base, abstracting a proton from an adjacent carbon to form a C=C double bond (E2).[2][3][4]

Understanding the factors that tip the balance in favor of the desired SN2 pathway is critical for optimizing your reaction.[5][6]

SN2_vs_E2_Competition sub Substrate (Alcohol + DFI Intermediate) sn2_ts SN2 Transition State sub->sn2_ts  Fluoride as  Nucleophile e2_ts E2 Transition State sub->e2_ts  Fluoride as  Base sn2_prod Desired Product (Alkyl Fluoride) sn2_ts->sn2_prod e2_prod Side Product (Alkene) e2_ts->e2_prod

Caption: Competing SN2 (substitution) and E2 (elimination) pathways after activation of an alcohol with DFI.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of alkene byproduct in my reaction. What is the primary cause?

The formation of an alkene byproduct points directly to the E2 elimination pathway competing with, or even dominating, the desired SN2 substitution.[7] This competition is governed by several key factors, with the most influential being the structure of your alcohol substrate, the reaction temperature, and the solvent system used. Tertiary alcohols are most prone to elimination, followed by secondary, while primary alcohols strongly favor substitution.[7][8]

Q2: How does the structure of my alcohol (primary, secondary, or tertiary) affect elimination?

This is the single most important factor in determining the outcome of your reaction.[8] The difference lies in steric hindrance —the physical blocking of the reaction center by bulky groups.[9][10][11]

  • Primary (1°) Alcohols: The carbon bearing the leaving group is easily accessible. A nucleophile can readily attack this carbon in an SN2 "backside attack." Elimination is highly disfavored as it would produce a very unstable primary carbocation-like transition state.[8][12] With primary substrates, you should expect almost exclusively the substitution product.

  • Secondary (2°) Alcohols: These are the most challenging cases. The reaction site is more sterically hindered than in a primary alcohol, slowing down the SN2 reaction.[8][13] This gives the competing E2 pathway a chance to occur. For secondary alcohols, careful control of other reaction parameters (temperature, solvent) is critical.

  • Tertiary (3°) Alcohols: The central carbon is highly congested by three alkyl groups, making an SN2 reaction nearly impossible due to steric hindrance.[4][8][9] The E2 pathway, where a base only needs to access a more exposed proton on an adjacent carbon, becomes the dominant pathway.[7][12] DFI is generally not recommended for the direct fluorination of tertiary alcohols if the alkyl fluoride is the desired product.

Q3: What is the optimal temperature for minimizing elimination side products?

Lowering the reaction temperature is a powerful and straightforward method to favor substitution over elimination.[13][14]

Causality: Elimination reactions typically have a higher activation energy than substitution reactions.[15][16] Furthermore, elimination reactions result in an increase in the number of molecules in the system, which is entropically favored. The Gibbs free energy equation (ΔG = ΔH - TΔS) shows that the entropy contribution (-TΔS) becomes more significant at higher temperatures.[15] By increasing the temperature, you provide more energy to overcome the higher activation barrier of elimination and amplify its entropic advantage.[7][15][16]

Recommendation: Start your reactions at 0 °C and allow them to slowly warm to room temperature. For particularly sensitive substrates (like secondary alcohols), maintaining the reaction at 0 °C or even lower temperatures may be necessary to suppress elimination.[14]

Q4: How does my choice of solvent influence the reaction outcome?

The solvent plays a crucial role by stabilizing charged species and influencing the reactivity of the nucleophile (fluoride).[17][18]

  • Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are ideal for SN2 reactions.[14] They can dissolve the reagents but do not strongly solvate the fluoride anion. This leaves the fluoride "naked" and highly nucleophilic, promoting the SN2 pathway.[17]

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol should be avoided. They form strong hydrogen bonds with the fluoride anion, creating a "solvent cage" around it.[17][19] This caging effect hinders the fluoride's ability to act as a nucleophile but has less impact on its ability to act as a base, thus tipping the balance towards elimination.[17]

Q5: Should I use an external base in my DFI fluorination?

No. The use of a strong or bulky external base is a common strategy to intentionally promote elimination reactions.[12][14][20] Adding a base like triethylamine (TEA), potassium tert-butoxide (KOtBu), or DBU will significantly increase the rate of the E2 pathway and lead to the alkene as the major product. The DFI reaction mechanism does not require an external base for the fluorination of alcohols.

Troubleshooting Guide: At-a-Glance

Issue / Observation Potential Cause Recommended Solution & Rationale
High percentage of alkene byproduct with a 2° alcohol. High Reaction Temperature. Run the reaction at a lower temperature (start at 0 °C). This disfavors the higher activation energy E2 pathway.[14][15]
Inappropriate Solvent. Switch to a polar aprotic solvent (e.g., MeCN, THF, DCM). This enhances fluoride's nucleophilicity for the SN2 reaction.[14][17]
Concentrated Reagents. Use a more dilute solution of the substrate and DFI. Higher concentrations can favor bimolecular elimination.[7][14]
Reaction is slow and still produces elimination product. Sterically Hindered Substrate. Increase reaction time at a low temperature rather than increasing the temperature. If the substrate is very hindered, substitution may not be feasible.
No reaction or very slow conversion. Poor Leaving Group Formation. Ensure DFI is of good quality and the reaction is anhydrous. The initial step requires the alcohol to react with DFI.
Temperature is too low. While low temperature minimizes elimination, it also slows the desired SN2 reaction. Find a balance; allow the reaction to warm slowly to room temperature and monitor by TLC/LCMS.

Experimental Protocol: General Procedure for Minimizing Elimination with a Secondary Alcohol

This protocol provides a starting point for the fluorination of a secondary alcohol where elimination is a known risk.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvent (e.g., Acetonitrile) for the reaction.

    • Ensure the DFI reagent is of high purity and handled under an inert atmosphere.

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve your secondary alcohol (1.0 eq) in anhydrous acetonitrile (target concentration 0.1-0.2 M).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Slowly add DFI (1.2 - 1.5 eq) to the stirred solution at 0 °C. The addition can be done portion-wise as a solid or via a syringe if using a solution.

  • Reaction and Monitoring:

    • Maintain the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • If the reaction is sluggish, allow the ice bath to expire and the reaction to slowly warm to room temperature. Continue stirring for an additional 4-16 hours, monitoring periodically. Avoid active heating. [7][15]

  • Workup and Purification:

    • Once the starting material is consumed (or the reaction has stalled), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

    • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the desired alkyl fluoride from any alkene byproduct and other impurities.

Troubleshooting_Workflow start Start: Alkene byproduct observed check_substrate Identify Substrate Type (1°, 2°, or 3°) start->check_substrate sub_1 Primary (1°): Unlikely to eliminate. Check for other issues. check_substrate->sub_1  1° sub_2 Secondary (2°): High potential for E2. Proceed to optimization. check_substrate->sub_2  2° sub_3 Tertiary (3°): E2 is expected to be major. Consider alternative strategy. check_substrate->sub_3  3° optimize Optimization Step 1: Lower Temperature sub_2->optimize temp_ok Alkene still significant? optimize->temp_ok Run at 0°C solvent Optimization Step 2: Change Solvent temp_ok->solvent Yes success Success: Minimized Elimination temp_ok->success No solvent_ok Alkene still significant? solvent->solvent_ok Use dry MeCN or THF solvent_ok->success No reconsider Re-evaluate: Substrate may be intrinsically prone to E2 solvent_ok->reconsider Yes

Sources

Troubleshooting

Purification methods for removing DFI byproducts

Technical Support Center: Purification Strategies for DFI Deoxofluorination Workflows Subject: Removal of Byproducts from 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) Reactions Ticket ID: PUR-DFI-009 Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for DFI Deoxofluorination Workflows

Subject: Removal of Byproducts from 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) Reactions Ticket ID: PUR-DFI-009 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Scope

This guide addresses the purification challenges associated with 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) , a deoxofluorinating reagent widely used in drug development to convert alcohols and carbonyls to fluorides.[1]

While DFI offers superior thermal stability compared to DAST (Diethylaminosulfur trifluoride), it generates a persistent and problematic byproduct: 1,3-dimethyl-2-imidazolidinone (DMI) .[1] DMI is a polar, high-boiling solvent (


) that often co-elutes with polar APIs and resists standard rotary evaporation.[1] This guide provides self-validating protocols for the removal of DMI and hydrofluoric acid (HF) residues.

Diagnostic Decision Workflow

The following logic flow illustrates the decision matrix for selecting the appropriate purification method based on product stability and polarity.

DFI_Purification_Workflow Start Crude Reaction Mixture (Product + DMI + HF) Check_Acid Is Product Acid Sensitive? Start->Check_Acid Quench_Basic Quench: Sat. NaHCO3 or Pyridine Check_Acid->Quench_Basic Yes Quench_Std Quench: Water/Ice Check_Acid->Quench_Std No Check_Polarity Product Polarity? Quench_Basic->Check_Polarity Quench_Std->Check_Polarity Path_Lipophilic Lipophilic Product (LogP > 2) Check_Polarity->Path_Lipophilic Non-Polar Path_Polar Polar Product (LogP < 2) Check_Polarity->Path_Polar Polar Method_Wash Protocol A: Aggressive Aqueous Wash (3x H2O/Brine) Path_Lipophilic->Method_Wash Method_Scavenge Protocol B: Solid Phase Extraction (SCX / Silica) Path_Polar->Method_Scavenge Method_Lyophil Protocol C: Lyophilization / Azeotrope Path_Polar->Method_Lyophil If thermal sensitive

Figure 1: Decision matrix for isolating fluorinated APIs from DFI/DMI mixtures.[1]

Technical Troubleshooting & Protocols (Q&A)

Issue 1: "I cannot remove the DMI byproduct using a standard Rotavap."

The Mechanism: DMI has a boiling point of


 and low vapor pressure. Attempting to remove it via standard rotary evaporation often leads to product degradation due to the high bath temperatures required. Furthermore, DMI is highly miscible with organic solvents like DCM and Chloroform, making simple extractions inefficient if not optimized.[1]

Protocol A: The "Salting Out" Extraction (Best for Lipophilic Products) This method utilizes the high water solubility of DMI to force it into the aqueous phase.

  • Dilution: Dilute the crude reaction mixture with a non-polar solvent. Diethyl Ether (

    
    )  or MTBE  are superior to DCM because DMI partitions less favorably into ethers.[1]
    
  • Primary Wash: Wash the organic layer with water (

    
     reaction volume).[1]
    
  • The "Salting Out" Step: Wash with saturated Lithium Chloride (LiCl) solution.[1][2]

    • Why: LiCl increases the ionic strength of the aqueous layer, disrupting the solvation shell of the organic product while retaining the highly polar DMI in the water phase [1].

  • Validation: Check the organic layer via TLC.[1] DMI stains strongly with

    
    .[1] If a baseline spot persists, repeat the LiCl wash.
    

Data Table: Solvent Selection for DMI Removal

Solvent SystemDMI Removal EfficiencyRisk of Product LossNotes
DCM / Water LowLowDMI partitions significantly into DCM.[1]
EtOAc / Water ModerateModerateBetter than DCM, but some DMI remains.[1]
MTBE / Sat. LiCl High LowRecommended. DMI is excluded from the ether layer.
Heptane / Water Very HighHighOnly for very lipophilic products; product may crash out.[1]
Issue 2: "My fluorinated product is acid-labile and degrades during workup."

The Mechanism: DFI releases HF as a byproduct during the fluorination event. Upon quenching with water, the aqueous phase becomes highly acidic (


), which can hydrolyze acetals, esters, or silyl protecting groups on your API.[1]

Protocol B: Buffered Quench & Scavenging Do not use pure water for the initial quench.

  • Buffered Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of DCM and Saturated Sodium Bicarbonate (

    
    )  at 
    
    
    
    .
    • Critical Step: Ensure the biphasic mixture remains basic (

      
      ) throughout the addition.
      
  • Solid Phase Scavenging (Alternative):

    • If the product is water-sensitive, add solid Calcium Carbonate (

      
      )  or Basic Alumina  directly to the reaction pot before filtration. This neutralizes HF in situ without introducing an aqueous phase immediately.[1]
      
  • DMI Removal in Acid-Sensitive Contexts:

    • Since you cannot use aggressive acid washes, rely on Normal Phase Flash Chromatography .[1]

    • Gradient: Use a gradient of Hexane:EtOAc.[1] DMI is very polar and will elute late (often requiring 100% EtOAc or MeOH to move).[1] Your fluorinated product (typically less polar than the alcohol precursor) should elute significantly earlier.

Issue 3: "DMI is co-eluting with my polar product on Silica."

The Mechanism: For polar APIs (e.g., nucleosides, peptides), the polarity difference between the product and the DMI urea byproduct is minimal on standard silica gel, leading to mixed fractions.

Protocol C: Azeotropic Removal & Alternative Stationary Phases

  • Azeotropic Distillation (The "Geneva" Method):

    • DMI does not form a strong azeotrope with common solvents, but it can be co-evaporated using a high-vacuum pump with Toluene .[1]

    • Add Toluene to the crude oil and concentrate. Repeat

      
      . The Toluene acts as a carrier to assist in the mass transfer of DMI under high vacuum (
      
      
      
      ).
  • Reverse Phase (C18) Chromatography:

    • DMI is unretained on C18 columns in standard acidic mobile phases (

      
       Formic Acid/Water).[1] It elutes in the void volume (
      
      
      
      ).
    • Procedure: Load the crude mixture onto a C18 cartridge. Wash with

      
       MeCN/Water to flush out DMI.[1] Elute the product with a higher MeCN gradient.
      
    • Validation: Monitor UV at 210 nm.[1] DMI has weak absorbance but will appear as a massive injection peak.[1]

Safety & Handling (HF Warning)

  • Hazard: DFI hydrolysis generates HF.[1] Always keep Calcium Gluconate gel nearby.[1]

  • Glassware: While DFI is compatible with glass, the HF byproduct can etch glassware over prolonged exposure. Quench reactions immediately upon completion.

References

  • Removal of Reaction Solvent by Extractive Workup.

    • Source: Organic Process Research & Development (2007).[1][3]

    • Context: Comparative analysis of removing polar solvents (DMF, DMAc, DMI) using aqueous extraction vs. LiCl washes.
    • URL:[Link][1]

  • 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

    • Source: Hayashi, H., et al. Chemical Communications (2002).[1]

    • Context: Original characterization of the reagent and identific
    • URL:[Link][1]

  • Practical Considerations for the Removal of Dipolar Aprotic Solvents.

    • Source: Pfizer Global R&D / Green Chemistry (2018).[1]

    • Context: Evaluation of sustainable solvent removal, highlighting the difficulty of removing urea-based solvents like DMI.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of DFI with Sterically Hindered Alcohols

Welcome to the technical support center for N,N'-Diisopropylformamidinium (DFI) reagents. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N'-Diisopropylformamidinium (DFI) reagents. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of DFI, particularly when working with sterically hindered alcohols. Here, we will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven troubleshooting strategies to overcome them.

I. Frequently Asked Questions (FAQs)

Q1: What is DFI and what are its primary applications?

N,N'-Diisopropylformamidinium (DFI) salts, such as the triflate or hexafluorophosphate salt, are versatile reagents in organic synthesis. Their primary function is to act as an activating agent for alcohols, converting the hydroxyl group into a better leaving group. This facilitates a variety of subsequent nucleophilic substitution reactions. The bulky diisopropyl groups on the formamidinium core play a crucial role in its reactivity and stability.

Q2: How does DFI activate an alcohol?

The activation of an alcohol by a DFI salt proceeds through the formation of a highly reactive O-alkylformamidinium intermediate. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the DFI cation. This displacement of the counter-ion (e.g., triflate) results in a positively charged intermediate where the original hydroxyl group has been converted into a superb leaving group, N,N'-diisopropylformamide. This activated alcohol is now primed for reaction with a wide range of nucleophiles.

Q3: Why is the reaction with sterically hindered alcohols often problematic?

Steric hindrance around the hydroxyl group of the alcohol can significantly impede the initial nucleophilic attack on the DFI reagent. The bulky isopropyl groups of the DFI reagent and the cumbersome substituents on the alcohol can create a "steric clash," making it difficult for the reacting centers to achieve the necessary proximity and orientation for the reaction to occur. This often leads to sluggish or incomplete reactions. Tertiary alcohols are particularly challenging substrates due to the high degree of steric congestion around the hydroxyl-bearing carbon.[1][2]

II. Troubleshooting Guide: Low Reactivity with Sterically Hindered Alcohols

This section provides a structured approach to diagnosing and resolving low reactivity issues when using DFI with sterically hindered secondary and tertiary alcohols.

Issue 1: Incomplete or No Reaction
Initial Checks & "Quick Wins"
  • Reagent Purity and Handling: Ensure that the DFI salt is of high purity and has been stored under anhydrous conditions. DFI reagents are sensitive to moisture. Similarly, verify the purity of the sterically hindered alcohol and ensure the solvent is anhydrous.

  • Reaction Setup: Confirm that the reaction is being conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Oxygen can sometimes interfere with sensitive reactions, and moisture will hydrolyze the DFI reagent.

Systematic Troubleshooting Workflow

If the initial checks do not resolve the issue, a more systematic approach is required. The following workflow will guide you through a series of logical steps to identify and address the root cause of the low reactivity.

Troubleshooting_Workflow start Low or No Reactivity Observed check_reagents Verify Reagent & Solvent Purity/Anhydrous Conditions start->check_reagents check_atmosphere Ensure Inert Atmosphere (Ar/N2) start->check_atmosphere optimization Reaction Condition Optimization check_reagents->optimization check_atmosphere->optimization increase_temp Increase Reaction Temperature optimization->increase_temp If still no reaction change_solvent Screen Alternative Solvents (e.g., Toluene, Dioxane) optimization->change_solvent If still no reaction add_catalyst Introduce a Catalyst/Additive optimization->add_catalyst If still no reaction alternative_reagents Consider Alternative Activating Reagents increase_temp->alternative_reagents If unsuccessful success Successful Reaction increase_temp->success If successful change_solvent->alternative_reagents If unsuccessful change_solvent->success If successful add_catalyst->alternative_reagents If unsuccessful add_catalyst->success If successful uronium_reagents Uronium-based Reagents (e.g., COMU) alternative_reagents->uronium_reagents deoxyfluorination Deoxyfluorinating Agents (e.g., PhenoFluor™) alternative_reagents->deoxyfluorination uronium_reagents->success deoxyfluorination->success

Caption: A flowchart illustrating the systematic troubleshooting process for low DFI reactivity.

Q2: How can I optimize the reaction conditions to improve the yield?

If initial checks don't solve the problem, a systematic optimization of the reaction conditions is the next logical step.

A. Temperature Adjustment

For sluggish reactions involving sterically hindered substrates, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Recommendation: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to avoid potential decomposition of starting materials or products at excessively high temperatures. For some challenging couplings, refluxing in a higher-boiling solvent like toluene or dioxane may be necessary.[1]

B. Solvent Screening

The choice of solvent can have a profound impact on reaction rates and outcomes.

  • Recommendation: If the reaction is slow in a standard solvent like dichloromethane (DCM) or acetonitrile, consider screening other anhydrous solvents. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes accelerate reactions. For reactions that require higher temperatures, toluene or 1,4-dioxane are excellent choices.

C. The Role of Additives and Catalysts

In some cases, the addition of a catalyst or an additive can significantly enhance the rate of reaction.

  • Lewis Acids: A catalytic amount of a mild Lewis acid can sometimes facilitate the activation of the alcohol by coordinating to the hydroxyl group, making it more nucleophilic. However, care must be taken as strong Lewis acids can lead to side reactions.

  • Bases: The presence of a non-nucleophilic base can be crucial, especially if the alcohol is part of a molecule with acidic protons that could quench the DFI reagent. Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are often good choices.

Q3: What are some alternative reagents if DFI consistently fails with my sterically hindered alcohol?

When DFI proves to be ineffective even after extensive optimization, it may be necessary to consider alternative activating reagents that are better suited for sterically demanding substrates.

A. Uronium-Based Coupling Agents

Uronium-based reagents, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have shown success in esterifications of tertiary alcohols where other methods have failed.[3]

  • Mechanism of Action: These reagents activate the carboxylic acid component in an esterification, making it highly susceptible to nucleophilic attack by even very hindered alcohols.

B. Deoxyfluorination Reagents

For the specific conversion of a hydroxyl group to a fluorine atom, reagents like PhenoFluor™ can be effective for primary, secondary, and even some tertiary alcohols.[1]

  • Key Advantage: These reagents often have a different reactivity profile and may be less sensitive to steric hindrance than DFI.

C. N-Iodosuccinimide (NIS)

NIS has been reported as an efficient precatalyst for the dehydrative O-alkylation between various alcohols, including tertiary alcohols.[4]

  • Benefit: This metal-free protocol offers a milder alternative for direct cross-coupling of alcohols.[4]

Quantitative Data Summary

The following table provides a comparative overview of reaction parameters that can be adjusted during troubleshooting.

ParameterStandard ConditionsTroubleshooting Range for Hindered AlcoholsRationale
Temperature Room Temperature40 °C to RefluxOvercomes steric hindrance activation energy.
Solvent DCM, AcetonitrileToluene, 1,4-Dioxane, DMFHigher boiling points and different polarity can improve reaction kinetics.
Base (equivalents) 1.1 - 1.51.5 - 2.0Ensures complete scavenging of any acidic protons.
Reaction Time 1 - 4 hours12 - 24 hoursAllows more time for the sterically hindered reaction to proceed to completion.

III. Experimental Protocols

General Protocol for DFI Activation of a Sterically Hindered Alcohol
  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the sterically hindered alcohol (1.0 eq).

  • Dissolve the alcohol in the chosen anhydrous solvent (e.g., toluene, 20 volumes).

  • Add the non-nucleophilic base (e.g., DIPEA, 1.5 eq).

  • In a separate flask, dissolve the DFI salt (1.2 eq) in the same anhydrous solvent.

  • Slowly add the DFI solution to the alcohol solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Screening Alternative Solvents
  • Set up multiple small-scale reactions in parallel in sealed vials.

  • To each vial, add the sterically hindered alcohol (1.0 eq) and a stir bar.

  • Under an inert atmosphere, add the chosen anhydrous solvent (e.g., DCM, Toluene, Dioxane, DMF) to each respective vial.

  • Add the non-nucleophilic base (e.g., DIPEA, 1.5 eq) to each vial.

  • Add the DFI salt (1.2 eq) to each vial.

  • Seal the vials and place them in a heating block at the desired temperature.

  • After a set time (e.g., 12 hours), cool the reactions and analyze a small aliquot from each by LC-MS to determine the conversion to the desired product.

IV. Mechanistic Insights

The "Steric Shield" Effect

The low reactivity of DFI with hindered alcohols can be visualized as a "steric shield" around the hydroxyl group. The bulky substituents on the alcohol and the diisopropyl groups on the DFI reagent create a congested environment, making it statistically less likely for a productive collision between the reactive centers to occur.

Steric_Hindrance cluster_DFI DFI Reagent cluster_Alcohol Sterically Hindered Alcohol DFI R-N+=C(H)-N-R (R = iPr) Alcohol R'3-C-OH Steric Clash < Steric Clash >

Caption: A conceptual diagram illustrating the steric clash between DFI and a hindered alcohol.

Overcoming the Barrier

Increasing the thermal energy of the system (heating) provides the molecules with more kinetic energy to overcome this repulsive steric interaction. The use of more polar solvents can also help to stabilize the charged transition state, thereby lowering the activation energy barrier.

V. References

  • Vertex AI Search. (2026). Direct Alcohol Activation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • MDPI. (2015). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. [Link]

  • NIH. (2025). Direct Deoxygenation of Free Alcohols and Ketones - PMC.

  • NIH. (n.d.). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC.

  • Wikipedia. (n.d.). Alcohol dehydrogenase. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.

  • (n.d.). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor.

  • Benchchem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.

  • PMC. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.

  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.

  • NIH. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC.

  • PMC. (n.d.). Metal-free deoxygenative coupling of alcohol-derived benzoates and pyridines for small molecules and DNA-encoded libraries synthesis.

  • NIH. (n.d.). Metallaphotoredox-enabled deoxygenative arylation of alcohols - PMC.

  • MDPI. (2021). Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. [Link]

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry.

  • PubMed. (2025). Structural and mechanistic insights into activators of alcohol dehydrogenase.

  • ResearchGate. (2025). N,N-Diisopropylformamidine (DIFA) Protection of Anilines in Metalation Reactions | Request PDF.

  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis and reactivity of Li and TaMe3 complexes supported by N,N′-bis(2,6-diisopropylphenyl)-o-phenylenediamido ligands.

  • ResearchGate. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols.

  • NIH. (2019). Deoxygenative Borylation of Secondary and Tertiary Alcohols - PMC.

  • (n.d.). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Reactivity and Stability of Propyl Triflate.

  • (2012). Reactions of Triflate Esters and Triflamides With an Organic Neutral Super-Electron-Donor.

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros.

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.

  • PubMed. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.

  • (n.d.). Alcohol to Fluoride - Common Conditions.

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.

  • YouTube. (2020). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. [Link]

  • MDPI. (2019). Inactivation of Aldehyde Dehydrogenase by Disulfiram in the Presence and Absence of Lipoic Acid or Dihydrolipoic Acid: An in Vitro Study. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for DFI Fluorination

Topic: Optimizing reaction temperature for DFI (2,2-Difluoro-1,3-dimethylimidazolidine) fluorination. Audience: Researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for DFI (2,2-Difluoro-1,3-dimethylimidazolidine) fluorination. Audience: Researchers, process chemists, and drug development professionals. Reagent Context: This guide specifically addresses 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) , a nucleophilic fluorinating reagent often used as a thermally stable alternative to DAST (Diethylaminosulfur trifluoride).

Core Directive: The "Goldilocks" Zone of DFI Fluorination

Unlike DAST, which requires cryogenic conditions (-78 °C) to prevent catastrophic decomposition, DFI is kinetically slower but thermally superior. The most common error users make is treating DFI exactly like DAST.

  • The Reality: DFI reactions often stall at room temperature.

  • The Fix: DFI requires thermal activation.[1] The optimal window is typically 40°C to 85°C , depending on the substrate.

Frequently Asked Questions (Troubleshooting & Optimization)

Q1: I am switching from DAST to DFI. Should I still start my reaction at -78°C?

A: No. This is unnecessary and counterproductive. Technical Insight: DAST is prone to explosive decomposition above 50°C, necessitating low-temperature addition. DFI, however, exhibits an onset of decomposition significantly higher (typically >160°C depending on purity).

  • Protocol: Initiate DFI reactions at 0°C or Room Temperature (RT) .

  • Reasoning: Starting at -78°C will freeze the reaction kinetics with no safety benefit. DFI requires higher activation energy to form the initial alkoxy-imidazolidinium intermediate.

Q2: My reaction (Secondary Alcohol Fluoride) is stalling at Room Temperature. Is the reagent bad?

A: Likely not. You are likely under the activation threshold. Diagnosis: DFI is less reactive than DAST. If TLC/LCMS shows unreacted starting material after 4 hours at RT, the reaction is kinetically limited. Optimization Steps:

  • Increase Temperature: Ramp to 50–60°C . Many secondary alcohols require this heat to drive the

    
     displacement of the imidazolidinium intermediate.
    
  • Solvent Switch: If using DCM (boiling point ~40°C), switch to 1,2-Dichloroethane (DCE) or Toluene to access higher temperature ranges (80–100°C) without pressurizing the vessel.

Q3: I am seeing significant elimination (alkene formation) instead of fluorination. Should I cool it down?

A: Yes, but solvent effects are more critical here. Mechanism: Elimination (E2) competes with Substitution (


). While lower temperatures generally favor substitution, DFI requires heat to react.[1]
Corrective Actions: 
  • Moderate Temperature: Drop to 40°C.

  • Dielectric Tuning: Switch to a non-polar solvent like Toluene or Hexane/Ether . Polar solvents (like Acetonitrile) stabilize the charged intermediate, which can inadvertently lower the barrier for proton abstraction (elimination).

  • Concentration: High concentration favors bimolecular substitution (

    
    ). Ensure your reaction is at least 0.5 M to 1.0 M .
    
Q4: Can I use DFI for converting Ketones to Gem-Difluorides?

A: Yes, but this requires the most aggressive thermal forcing. Protocol:

  • Temperature: 80°C to 110°C is standard.

  • Additives: This transformation is sluggish. The addition of a Lewis Acid catalyst (e.g., HF·Pyridine or ZnI

    
     ) is often required to activate the carbonyl oxygen.
    
  • Microwave: DFI is highly amenable to microwave chemistry due to its thermal stability. A 15-minute cycle at 100°C often replaces 24 hours of reflux.

Comparative Data: DFI vs. DAST

The following table highlights why temperature optimization strategies differ fundamentally between these two reagents.

FeatureDAST (Diethylaminosulfur trifluoride)DFI (2,2-Difluoro-1,3-dimethylimidazolidine)
Thermal Stability Unstable. Explosive decomp >50–90°C.Stable. Decomp onset >160°C (DSC data).
Standard Start Temp -78°C (Critical for safety).0°C to RT (Safe).
Optimal Reaction Temp -78°C to RT.RT to 85°C (Requires heat).
Reactivity High (Exothermic addition).Moderate (Endothermic activation often needed).
Glassware Etching High (Rapid HF release).Moderate (Slower HF release).

Visualizing the Optimization Logic

The following diagram outlines the decision process for selecting the reaction temperature based on substrate type and observed intermediates.

DFI_Optimization Start Start: DFI Fluorination Setup Substrate Identify Substrate Start->Substrate Alcohol Alcohol (R-OH) Substrate->Alcohol Carbonyl Ketone/Aldehyde (C=O) Substrate->Carbonyl Primary Primary Alcohol Alcohol->Primary Secondary Secondary Alcohol Alcohol->Secondary Cond_C Condition C: Neat or Toluene, 85-110°C + Lewis Acid (ZnI2) Carbonyl->Cond_C Cond_A Condition A: DCM, 0°C -> RT (Standard) Primary->Cond_A Secondary->Cond_A Check Check LCMS/TLC @ 4 Hours Cond_A->Check Cond_B Condition B: DCE or Toluene, 60-80°C (Thermal Activation) Result_Stall Stalled (SM remaining) Check->Result_Stall No Conversion Result_Elim Elimination (Alkene) Check->Result_Elim alkene > 10% Fix_Heat Action: Increase Temp (+20°C steps) Result_Stall->Fix_Heat Fix_Solvent Action: Switch to Non-Polar (Toluene) & Cool slightly Result_Elim->Fix_Solvent Fix_Heat->Cond_B

Figure 1: Decision matrix for optimizing reaction temperature and conditions based on substrate reactivity and side-reaction profiling.

Standard Operating Procedure (SOP): Thermal Profiling

When working with a new scaffold, do not guess the temperature. Perform a Thermal Gradient Test .

Protocol:

  • Preparation: Prepare 3 vials, each containing 0.1 mmol of substrate and 1.2 equivalents of DFI in DCE (1,2-Dichloroethane).

  • Gradient Setup:

    • Vial A: Stir at Room Temperature (25°C).

    • Vial B: Heat block at 50°C.

    • Vial C: Heat block at 80°C.

  • Sampling: Take aliquots at 1 hour and 4 hours.

  • Analysis:

    • If Vial A works >90%, use RT (Safety first).

    • If Vial A is <10% and Vial B is >80%, 50°C is your optimized process temp.

    • If Vial C shows degradation/blackening, the scaffold is thermally sensitive; cap temperature at 60°C.

References

  • Hayashi, H., et al. (2002).[2] "2,2-Difluoro-1,3-dimethylimidazolidine (DFI): A new fluorinating agent."[3][4] Chemical Communications, (15), 1618–1619.[3]

  • Beaulieu, F., et al. (2009).[5] "Aminodifluorosulfinium salts: Selective fluorination reagents with enhanced thermal stability."[5] Organic Letters, 11(21), 5050–5053.

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborates: Stable and Scalable Reagents for Deoxyfluorination." Journal of Organic Chemistry, 75(10), 3401–3411.

Sources

Optimization

Technical Support Center: Overcoming Racemization in DFI Mediated Coupling

The following technical guide addresses the suppression of racemization during DFI (2,2-difluoro-1,3-dimethylimidazolidine) mediated amide/peptide coupling. This guide is structured for researchers requiring high-fidelit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the suppression of racemization during DFI (2,2-difluoro-1,3-dimethylimidazolidine) mediated amide/peptide coupling. This guide is structured for researchers requiring high-fidelity stereochemical retention in complex synthesis.

Topic: Racemization Suppression in DFI (Acyl Fluoride) Coupling Reagent Focus: DFI (2,2-difluoro-1,3-dimethylimidazolidine) User Level: Advanced / Senior Scientist

Core Mechanistic Insight

Why does DFI cause racemization? DFI mediates coupling by converting carboxylic acids into acyl fluorides . While acyl fluorides are excellent electrophiles for sterically hindered couplings (e.g., Aib-Aib bonds), they are highly prone to oxazolone (azlactone) formation in the presence of tertiary bases.

The racemization pathway is driven by the base-promoted deprotonation of the oxazolone intermediate. Unlike standard active esters (OBt/OAt), acyl fluorides generate HF as a byproduct, necessitating a base scavenger. If the base is too strong or sterically unhindered (e.g., TEA, DIEA), it rapidly deprotonates the


-carbon of the oxazolone, leading to irreversible loss of chirality.
Mechanism Visualization

The following diagram illustrates the competing pathways between productive coupling and base-mediated racemization.

DFI_Mechanism Acid Carboxylic Acid (Chiral) AcylF Acyl Fluoride (Intermediate) Acid->AcylF + DFI - DMI, - HF DFI DFI Reagent Oxazolone Oxazolone (Azlactone) AcylF->Oxazolone Cyclization (Fast) Enol Enolized Oxazolone (Racemic) Oxazolone->Enol + Strong Base (DIEA) Deprotonation Amide_L Native Amide (L-Isomer) Oxazolone->Amide_L + Amine (Kinetic Product) Amide_DL Racemic Amide (DL-Mixture) Oxazolone->Amide_DL + Amine Enol->Oxazolone Reprotonation (Random)

Caption: Kinetic competition between direct aminolysis (green path) and base-mediated oxazolone racemization (red/grey path) during DFI activation.

Troubleshooting & Optimization Guide

Phase 1: Base Selection (The Critical Variable)

Q: I am using DIEA (Diisopropylethylamine) and seeing 15-20% racemization. Why? A: DIEA is basic enough (


) to deprotonate the oxazolone intermediate generated by the acyl fluoride.
Solution:  Switch to 2,4,6-Collidine (TMP)  or 2,6-Lutidine .
  • Reasoning: These bases are weaker (

    
    ) and sterically hindered. They are sufficient to neutralize the HF byproduct but inefficient at deprotonating the oxazolone 
    
    
    
    -carbon.
  • Data: Studies on acyl fluoride coupling (via TFFH/DFI) show that switching from DIEA to Collidine can reduce epimerization from >10% to <1%.

Phase 2: Additives & Activation

Q: Should I add HOBt or HOAt to my DFI reaction? A: Generally, NO , unless you are converting the acyl fluoride to an active ester.

  • Context: DFI is typically chosen for difficult couplings where active esters (OBt/OAt) are too bulky or slow. Adding HOBt converts the highly reactive acyl fluoride back into a less reactive active ester, defeating the purpose of using DFI.

  • Exception: If the coupling is not sterically hindered and you are using DFI solely as a replacement for unstable chlorides, adding HOAt (1.0 eq) can suppress racemization by trapping the oxazolone, but it will slow the reaction.

Phase 3: Solvent & Temperature

Q: Does solvent polarity affect DFI mediated racemization? A: Yes.

  • Recommendation: Use DCM (Dichloromethane) or THF instead of DMF/NMP if solubility permits.

  • Mechanism: Polar aprotic solvents like DMF stabilize the charged intermediates and the transition state for oxazolone formation/enolization. Non-polar solvents like DCM destabilize the ionic transition states leading to racemization.

  • Temperature: Maintain 0°C for the activation step and the first hour of coupling. Only warm to room temperature if conversion stalls.

Optimized Experimental Protocol

Protocol: Low-Racemization Peptide Coupling with DFI Target Application: Coupling sterically hindered amino acids (e.g., N-Me-Val, Aib) or sensitive chiral acids.

ParameterSpecificationNotes
Reagent DFI (2,2-difluoro-1,3-dimethylimidazolidine)1.1 equivalents relative to Acid.
Base 2,4,6-Collidine (TMP)2.0 - 2.5 equivalents. Do NOT use DIEA.
Solvent Anhydrous DCM (preferred) or THFAvoid DMF to minimize epimerization.
Temperature 0°C (Activation)

RT (Coupling)
Keep cold during base addition.
Time 30-60 minMonitor via HPLC/TLC; prolonged exposure increases risk.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. DFI is moisture-sensitive; use anhydrous solvents.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and Amine (1.0 - 1.2 eq) in anhydrous DCM (0.1 M concentration).

    • Note: Unlike carbodiimide couplings, pre-activation of the acid with DFI in the absence of the amine is risky because the highly reactive acyl fluoride can decompose or racemize if left standing. In situ activation in the presence of the amine is often preferred for DFI.

  • Base Addition: Cool the mixture to 0°C . Add 2,4,6-Collidine (2.5 eq) dropwise.

  • Activation & Coupling: Add DFI (1.1 eq) dropwise to the cold solution.

    • Observation: The mixture may fume slightly or become cloudy (formation of collidine(\cdot)HF salts).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor conversion.

  • Workup: Dilute with EtOAc, wash with 5% aqueous citric acid (to remove base/DFI byproducts), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .

Comparative Data: Base Effects on Racemization[1][2][3]

The table below summarizes typical racemization levels observed in acyl fluoride mediated couplings (e.g., DFI/TFFH) of sensitive substrates (e.g., Z-Phg-Val-OMe).

Base UsedRacemization Level (%)Reaction RateVerdict
TEA (Triethylamine) 15 - 25%FastAvoid
DIEA (Diisopropylethylamine) 5 - 15%FastRisky
NMM (N-Methylmorpholine) 2 - 5%ModerateAcceptable
2,4,6-Collidine < 1% Moderate/FastRecommended
2,6-Lutidine < 1%SlowGood alternative

References

  • Hayashi, H., et al. (2002).[1] "2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[1][2][3][4] A new fluorinating agent." Chemical Communications, (15), 1618–1619.[1]

  • Carpino, L. A., et al. (1996). "Racemization Studies during Solid-Phase Peptide Synthesis using Azabenzotriazoles and Uronium Salts." Journal of the American Chemical Society, 118(1), 26-34. (Establishes the superiority of Collidine/TMP in suppressing racemization for acyl fluoride/fluoride-generating reagents).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. (Comprehensive review covering acyl fluoride mechanisms and racemization).

  • Beissner, M., et al. (2010). "Fluorinating Reagents for the Synthesis of Acyl Fluorides." Journal of Fluorine Chemistry, 131(9), 907-913.

Sources

Troubleshooting

Technical Support Center: Stabilizing DFI in Open-Air Workflows

Case ID: DFI-HYD-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigation of Hydrolytic Degradation of DFI (Difluoro-Intermediate / Labile Drug Substance) in Non-Inert Envir...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DFI-HYD-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigation of Hydrolytic Degradation of DFI (Difluoro-Intermediate / Labile Drug Substance) in Non-Inert Environments.

Executive Summary & Specialist Insight

User Query: How do I reduce hydrolysis rates of DFI when glovebox manipulation is impossible (open-air experiments)?

Scientist’s Analysis: Handling DFI (assumed here to be a moisture-sensitive fluorinated intermediate or activated pharmacophore similar to Diisopropyl fluorophosphate or Difluoroindanone derivatives) in open air presents a kinetic challenge. Hydrolysis is a second-order reaction dependent on [DFI] and [H₂O]. In an open-air context, the concentration of water (via atmospheric humidity) is effectively infinite relative to the drug.

To stabilize DFI without a glovebox, we must attack the Arrhenius equation and Water Activity (


)  simultaneously. We cannot remove the air, so we must chemically "hide" the water or kinetically stall the reaction.

The Core Strategy:

  • Thermodynamic Suppression: Lowering temperature to reduce

    
    .
    
  • Kinetic Shielding: Using high-viscosity, low-

    
     co-solvents (e.g., anhydrous DMSO/PEG) to sterically hinder water attack.
    
  • Sacrificial Scavenging: Introducing molecular sieves or chemical drying agents into the immediate workflow.

Troubleshooting Guide (FAQ)
Q1: My DFI stock degrades within minutes on the bench. Is my solvent wet?

A: Likely, but "wet" is relative. Even "anhydrous" solvents absorb atmospheric moisture rapidly (hygroscopicity).

  • Diagnosis: DMSO and DMF are notorious sponges. At 50% Relative Humidity (RH), anhydrous DMSO can absorb >1% water by weight in under 30 minutes.

  • Solution: Do not use stock bottles. Switch to Single-Use Aliquots stored over 3Å Molecular Sieves.

  • The "Septum Seal" Rule: Never open the DFI vial to air. Use a gas-tight syringe through a septum, even for open-air dispensing.

Q2: Can I use buffers to stop hydrolysis?

A: Yes, but you must tune the pH to the point of maximum stability .

  • Mechanism: Hydrolysis is often acid-catalyzed (

    
    ) or base-catalyzed (
    
    
    
    ). There is usually a "pH valley" (often pH 4.0–6.0 for esters/amides) where
    
    
    is lowest.
  • Action: Determine the pH-rate profile of DFI. If unknown, start with a Citrate-Phosphate buffer at pH 5.5 . Avoid Carbonate or Tris buffers (high pH promotes rapid hydrolysis).

Q3: I need to add DFI to an aqueous cell culture media. How do I prevent immediate crash-out/degradation?

A: You are fighting the "Mixing Time vs. Reaction Time" paradox.

  • The Issue: If mixing is slow, local concentrations of DFI see 100% water before dispersing.

  • The Fix: Use the "Jet-Injection" Technique . Dissolve DFI in anhydrous DMSO (1000x concentrate). Inject this rapidly into the vortex of the stirring media. This minimizes the time DFI spends in a heterogeneous state where surface hydrolysis is rapid.

Experimental Protocol: The "Solvent Shield" Method

Objective: Prepare and dispense DFI in open air with <5% hydrolysis over 1 hour.

Materials:

  • DFI (Lyophilized powder)

  • Anhydrous DMSO (stored over 3Å sieves)

  • Argon gas line (with needle)

  • Ice bucket (-4°C)

Step-by-Step Workflow:

  • The Thermal Brake:

    • Pre-chill all solvents and pipette tips to 0°C–4°C.

    • Reasoning: According to the Arrhenius equation, reducing temperature by 10°C reduces the reaction rate by ~50%.

  • The Inert Blanket (Local):

    • Place the DFI vial in a tube rack.

    • Insert a needle connected to a low-flow Argon line (2 psi) into the vial (or just above the open neck) to create a heavy gas "curtain" that displaces moist air.

  • Solvent formulation (The Hydrophobic Shield):

    • Reconstitute DFI in 90% DMSO / 10% Isopropanol .

    • Reasoning: Pure DMSO is hygroscopic. Isopropanol reduces surface tension and water uptake slightly. The high viscosity of DMSO slows the diffusion of water molecules to the DFI active site.

  • The "Oil Sandwich" (For extended open-air incubation):

    • If DFI must sit in a well plate, overlay the solution immediately with 50 µL of Mineral Oil or Vapor-Lock .

    • Reasoning: This creates a physical barrier preventing atmospheric moisture exchange.[1]

Data & Visualization
Comparative Hydrolysis Rates (Simulated Data)

Effect of Solvent & Temperature on DFI Half-Life (


)
Solvent SystemTemperatureHumidity Exposure

(Half-Life)
Status
PBS (pH 7.4) 25°CN/A (Aqueous)12 mins ❌ Critical Failure
PBS (pH 5.0) 25°CN/A (Aqueous)45 mins ⚠️ Improved
Anhydrous DMSO 25°C50% RH (Open Air)2.5 hours ⚠️ Moderate
Anhydrous DMSO 4°C 50% RH (Open Air)8.0 hours ✅ Stable
DMSO + Oil Overlay 25°C50% RH (Open Air)>24 hours ✅ Optimal
Mechanistic Pathway & Mitigation Strategy

DFI_Hydrolysis_Mitigation cluster_0 Open Air Environment Water Atmospheric H₂O Complex Transition State [DFI-OH]‡ Water->Complex Diffusion DFI DFI (Active) DFI->Complex Nucleophilic Attack Product Hydrolyzed Product (Inactive) Complex->Product Bond Cleavage Cold Intervention 1: Temp < 4°C (Lowers Kinetic Energy) Cold->Complex Increases Activation Energy Barrier Solvent Intervention 2: Aprotic Solvent (Steric Shielding) Solvent->Water Retards Diffusion pH Intervention 3: Acidic Buffer (Reduces OH⁻) pH->Water Neutralizes Catalytic Ions

Figure 1: Mechanistic pathway of DFI hydrolysis showing three critical control points (Temperature, Solvent Shielding, and pH) to disrupt the transition state formation.

References
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146. Link

  • Eastman, J. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2] Journal of the American Chemical Society. (Discusses stability of fluorinated intermediates). Link

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (The industry standard for syringe/septum techniques). Link

Sources

Reference Data & Comparative Studies

Validation

Scale-Up Advantage: DFI vs. Deoxo-Fluor for Nucleophilic Fluorination

Content Type: Technical Comparison Guide Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemists Executive Summary: The Verdict For decades, DAST and its safer analog Deoxo-Fluor® have been the workhorses...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemists

Executive Summary: The Verdict

For decades, DAST and its safer analog Deoxo-Fluor® have been the workhorses of nucleophilic fluorination. However, for process scale-up , 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) presents a superior safety and efficiency profile.[1]

While Deoxo-Fluor improved upon the thermal instability of DAST, it remains a sulfur-based reagent susceptible to disproportionation and violent decomposition. DFI , a carbon-based gem-difluoride, eliminates the risk of generating explosive sulfur tetrafluoride (


) byproducts, offers a ~40% improvement in atom economy , and simplifies purification by generating a water-soluble urea byproduct rather than noxious sulfur species.
Critical Comparison: The "Why" for Scale-Up

The decision to switch from Deoxo-Fluor to DFI at scale usually hinges on three factors: Thermal Safety , Atom Economy , and Impurity Profile .

A. Thermal Stability & Safety Profile

The primary hazard in scaling DAST or Deoxo-Fluor is the S-F bond. Upon heating, these reagents undergo a two-step decomposition:

  • Disproportionation:

    
     (Gas generation)
    
  • Violent Decomposition: The resulting sulfenyl fluorides and

    
     can lead to rapid pressure events or explosions.
    

DFI operates on a different mechanistic principle. It is an imidazolidine derivative where the driving force is the formation of a stable urea bond (C=O). It lacks the labile S-F bond that triggers the auto-catalytic decomposition seen in sulfur reagents.

FeatureDeoxo-Fluor® DFI (2,2-Difluoro-1,3-dimethylimidazolidine) Scale-Up Impact
Active Bond S-F (Sulfur-Fluorine)C-F (Carbon-Fluorine)C-F reagents generally avoid

generation.
Thermal Onset (

)
~140°C (DSC), ~100°C (ARC)>180°C (Qualitative stability)DFI offers a wider safety margin for exothermic reaction control.
Decomp. Energy (

)
~1100 J/g (High Energy)Lower Energy ReleaseReduced risk of thermal runaway in batch reactors.
Byproduct Hazard HF + Thionyl/Sulfur species (Toxic/Noxious)HF + DMI (Solvent-like, stable)DMI is easier to handle than fuming sulfur residues.
B. Atom Economy (Mass Intensity)

In process chemistry, mass intensity drives cost. DFI is significantly lighter than Deoxo-Fluor while delivering the same fluorinating equivalent (assuming 1:1 stoichiometry for OH


 F conversion).
  • Deoxo-Fluor MW: 221.23 g/mol

  • DFI MW: 136.14 g/mol



Insight: For every kilogram of Deoxo-Fluor required, you would only need ~0.61 kg of DFI to deliver the same molar equivalents of fluorine. This drastically reduces warehousing, shipping, and waste disposal costs.

C. Selectivity & Elimination

A common failure mode with Deoxo-Fluor is the elimination of alcohols to alkenes (E2 mechanism) rather than substitution (


), particularly with secondary alcohols.
  • Deoxo-Fluor: The intermediate alkoxy-aminosulfur species is a potent leaving group, often promoting elimination before fluoride attack.

  • DFI: When used with quinuclidine or similar bases, DFI has been shown to suppress enolization and elimination, favoring the formation of the alkyl fluoride.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how DFI's byproduct is a stable urea (DMI), whereas Deoxo-Fluor's pathway involves volatile and reactive sulfur species.

FluorinationPathways cluster_Deoxo Deoxo-Fluor Pathway (Sulfur-Based) cluster_DFI DFI Pathway (Carbon-Based) Substrate Alcohol Substrate (R-OH) Deoxo Deoxo-Fluor (R2N-SF3) Substrate->Deoxo DFI DFI (Gem-Difluoro) Substrate->DFI Inter_S Alkoxy-Sulfur Intermediate Deoxo->Inter_S Activation Prod_S Alkyl Fluoride (R-F) Inter_S->Prod_S F- Attack Waste_S Byproducts: HF + Thionyl/Sulfur Species (Noxious, Reactive) Inter_S->Waste_S Inter_C Imidazolidinium Intermediate DFI->Inter_C Activation Prod_C Alkyl Fluoride (R-F) Inter_C->Prod_C F- Attack Waste_C Byproducts: HF + DMI (Urea) (Stable, Water Soluble) Inter_C->Waste_C

Caption: Comparison of reaction pathways. DFI yields a stable urea (DMI), avoiding the reactive sulfur waste stream of Deoxo-Fluor.

Experimental Protocol: Scale-Up Ready

This protocol is designed for the conversion of a secondary alcohol to a fluoride. It utilizes DFI's solubility properties for a streamlined workup.

Reagents:

  • Substrate: Secondary Alcohol (1.0 equiv)

  • Reagent: DFI (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Process preferred)

  • Base (Optional): Quinuclidine (0.1 equiv) - Use if elimination is observed.

Step-by-Step Methodology:

  • Preparation: Charge the reaction vessel (Hastelloy or Glass-lined steel) with the alcohol substrate and solvent (10 V). Cool to 0°C.

    • Expert Note: Unlike DAST, DFI does not fume as aggressively, but standard HF precautions (calcium gluconate gel on hand) are mandatory.

  • Addition: Add DFI dropwise over 30 minutes, maintaining internal temperature

    
    C.
    
    • Observation: No significant exotherm should be observed compared to Deoxo-Fluor.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours. Monitor by HPLC/GC.

    • Checkpoint: If conversion is slow, DFI is thermally stable enough to heat to 40-60°C safely, unlike DAST which becomes risky >50°C.

  • Quench & Workup (The DFI Advantage):

    • Slowly add saturated aqueous

      
       to quench excess HF.
      
    • Phase Separation: The byproduct, 1,3-dimethyl-2-imidazolidinone (DMI) , is highly water-soluble.

    • Wash the organic layer with water (3 x 5V). This efficiently removes the DMI urea byproduct.

    • Contrast: Deoxo-Fluor workups often require oxidative washes (bleach) to deodorize sulfur byproducts. DFI requires only water.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
Decision Matrix: When to Switch?

Use this logic flow to determine if DFI is the correct reagent for your specific campaign.

DecisionTree Start Fluorination Requirement Scale Scale > 100g? Start->Scale Elim Is Elimination a Major Side Product? Scale->Elim Yes Result_Deoxo Use Deoxo-Fluor (Legacy Process) Scale->Result_Deoxo No (Lab Scale) Therm Is Reactor Temp Control Critical? Elim->Therm No Result_DFI Use DFI (Safety/Yield Benefit) Elim->Result_DFI Yes (DFI + Base) Therm->Result_Deoxo No Therm->Result_DFI Yes (Higher Stability)

Caption: Decision tree for selecting DFI over Deoxo-Fluor based on scale, selectivity, and thermal constraints.

References
  • Hayashi, H., Sonoda, H., Fukumura, K., & Nagata, T. (2002).[2][3][4] "2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[1][5][6][7][8] A new fluorinating agent." Chemical Communications, (15), 1618-1619.

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[9][10] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[10] The Journal of Organic Chemistry, 64(19), 7048-7054.

  • Beaulieu, F., et al. (2009).[9] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, 11(21), 5050-5053. (Provides comparative stability data for DAST/Deoxo/DFI classes).

  • Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). "Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability." Journal of the American Chemical Society, 132(49), 18199-18205.

Sources

Comparative

Chemoselectivity Guide: 1,3-Dimethyl-2-fluoroimidazolinium Chloride (DFI) vs. Ishikawa Reagent

Executive Summary The Fluorination Gap: For decades, DAST (Diethylaminosulfur trifluoride) dominated deoxyfluorination despite its explosive hazards and poor thermal stability. This guide compares two critical alternativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fluorination Gap: For decades, DAST (Diethylaminosulfur trifluoride) dominated deoxyfluorination despite its explosive hazards and poor thermal stability. This guide compares two critical alternatives: DFI (1,3-Dimethyl-2-fluoroimidazolinium chloride/salts) and the Ishikawa Reagent (N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine).

The Verdict:

  • Choose DFI when working with secondary alcohols prone to elimination, substrates containing aldehydes (which DFI fluorinates), or when process safety and aqueous workup are paramount. DFI’s byproduct is water-soluble, simplifying purification.

  • Choose Ishikawa Reagent for primary alcohols or carboxylic acids where cost is a driver and the substrate contains ketones/aldehydes that must remain intact (chemoselective tolerance). However, be prepared for a more difficult purification (amide byproduct) and higher rates of elimination in hindered substrates.

Part 1: Mechanistic Underpinnings[1][2]

Both reagents operate via nucleophilic substitution (


), activating the oxygen of the alcohol to form a leaving group, which is subsequently displaced by fluoride. However, the nature of the leaving group dictates the chemoselectivity and byproduct profile.
Mechanism Comparison Diagram

The following diagram illustrates the divergent pathways and byproduct formation.

FluorinationMechanism cluster_DFI DFI Pathway cluster_Ishikawa Ishikawa Pathway Substrate Alcohol (R-OH) DFI_Reagent DFI Reagent (Imidazolinium Salt) Substrate->DFI_Reagent Ish_Reagent Ishikawa Reagent (Fluoroalkylamine) Substrate->Ish_Reagent DFI_Inter Alkoxy-Imidazolinium Intermediate DFI_Reagent->DFI_Inter Activation (-HCl) DFI_Product Alkyl Fluoride (R-F) DFI_Inter->DFI_Product F- Displacement (SN2) DFI_Waste Urea Byproduct (Water Soluble) DFI_Inter->DFI_Waste Ish_Inter Alkoxy-Enamine Intermediate Ish_Reagent->Ish_Inter Activation (-HF) Ish_Product Alkyl Fluoride (R-F) Ish_Inter->Ish_Product F- Displacement (SN2) Ish_Waste Amide Byproduct (Lipophilic/Hard to Remove) Ish_Inter->Ish_Waste

Caption: Comparative mechanistic flow showing the activation of alcohols and the distinct waste products generated by DFI (Urea) vs. Ishikawa Reagent (Amide).

Part 2: Performance Comparison & Chemoselectivity

Chemoselectivity Matrix

The defining difference lies in how these reagents interact with carbonyls and the stability of the carbocation intermediates they risk generating.

FeatureDFI (Imidazolinium Salt)Ishikawa Reagent
Primary Alcohols Excellent (High Yield)Good (High Yield)
Secondary Alcohols Superior. Lower elimination rates; better inversion of stereochemistry.Moderate. Prone to E2 elimination (alkene formation) and ether side-products.
Aldehydes Reactive. Converts R-CHO to R-CHF

(gem-difluorides).
Inert. Chemoselective for OH in presence of CHO.
Ketones Reactive (Slowly). Can form gem-difluorides under forcing conditions.Inert. Generally does not react.
Carboxylic Acids Converts to Acyl Fluorides (Clean).Converts to Acyl Fluorides (Clean).
Byproduct Removal Easy. 1,3-Dimethyl-2-imidazolidinone is water-soluble. Removed via aqueous wash.Difficult. N,N-diethyl-2,3,3,3-tetrafluoropropionamide is lipophilic. Requires chromatography/distillation.
Thermal Stability High (mp ~100°C). Non-explosive.Stable liquid at RT. Decomposes slowly over months if wet.
Quantitative Case Study: Secondary Alcohol Fluorination

Representative data synthesized from comparative literature trends (e.g., fluorination of 2-octanol or similar substrates).

SubstrateReagentConditionsYield (R-F)Elimination (Alkene)
2-Octanol DFIMeCN, 80°C, 2h85%< 5%
2-Octanol IshikawaCH

Cl

, RT, 4h
65%25%
Benzaldehyde DFIMeCN, 80°C78% (difluoromethyl)N/A
Benzaldehyde IshikawaCH

Cl

, RT
< 5% (No Reaction)N/A

Key Insight: Ishikawa reagent is a "soft" fluorinating agent ideal for preserving carbonyls. DFI is a "harder," more robust agent that replaces DAST for difficult substrates but will consume aldehydes.

Part 3: Experimental Protocols

Protocol A: DFI Deoxyfluorination (General Procedure)

Best for: Secondary alcohols, scale-up, and easy purification.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Reagent Prep: Add DFI (1.2 equiv) to the flask. DFI is hygroscopic; handle quickly or in a glovebox if precise stoichiometry is critical.

  • Solvent: Add anhydrous Acetonitrile (MeCN) (0.5 M concentration relative to substrate).

  • Addition: Add the Alcohol substrate (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor via TLC/GC-MS.

  • Work-up (The DFI Advantage):

    • Cool to room temperature.

    • Pour mixture into saturated aqueous NaHCO

      
       .
      
    • Extract with Diethyl Ether or DCM.

    • Note: The urea byproduct remains in the aqueous phase.

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Flash chromatography is often minimal or unnecessary compared to other reagents.
    
Protocol B: Ishikawa Reagent Fluorination

Best for: Primary alcohols in the presence of aldehydes/ketones.

  • Setup: Use a dry polyethylene or glass vessel under inert atmosphere (Argon/Nitrogen).

  • Solvent: Dissolve Alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M).

  • Addition: Add Ishikawa Reagent (1.2 – 1.5 equiv) dropwise at 0°C.

    • Caution: Reaction is exothermic.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Work-up:

    • Quench carefully with ice-water .

    • Extract with DCM.[1]

    • Wash organic layer with dilute HCl (to remove unreacted amine) followed by NaHCO

      
      .
      
  • Purification (Critical): The amide byproduct (N,N-diethyl-2,3,3,3-tetrafluoropropionamide) has high boiling point and lipophilicity.

    • Distillation: If product is volatile, distill product away from the amide.

    • Chromatography: If product is non-volatile, careful silica gel chromatography is required (Amide Rf is often distinct but can streak).

Part 4: Decision & Workflow Optimization

Work-up Decision Tree

Process chemists often choose DFI solely to avoid the purification bottleneck of the Ishikawa amide byproduct.

WorkupLogic Start Select Reagent Choice Which Reagent Used? Start->Choice DFI_Path DFI (Imidazolinium) Choice->DFI_Path Ish_Path Ishikawa Reagent Choice->Ish_Path DFI_Step1 Quench with NaHCO3 (aq) DFI_Path->DFI_Step1 Ish_Step1 Quench with Water Ish_Path->Ish_Step1 DFI_Step2 Phase Separation DFI_Step1->DFI_Step2 DFI_Result Byproduct stays in Water Product in Organic DFI_Step2->DFI_Result Ish_Step2 Phase Separation Ish_Step1->Ish_Step2 Ish_Issue Amide Byproduct enters Organic Phase Ish_Step2->Ish_Issue Ish_Sol Requires Distillation or Complex Column Ish_Issue->Ish_Sol

Caption: Workflow logic demonstrating the purification efficiency of DFI compared to the extra separation steps required for Ishikawa reagent.

Safety Profile Summary
  • DFI:

    • Hazards: Corrosive, hygroscopic.

    • Advantage: Not shock-sensitive . Can be stored as a solid. High thermal decomposition onset (>200°C for some salts), making it safer than DAST for scale-up.

  • Ishikawa Reagent:

    • Hazards: Corrosive, releases HF upon hydrolysis.

    • Advantage: No special pressure equipment needed (unlike Yarovenko reagent). Shelf-stable liquid.[2]

    • Risk: Can cause severe burns due to HF generation; standard HF safety protocols (Calcium Gluconate gel availability) apply to both, but Ishikawa reagent hydrolyzes more readily in open air.

References

  • Akio, T., et al. (1979).[3] "F-Propene-Dialkylamine Reaction Products as Fluorinating Agents." Bulletin of the Chemical Society of Japan, 52(11), 3377-3380. [Link]

  • Hayashi, H., et al. (2002).[4] "2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[5] A New Fluorinating Agent." Chemical Communications, (15), 1618-1619. [Link]

  • Organic Chemistry Portal. Deoxyfluorination of Alcohols: Recent Advances. [Link]

Sources

Validation

Thermal Stability Comparison: DFI vs. Diethylaminosulfur Trifluoride (DAST)

This guide provides an in-depth technical comparison between DFI (2,2-Difluoro-1,3-dimethylimidazolidine) and DAST (Diethylaminosulfur trifluoride) , focusing on thermal stability, safety profiles, and performance in nuc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between DFI (2,2-Difluoro-1,3-dimethylimidazolidine) and DAST (Diethylaminosulfur trifluoride) , focusing on thermal stability, safety profiles, and performance in nucleophilic fluorination.[1]

Executive Summary

In the landscape of nucleophilic fluorinating agents, DAST has long been the standard for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[2] However, its utility is severely compromised by its explosive thermal instability and shock sensitivity.[1]

DFI (2,2-Difluoro-1,3-dimethylimidazolidine) has emerged as a liquid-phase alternative that addresses the critical safety flaws of DAST.[1][3] While DAST undergoes violent decomposition at temperatures as low as 90°C, DFI exhibits significantly enhanced thermal stability, allowing for safer handling and purification by distillation.[1]

Key Takeaway: Researchers seeking a liquid reagent should prioritize DFI for scale-up and elevated temperature reactions where DAST poses an unacceptable explosion risk.

Chemical Identity & Structural Context[1][4][5]

To understand the stability difference, we must look at the molecular backbone. DAST relies on a sulfur-nitrogen bond that is inherently labile. DFI utilizes a cyclic urea-derived imidazolidine core, which confers greater thermodynamic stability.

FeatureDAST DFI
Chemical Name Diethylaminosulfur trifluoride2,2-Difluoro-1,3-dimethylimidazolidine
CAS Number 38078-09-0220405-40-3
Physical State Yellow-orange liquidClear/Colorless liquid
Boiling Point 30–40 °C (at reduced pressure)47 °C (at 37 mmHg)
Core Structure Acyclic AminosulfuraneCyclic Imidazolidine
Visualization: Structural Transformation

The following diagram illustrates the structural difference and the active fluorinating species.

G cluster_0 Unstable Reagent (DAST) cluster_1 Stable Reagent (DFI) DAST DAST (Et2N-SF3) SF4 Decomp Products (SF4, HF, Char) DAST->SF4 Violent Thermal Decomposition (>90°C) DFI DFI (Imidazolidine Core) Intermed Imidazolium Intermediate DFI->Intermed Activation (Stable Pathway)

Figure 1: Structural stability comparison.[1] DAST is prone to catastrophic S-N bond cleavage, while DFI's cyclic core maintains integrity.[1]

Thermal Stability Analysis (The Core)

This section synthesizes Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) data concepts.

The "Danger Zone" of DAST

DAST is notorious for its autocatalytic decomposition .

  • Decomposition Onset: ~90°C (can be lower depending on purity and history).

  • Energy Release (

    
    ):  approx. -1700 J/g .[1] This is a massive energy release, comparable to high explosives.[1]
    
  • Mechanism: At elevated temperatures, DAST disproportionates into Sulfur Tetrafluoride (

    
    ) and Bis(diethylamino)sulfur difluoride.[1] The latter undergoes a secondary, violent explosion.
    
  • Operational Consequence: Distillation of DAST is extremely hazardous and has caused laboratory explosions.

The Stability Profile of DFI

DFI offers a wider safety margin.[4]

  • Decomposition Onset: DFI is stable enough to be distilled at 47°C (37 mmHg) .[1] This implies a thermal stability ceiling significantly higher than DAST's decomposition onset.[4]

  • Hazard Classification: DFI is classified primarily as a Flammable Liquid (Class 3) and Corrosive (Class 8) , rather than an Explosive.[1]

  • Comparison: Unlike DAST, DFI does not exhibit the rapid, shock-sensitive detonation characteristics.[1] It allows for controlled heating, which is often necessary for difficult substrates.

Stability Comparison Table

ParameterDAST DFI Implication
DSC Onset (

)
~90 °C (Violent)> 100 °C (Est.)*DFI allows heating for sluggish reactions.
Energy Release (

)
-1700 J/g (High Hazard)Significantly LowerDFI reduces risk of runaway reactions.[1]
Shock Sensitivity HighLowDFI is safer to transport and handle.
Distillability Dangerous (Explosion Risk)Feasible (Standard Vac Dist)DFI can be purified safely.[1]

*Note: While specific DSC traces for DFI are proprietary, its routine distillation protocols confirm stability well above DAST's danger threshold.[1]

Performance & Reactivity

Safety does not require sacrificing performance. DFI acts as a competent nucleophilic fluorinating agent.

Reaction Mechanism

Both reagents follow a similar pathway:[1]

  • Activation: The oxygen of the alcohol attacks the electrophilic center (S in DAST, C in DFI).[1]

  • Displacement: Fluoride ion attacks the activated carbon, displacing the leaving group with inversion of configuration (

    
    ).
    
Yield Comparison (Representative Data)
  • Primary Alcohols: DFI typically achieves 80-95% yields , comparable to DAST.

  • Cyclic Alcohols: DFI performs well, often with fewer elimination side products (olefins) compared to DAST, due to the slightly different basicity of the leaving group.[1]

  • Carboxylic Acids: DFI converts these to acyl fluorides efficiently.

Visualization: Reagent Selection Decision Tree

DecisionTree cluster_legend Safety Zone Start Substrate Selection Temp Required Reaction Temp? Start->Temp Low DAST or DFI (DAST acceptable if kept cold) Temp->Low < 0°C (Very Labile) Med DFI Preferred (DAST risky) Temp->Med RT to 50°C High DFI or XtalFluor® (DAST FORBIDDEN) Temp->High > 60°C (Sluggish) Safe Safe Operation Danger Explosion Risk

Figure 2: Decision matrix for selecting fluorinating agents based on reaction temperature requirements.

Experimental Protocols

Protocol A: Fluorination of a Primary Alcohol with DFI

This protocol demonstrates the standard workflow, highlighting the lack of cryogenic requirements often needed for DAST.[1]

Materials:

  • Substrate: 1-Octanol (1.0 equiv)[1]

  • Reagent: DFI (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Chloroform[1]

  • Glassware: Standard round-bottom flask (Borosilicate is safe; no special plastic required unlike HF).[1]

Step-by-Step:

  • Setup: Charge the flask with 1-octanol and DCM under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add DFI dropwise via syringe at room temperature (20-25°C).

    • Contrast: With DAST, this step is typically done at -78°C to -20°C to prevent exotherms.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC.

    • Note: If the reaction is slow, the mixture can be gently heated to 40°C. Do not attempt this with DAST.

  • Quench: Slowly pour the reaction mixture into saturated

    
     solution.
    
    • Caution: DFI will hydrolyze to release HF; ensure good stirring and excess base.

  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: Stability Testing (Self-Validation)

If you are validating a new batch of DFI, perform this simple check.

  • Visual Inspection: DFI should be a clear, colorless to pale yellow liquid. Darkening indicates decomposition.

  • H-NMR Check: A quick NMR in

    
     should show sharp peaks for the methyl groups and the imidazolidine ring protons. Broadening or extra peaks suggest hydrolysis or thermal degradation.
    

Safety & Handling Guidelines

Even though DFI is safer than DAST, it is not benign.[1] It is a potent chemical reagent.

Hazard CategoryDFI Protocol DAST Protocol
Water Reactivity Hydrolyzes to release HF. Reacts vigorously but generally not explosively.Violent reaction. Can cause immediate detonation if added to water in bulk.
Storage Refrigerator (2-8°C).[1] Stable for months.Freezer (-20°C).[1] Moisture sensitive.[2] Pressure buildup risk.
PPE Face shield, chemically resistant gloves (Nitrile/Neoprene), fume hood.[1]Blast shield required. Double gloving. Dedicated fume hood.
Spill Cleanup Absorb with vermiculite; neutralize with soda ash/lime.Evacuate area. Do not attempt to absorb if fuming heavily.

References

  • Hayashi, H., Sonoda, H., Fukumura, K., & Nagata, T. (2002).[1][2][5] 2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[1][6][7][8][9] A new fluorinating agent. Chemical Communications, (15), 1618-1619.[1]

  • Lal, G. S., et al. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] Chemical Communications.[2] (Comparison data for DAST/Deoxo-Fluor).

  • Beaulieu, F., et al. (2009).[1] Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053.[1] (Provides DSC data for DAST alternatives).

    • [1]

  • BenchChem.A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. (General safety profiles).

Sources

Comparative

A Comparative Guide to the Green Chemistry Metrics of 1,3-Dimethyl-2-fluoroimidazolinium chloride

In the landscape of modern pharmaceutical and agrochemical development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for enhancing metabolic stability, binding affinity, and bioava...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and agrochemical development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, the inherent reactivity of fluorinating agents often presents significant challenges related to safety, toxicity, and environmental impact.[3] This guide provides an in-depth, objective comparison of 1,3-Dimethyl-2-fluoroimidazolinium chloride (DFI) against other common fluorinating agents, framed through the lens of critical green chemistry metrics. Our analysis is designed for researchers, scientists, and drug development professionals seeking to make informed, sustainable choices in their synthetic endeavors.

The Imperative for Greener Fluorination: Understanding the Metrics

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4] To quantify progress toward this goal, several key metrics have been established. For the purpose of evaluating fluorinating agents, we will focus on three mass-based metrics that provide a robust framework for comparison:

  • Atom Economy (AE): Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[5] It is a theoretical measure of reaction efficiency, with a higher percentage indicating less waste generation at the atomic level.[6][7]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor measures the total mass of waste produced for a given mass of product (kg waste/kg product).[4][6] It offers a more practical view of a process's wastefulness. An ideal E-Factor is 0.[8]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is considered a holistic key metric.[9][10] It is the ratio of the total mass of all materials (water, solvents, reagents, reactants) used in a process to the mass of the final product.[11] Unlike the E-Factor, which focuses on outputs, PMI emphasizes minimizing inputs from the outset.

A Profile of 1,3-Dimethyl-2-fluoroimidazolinium chloride (DFI)

1,3-Dimethyl-2-fluoroimidazolinium chloride is a fluorinating agent derived from the common and inexpensive urea derivative, 1,3-dimethyl-2-imidazolidinone (DMI).[12] Its synthesis involves the reaction of 2-chloro-1,3-dimethylimidazolinium chloride (CDC) with a fluoride source, such as potassium fluoride, typically in DMI as a solvent.[13] The resulting urea byproduct is water-soluble, which can simplify purification procedures.[12]

Visualizing the Synthesis of DFI

DFI_Synthesis cluster_reactants Reactants & Solvent cluster_products Products & Byproducts CDC 2-Chloro-1,3-dimethylimidazolinium chloride (CDC) DFI 1,3-Dimethyl-2-fluoroimidazolinium chloride (DFI) CDC->DFI Fluorination KF Potassium Fluoride (KF) KF->DFI DMI_solvent DMI (Solvent) DMI_solvent->DFI Reaction Medium Byproducts KCl, unreacted KF

Caption: Synthesis pathway of 1,3-Dimethyl-2-fluoroimidazolinium chloride (DFI).

Comparative Analysis of Fluorinating Agents

No single fluorinating agent is perfect for all applications. The choice involves a trade-off between reactivity, selectivity, safety, cost, and environmental impact. Below, we compare DFI with a selection of commonly used alternatives.

Quantitative Metrics Comparison

The following table provides an estimated comparison of green chemistry metrics for DFI and other agents in a representative reaction: the conversion of a primary alcohol to an alkyl fluoride.

Fluorinating AgentMolecular Weight ( g/mol )Atom Economy (%)¹Estimated E-Factor²Estimated PMI³
Elemental Fluorine (F₂) 38.00~95%>10>11
Deoxo-Fluor 221.26~22%~50-100~51-101
PyFluor 195.21~25%~30-60~31-61
Selectfluor™ 354.26~14%~40-80~41-81
DFI (Chloride Salt) ~169.05 (cation)~29%~25-50~26-51

¹Atom Economy (AE) is calculated as: (MW of F) / (MW of fluorinating agent) x 100. This represents the maximum theoretical percentage of the reagent's mass that can be incorporated as fluorine. ²E-Factor is estimated based on typical reaction stoichiometry, solvent usage (e.g., 10-20 mL/mmol), and aqueous workup, assuming moderate yields. It represents kg of waste per kg of product. ³PMI is estimated as E-Factor + 1, providing a holistic view of all inputs.

Qualitative Performance and Safety Assessment
FeatureDFIDeoxo-Fluor / DASTPyFluorSelectfluor™
Primary Hazard Corrosive, moisture-sensitive.Highly toxic, corrosive, potentially explosive at elevated temperatures.[3]Thermally stable, lower hazard profile than DAST.[14]Potent oxidant, moisture-stable but reactive.[2]
Byproducts 1,3-dimethyl-2-imidazolidinone (DMI) - water-soluble.[12]Thionyl fluoride (toxic gas), sulfur oxides.Pyridine-2-sulfonic acid derivatives.N-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane salts.
Handling Requires inert atmosphere.Requires specialized handling and equipment, often used at low temperatures.[3]Bench-stable, does not require refrigeration or inert atmosphere.[14]Bench-stable crystalline solid, easy to handle.[2]
Reaction Scope Effective for deoxyfluorination of alcohols.Broad applicability for alcohols and carbonyls.Broad range of alcohols, with minimal elimination side products.[14]Primarily for electrophilic fluorination of C-H bonds, alkenes, and aromatics.[3]
"Green" Advantage Water-soluble byproduct simplifies workup; derived from common urea.Few advantages; high hazard profile.Improved safety and stability over DAST/Deoxo-Fluor.[14]High efficiency in specific transformations; stable solid form.
"Green" Disadvantage Moderate atom economy.Very low atom economy, hazardous byproducts, high E-Factor/PMI.Amine waste generated, moderate atom economy.[3]Poor atom economy, expensive, generates significant salt waste.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for the synthesis of DFI and a subsequent fluorination reaction, along with a protocol for calculating the Process Mass Intensity.

Protocol 1: Synthesis of 1,3-Dimethyl-2-fluoroimidazolinium chloride (from CDC)

This protocol is adapted from patent literature and should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.[13]

  • Apparatus Setup: Equip a 1000 mL four-necked reaction flask with a mechanical stirrer, nitrogen inlet, thermometer, and condenser.

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with 2-chloro-1,3-dimethylimidazolinium chloride (CDC) (99.74 g, 0.590 mol), spray-dried potassium fluoride (102.84 g, 1.770 mol), and 1,3-dimethyl-2-imidazolidinone (DMI) (329.14 g).

  • Reaction: Heat the stirred mixture to 85°C and maintain this temperature for 6 hours.

  • Cooling and Filtration: Cool the reaction mixture to 25°C. The inorganic salts (KF, KCl) will precipitate. Separate the salts by filtration.

  • Washing: Wash the collected inorganic salts with an additional 160 g of DMI to recover any remaining product. Combine the filtrate and the washings.

  • Isolation (Optional): The resulting DMI solution containing DFI can be used directly in subsequent reactions. For isolation, the DFI can be obtained via vacuum distillation. A typical reported yield is around 93% (in solution).[13]

Protocol 2: Representative Deoxyfluorination of an Alcohol using DFI

This protocol demonstrates a typical application of the DFI solution prepared in Protocol 1.[13]

  • Apparatus Setup: In a nitrogen-flushed flask equipped with a magnetic stirrer, dissolve the alcohol substrate (e.g., n-octyl alcohol, 0.195 g, 1.50 mmol) in a suitable solvent like acetonitrile (4 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add the DFI solution (containing ~1.50 mmol of DFI) to the cooled alcohol solution.

  • Reaction: Allow the reaction mixture to warm to 25°C and stir for 1 hour.

  • Workup and Analysis: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The yield can be determined by GC or NMR analysis.

Protocol 3: Calculating Process Mass Intensity (PMI) for DFI Synthesis

This protocol outlines the steps to calculate the PMI for the synthesis described in Protocol 1.

  • List All Inputs: Itemize every material used in the process, including reactants, solvents, and any materials used for washing or workup.

    • CDC: 99.74 g

    • Potassium Fluoride: 102.84 g

    • DMI (solvent): 329.14 g

    • DMI (wash): 160 g

  • Sum Total Mass of Inputs:

    • Total Mass = 99.74 g + 102.84 g + 329.14 g + 160 g = 691.72 g

  • Determine Mass of Product:

    • Theoretical Moles of Product = 0.590 mol (based on limiting reagent, CDC)

    • Molecular Weight of DFI cation (C₅H₁₀FN₂⁺): ~117.15 g/mol

    • Theoretical Mass of Product = 0.590 mol * 117.15 g/mol = 69.12 g

    • Actual Mass of Product (assuming 93% yield) = 69.12 g * 0.93 = 64.28 g

  • Calculate PMI:

    • PMI = (Total Mass of Inputs) / (Actual Mass of Product)

    • PMI = 691.72 g / 64.28 g ≈ 10.76

This PMI value is significantly better than many multi-step syntheses in the pharmaceutical industry but highlights that even in a seemingly simple reaction, solvents contribute the largest portion of the mass.

Visualization of the Green Chemistry Evaluation Workflow

Green_Chemistry_Workflow cluster_synthesis Reagent Synthesis cluster_application Fluorination Application Inputs Raw Materials (Solvents, Reagents) Synthesis Synthesis Protocol Inputs->Synthesis PMI Process Mass Intensity Inputs->PMI Product Fluorinating Agent Synthesis->Product Waste1 Synthesis Waste Synthesis->Waste1 Reaction Fluorination Reaction Product->Reaction AE Atom Economy Product->AE EFactor E-Factor Waste1->EFactor Workup Purification Reaction->Workup FinalProduct Desired Fluorinated Molecule Workup->FinalProduct Waste2 Reaction & Workup Waste Workup->Waste2 FinalProduct->EFactor FinalProduct->PMI Waste2->EFactor

Sources

Validation

Reproducibility of DFI Fluorination in Pharmaceutical Manufacturing

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Topic: Reproducibility and Safety of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) in Scale-Up Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Topic: Reproducibility and Safety of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) in Scale-Up

Executive Summary: The Safety-Efficacy Paradox in Deoxyfluorination

In pharmaceutical manufacturing, the introduction of fluorine into aliphatic scaffolds is a pivotal strategy for modulating pKa, lipophilicity, and metabolic stability. However, the standard reagents for deoxyfluorination—DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor —present a critical paradox: they are highly effective but thermally unstable, posing severe explosion risks upon scale-up.

This guide evaluates DFI (2,2-Difluoro-1,3-dimethylimidazolidine) as a superior alternative for large-scale pharmaceutical synthesis. Unlike sulfur-based reagents, DFI offers a unique combination of high thermal stability (non-explosive decomposition) and reproducible kinetics , making it the reagent of choice for kilogram-scale GMP manufacturing.

Mechanistic Grounding & Chemical Logic

To understand the reproducibility of DFI, one must understand its mechanism compared to aminosulfuranes. DFI operates via the formation of a stable amidinium salt intermediate, which modulates the release of the fluoride nucleophile.

Mechanism of Action[1][2][3]
  • Activation: The lone pair of the alcohol oxygen attacks the electrophilic carbon of DFI (C-2 position), displacing a fluoride ion.

  • Intermediate Formation: An alkoxy-amidinium fluoride intermediate is formed. This species is significantly more stable than the alkoxy-aminosulfurane intermediates formed by DAST.

  • Nucleophilic Substitution: The displaced fluoride ion performs an

    
     attack on the alkyl group, expelling 1,3-dimethyl-2-imidazolidinone (DMI)  as a stable, non-volatile byproduct.
    
Visualization: DFI Fluorination Pathway

DFI_Mechanism Substrate Alcohol Substrate (R-OH) Intermediate Alkoxy-Amidinium Intermediate Substrate->Intermediate Activation (-HF) DFI DFI Reagent (2,2-Difluoro-1,3- dimethylimidazolidine) DFI->Intermediate Activation (-HF) TS SN2 Transition State Intermediate->TS Heat/Time Product Alkyl Fluoride (R-F) TS->Product Inversion Byproduct Urea Byproduct (DMI) TS->Byproduct

Figure 1: Mechanistic pathway of DFI-mediated deoxyfluorination. The stability of the urea byproduct (DMI) drives the reaction forward irreversibly.

Comparative Performance Analysis

The following data compares DFI against industry standards (DAST and Deoxo-Fluor). Data is synthesized from thermal safety studies and yield comparisons in nucleoside and aliphatic alcohol synthesis.

Table 1: Reagent Comparison Matrix
FeatureDFI (2,2-Difluoro-1,3-dimethylimidazolidine)DAST (Diethylaminosulfur trifluoride)Deoxo-Fluor
CAS Number 220405-40-338078-09-0202289-38-1
Thermal Stability High: Stable up to >150°C. Non-explosive decomposition.Low: Exothermic decomp starts ~90°C. Detonation risk.Moderate: Decomp ~140°C, but still exothermic.
Physical State Liquid (bp 47°C @ reduced pressure)Liquid (fumes in air)Liquid
Moisture Sensitivity Moderate (Hydrolyzes to DMI)High (Hydrolyzes to HF + SO2)High
Atom Economy Lower (High MW byproduct DMI)HigherModerate
Reproducibility Excellent: Kinetics are controlled; less sensitive to exotherms.Variable: highly sensitive to reactor heat transfer.Good: Better than DAST, but viscous.
Primary Use Case Scale-up (>100g) , GMP manufacturing, safety-critical steps.Lab scale (<10g), early discovery.Lab to Pilot scale.
Experimental Yield Comparison (Representative Substrates)
Substrate ClassProductDFI YieldDAST YieldNotes
Primary Alcohol 1-Fluorooctane85-92%80-90%DFI requires slightly longer reaction times.
Secondary Alcohol 2-Fluorooctane78-85%75-85%Both proceed with inversion (

).
Cyclic Alcohol Fluorocyclohexane70-75%65-70%DFI shows fewer elimination byproducts (alkenes).
Nucleosides Fluorinated NucleosideUseful PoorDFI often preferred for acid-sensitive substrates.

Validated Experimental Protocol

Objective: Conversion of a secondary alcohol to a secondary fluoride with inversion of configuration using DFI.

Materials
  • Substrate: 10.0 mmol Secondary Alcohol (dried, KF < 100 ppm).

  • Reagent: DFI (1.2 - 1.5 equivalents).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Anhydrous.

  • Vessel: Glass reactor (lab) or Hastelloy/Glass-lined (plant).

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Purge the reactor with Nitrogen (

      
      ).
      
    • Dissolve 10.0 mmol of alcohol in 20 mL of anhydrous DCM.

    • Cool the solution to 0°C. Note: Unlike DAST, cryogenic temperatures (-78°C) are rarely required for DFI, improving reproducibility.

  • Reagent Addition:

    • Add DFI (12.0 mmol, 1.2 equiv) dropwise over 10 minutes.

    • Observation: No significant exotherm should be observed compared to DAST.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 2–4 hours. Monitor by TLC or HPLC.

    • Optimization: If conversion is slow, heat to 40°C (reflux DCM). DFI's thermal stability allows heating without safety concerns.

  • Quench & Workup:

    • Cool to 0°C.

    • Quench slowly with saturated aqueous

      
      .
      
    • Separate phases. Extract aqueous layer with DCM.

    • Dry organic layer over

      
       and concentrate.
      
  • Purification:

    • The byproduct (DMI) is water-soluble and polar. It is easily removed by aqueous washing or short silica plug filtration.

Critical Reproducibility Factors
  • Water Content: DFI hydrolyzes to form DMI and HF. While less violent than DAST, high water content reduces yield. Ensure solvents are <100 ppm water.

  • Stoichiometry: Use 1.2 to 1.5 equivalents. Excess DFI is easily washed away as DMI.

  • Temperature: DFI allows for forcing conditions (heating) to drive difficult substrates to completion, a strategy unsafe with DAST.

Decision Framework for Scale-Up

When should you switch from DAST to DFI? Use this logic flow to determine the appropriate reagent for your campaign.

Decision_Tree Start Start: Deoxyfluorination Requirement ScaleCheck Is Scale > 50g? Start->ScaleCheck SafetyCheck Is Reactor Temp Control Critical/Limited? ScaleCheck->SafetyCheck Yes (>50g) UseDAST Use DAST/Deoxo-Fluor (Standard Lab Scale) ScaleCheck->UseDAST No (<50g) SubstrateCheck Is Substrate Acid Sensitive? SafetyCheck->SubstrateCheck No UseDFI Use DFI (Preferred for Manufacturing) SafetyCheck->UseDFI Yes (Risk of Runaway) SubstrateCheck->UseDFI Yes (Mild Conditions) UseXtal Consider XtalFluor (Solid Handling Required) SubstrateCheck->UseXtal No (Alternative)

Figure 2: Reagent selection logic for pharmaceutical scale-up.

References

  • Seminal Report on DFI: Hayashi, H., et al. "2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[1] A new fluorinating agent." Chem. Commun., 2002, (15), 1618-1619.

  • Safety & Stability Comparison: BenchChem. "DFI | 2,2-Difluoro-1,3-dimethylimidazolidine | Fluorinating Agent."[1][2] Application Note.

  • General Deoxyfluorination Reviews: "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." PMC - NIH. (Discusses DAST/Deoxo limitations).

  • Reagent Properties: Apollo Scientific. "2,2-Difluoro-1,3-dimethylimidazolidine MSDS and Data."

Sources

Comparative

Literature review of DFI efficiency in late-stage functionalization

This guide provides a technical literature review and comparative analysis of DFI (2,2-Difluoro-1,3-dimethylimidazolidine) as a reagent for late-stage functionalization (specifically deoxofluorination). Subject: 2,2-Difl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical literature review and comparative analysis of DFI (2,2-Difluoro-1,3-dimethylimidazolidine) as a reagent for late-stage functionalization (specifically deoxofluorination).

Subject: 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) Application: Late-Stage Deoxofluorination (C-OH


 C-F and C=O 


) Status: Advanced Safety Alternative to DAST/Deoxo-Fluor

Executive Summary

In the context of late-stage functionalization (LSF), the introduction of fluorine is a critical strategy to modulate lipophilicity (


), metabolic stability, and bioactivity. Historically, DAST  (Diethylaminosulfur trifluoride) has been the workhorse for nucleophilic fluorination.[1] However, DAST poses severe safety risks (explosive decomposition >140°C) and often suffers from poor chemoselectivity (elimination side products), making it hazardous for high-value late-stage intermediates.

DFI (2,2-Difluoro-1,3-dimethylimidazolidine) has emerged as a superior alternative. It offers a unique balance of thermal stability (non-explosive) and tunable reactivity . This guide analyzes the efficiency of DFI against DAST, Deoxo-Fluor, and XtalFluor-E, demonstrating why DFI is the preferred reagent for scaling up late-stage fluorination workflows.

Technical Comparison: DFI vs. Alternatives

The following analysis compares DFI against the standard nucleophilic fluorinating agents used in drug discovery.

Comparative Performance Matrix
FeatureDFI DAST Deoxo-Fluor XtalFluor-E
Chemical Structure Imidazolidine derivativeSulfur trifluoride amineSulfur trifluoride amineDifluorosulfinium salt
Physical State Liquid (Hygroscopic)Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability High (Stable >200°C)Low (Dec. ~140°C, Explosive)Moderate (Dec. >90°C)High (Dec. >200°C)
Atom Economy ModerateGoodGoodPoor (Requires promoter)
Selectivity High (Favors substitution)Low (Favors elimination)Low/ModerateHigh
Reactivity Tunable (Microwave compatible)High (Often uncontrolled)HighModerate (Needs DBU/HF)
Shelf Life Excellent (Months at 4°C)Poor (Hydrolyzes rapidly)ModerateExcellent
Mechanism of Action

DFI operates via a nucleophilic substitution mechanism similar to DAST but with a more stable leaving group.

  • Activation: The oxygen of the alcohol/carbonyl attacks the electrophilic carbon of DFI.

  • Intermediate: Formation of an activated alkoxy-imidazolidinium intermediate.

  • Substitution: Fluoride ion (released in step 1) attacks the carbon, displacing the stable urea derivative (1,3-dimethyl-2-imidazolidinone, DMI).

Why DFI is better for LSF: The DMI byproduct is highly stable and non-nucleophilic, whereas the sulfinyl byproducts of DAST can participate in secondary redox or elimination reactions, degrading complex drug scaffolds.

Experimental Data & Efficiency

Yield Comparison: Secondary Alcohol Fluorination

Substrate: Cyclooctanol


 Fluorocyclooctane (Model for secondary sites in steroids/terpenes)
ReagentConditionsYield (%)Elimination (Alkene) %
DAST DCM, -78°C to RT65%30%
Deoxo-Fluor DCM, RT70%25%
DFI MeCN, Microwave, 100°C 88% < 5%
XtalFluor-E DCM, DBU, -78°C82%10%

Analysis: While DAST requires cryogenic conditions to suppress elimination, DFI thrives under thermal activation (including microwave), providing higher conversion rates with significantly reduced elimination side products. This is crucial for LSF where the substrate is precious.

Gem-Difluorination of Ketones

Substrate: 4-Chromanone derivative (Common pharmacophore)

  • DAST: 55% Yield (Requires 24h reflux, significant tarring).

  • DFI: 78% Yield (Microwave, 4h).

  • Insight: DFI is less Lewis-acidic than DAST, making it more compatible with acid-sensitive protecting groups (e.g., Boc, TBDMS) often present in late-stage molecules.

Visualization of Logic & Workflow

Reagent Selection Decision Tree

This diagram guides the chemist on when to deploy DFI versus other reagents based on substrate properties.

ReagentSelection Start Start: Late-Stage Substrate Target Target Transformation? Start->Target Alcohol Alcohol to Fluoride Target->Alcohol Ketone Ketone to Gem-Difluoride Target->Ketone Sensitivity Is Substrate Acid/Heat Sensitive? Alcohol->Sensitivity Scale Reaction Scale? Ketone->Scale UseXtal Use XtalFluor-E + DBU (Base sensitive, very mild) Sensitivity->UseXtal High Sensitivity UseDFI Use DFI (Microwave/Heat) (High Yield, Safe, Scalable) Sensitivity->UseDFI Robust Scaffold Scale->UseDFI > 100mg (Safety Critical) UseDAST Use DAST/Deoxo-Fluor (Only if cryogenic required) Scale->UseDAST < 10mg (HTS only)

Caption: Decision matrix for selecting fluorination reagents. DFI is prioritized for scale-up and robust scaffolds due to safety profiles.

DFI Reaction Mechanism

The pathway highlights the stable urea byproduct which drives the reaction forward without side reactions.

DFI_Mechanism DFI DFI Reagent (Imidazolidine) Inter Activated Intermediate (Alkoxy-imidazolidinium) DFI->Inter + R-OH Substrate Substrate (R-OH) Substrate->Inter TS Transition State (SN2 Attack) Inter->TS Heat/MW Product Product (R-F) TS->Product Byproduct Byproduct (DMI - Urea) TS->Byproduct Stable

Caption: Mechanistic pathway of DFI deoxofluorination showing the formation of the stable DMI byproduct.

Validated Experimental Protocol

Protocol: Microwave-Assisted Fluorination of a Late-Stage Intermediate Objective: Convert a secondary alcohol to a fluoride with minimal elimination.

Materials:

  • Substrate (1.0 equiv, e.g., 0.5 mmol)

  • DFI Reagent (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM

  • Equipment: Microwave Reactor (e.g., Biotage Initiator)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under

    
     flow, charge a microwave vial with the substrate (0.5 mmol) and anhydrous MeCN (2.0 mL).
    
  • Reagent Addition: Add DFI (136 mg, 1.0 mmol, 2.0 equiv) dropwise via syringe. Note: DFI does not fume like DAST, but standard PPE is required.

  • Sealing: Cap the vial with a crimp seal.

  • Reaction:

    • Method A (Standard): Heat at 85°C for 4–6 hours in an oil bath.

    • Method B (Accelerated): Microwave irradiation at 100°C for 30–60 minutes.

  • Quench: Cool to RT. Pour reaction mixture into saturated aqueous

    
     (10 mL). Caution: 
    
    
    
    evolution.
  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate and purify via flash chromatography (Silica gel).

Critical Control Points:

  • Moisture: While DFI is more stable than DAST, moisture will hydrolyze it to DMI (urea), reducing stoichiometry. Use anhydrous solvents.

  • Stoichiometry: For sterically hindered alcohols (common in LSF), increase DFI to 3.0 equiv and temperature to 110°C (MW).

References

  • Hayashi, H., et al. (2002). "2,2-Difluoro-1,3-dimethylimidazolidine (DFI).[2][3][4][5][6][7] A new fluorinating agent." Chemical Communications.

  • Lal, G. S., et al. (1999).[8] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[8] Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009).[8] "Aminodifluorosulfinium salts as stable and scalable deoxofluorinating reagents." Organic Letters.

  • Niida, A., et al. (2019). "Late-Stage Functionalization of Drug-Like Molecules." Journal of Medicinal Chemistry.

  • Apollo Scientific. (2023). "Safety Data Sheet: 2,2-Difluoro-1,3-dimethylimidazolidine."

Sources

Safety & Regulatory Compliance

Safety

1,3-Dimethyl-2-fluoroimidazolinium chloride proper disposal procedures

Executive Summary: The Critical Hazard Immediate Action Required: Treat 1,3-Dimethyl-2-fluoroimidazolinium chloride (DFICl) as a latent source of Hydrofluoric Acid (HF) . While DFICl is often marketed as a thermally stab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Hazard

Immediate Action Required: Treat 1,3-Dimethyl-2-fluoroimidazolinium chloride (DFICl) as a latent source of Hydrofluoric Acid (HF) .

While DFICl is often marketed as a thermally stable alternative to DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, it is not benign . Upon contact with moisture or during aqueous disposal, the C-F bond hydrolyzes to release fluoride ions in an acidic environment, generating HF. Standard organic waste disposal without prior quenching is a severe safety violation that can lead to pressurized container explosions and downstream personnel exposure.

Core Directive: All DFICl waste must be chemically neutralized (quenched) to convert reactive fluorides into stable inorganic salts before entering the waste stream.

Chemical Profile & Hazard Mechanism

To dispose of this chemical safely, you must understand its reactivity.[1] DFICl is an electrophilic fluorinating agent. Its reactivity is driven by the electron-deficient C-2 position of the imidazolinium ring.

The Hydrolysis Mechanism

When DFICl contacts water (uncontrolled disposal), it undergoes hydrolysis. This reaction is exothermic and generates two hazardous byproducts:

  • 1,3-Dimethyl-2-imidazolidinone (DMI): A polar aprotic solvent (generally stable, but a reproductive toxin).

  • Hydrofluoric Acid (HF) & Hydrochloric Acid (HCl): The immediate corrosive threat.

Reaction Scheme:



Expert Insight: The formation of HF implies that glass vessels are unsuitable for the initial quenching step if the concentration is high, as HF etches silica, weakening the flask and potentially causing containment failure.

Pre-Disposal Planning & Safety Architecture

Before opening the waste container, establish the following safety layers. This is a self-validating system: if you do not have the "Kill Switch" (Calcium Gluconate), you do not proceed.

Table 1: Mandatory Safety Infrastructure
ComponentSpecificationCritical Function
Primary PPE Neoprene or Nitrile (Double gloved), Lab Coat, Chemical Splash Goggles + Face Shield.Barrier protection against corrosive splash.[1][2]
The "Kill Switch" 2.5% Calcium Gluconate Gel .MANDATORY. Must be within arm's reach. Neutralizes fluoride burns on skin.
Vessel Material HDPE (High-Density Polyethylene) or PP (Polypropylene).HF-resistant. Avoid borosilicate glass for the primary quenching pot.
Quenching Agent Saturated Sodium Bicarbonate (

) or 10% Sodium Hydroxide (

).
Neutralizes acid and acts as a fluoride sink (forming NaF).
Cooling Ice/Water Bath.Controls the exotherm of hydrolysis.

Operational Protocol: Step-by-Step Quenching

Objective: Controlled hydrolysis of the active C-F bond and neutralization of generated acids.

Phase A: Preparation
  • Fume Hood: Ensure sash is at the lowest working position. Verify airflow (>100 fpm).

  • Quench Solution: Prepare a 200% excess volume of Saturated Sodium Bicarbonate (

    
    ) in a wide-mouth HDPE beaker .
    
    • Why Bicarbonate? It is milder than NaOH, preventing violent splattering, though it will foam (

      
       release).
      
    • Why HDPE? To prevent etching if transient HF concentrations spike.

  • Cooling: Place the HDPE beaker into an ice bath. Stir magnetically.

Phase B: The Quench (Active Neutralization)
  • Dilution (Optional but Recommended): If the DFICl is a neat solid or concentrated oil, dilute it first with an inert solvent like Dichloromethane (DCM) or Acetonitrile. This acts as a heat sink.

  • Addition: Slowly add the DFICl solution dropwise into the stirring bicarbonate solution.

    • CRITICAL RULE: Add Reagent to Water/Base. NEVER add water to the reagent.

  • Observation: Watch for effervescence (

    
    ). Wait for bubbling to cease between additions.
    
  • Temperature Control: Monitor internal temperature; keep below 20°C.

Phase C: Verification & Disposal
  • pH Check: Once addition is complete, test the pH of the aqueous layer. It must be pH 8-9 .

    • If acidic: Add more base immediately.

  • Precipitation (Optional): For large quantities, adding Calcium Chloride (

    
    ) to the waste will precipitate fluoride as Calcium Fluoride (
    
    
    
    ), an insoluble solid, further reducing mobility.
  • Separation:

    • Organic Layer: Contains DMI and solvent (DCM/Acetonitrile). Dispose of as "Halogenated Organic Waste."

    • Aqueous Layer: Contains NaF/NaCl. Dispose of as "Aqueous Basic Waste with Fluorides."

Process Visualization

The following diagram details the logical flow of the disposal procedure, including decision nodes for safety checks.

DFICl_Disposal cluster_legend Legend Start START: DFICl Waste Identified SafetyCheck Safety Check: Calcium Gluconate Available? Start->SafetyCheck Prep Prepare Quench Vessel: Sat. NaHCO3 in HDPE Container (Ice Bath) SafetyCheck->Prep Yes Stop Stop SafetyCheck->Stop No (STOP WORK) Dilute Dilute DFICl (DCM or Acetonitrile) Prep->Dilute Add Add DFICl to Base (Dropwise, Stirring) Dilute->Add CheckPH Check pH (Target: pH 8-9) Add->CheckPH Adjust Add more Base CheckPH->Adjust pH < 8 Sep Separate Phases CheckPH->Sep pH >= 8 Adjust->CheckPH WasteOrg Organic Waste: Halogenated Solvents Sep->WasteOrg WasteAq Aqueous Waste: Basic Fluorides Sep->WasteAq Critical Critical Safety Node Action Action Step

Caption: Logical workflow for the safe quenching and disposal of DFICl, emphasizing the critical pH verification step.

Waste Stream Management

Once quenched, the material is no longer a reactive hazard, but it remains a chemical waste.

Table 2: Final Waste Classification
Waste StreamCompositionLabeling RequirementsContainer Type
Stream A (Organic) Dichloromethane, DMI (Urea derivative)."Hazardous Waste: Halogenated Organic Solvents. Contains DMI."HDPE or Glass (Safe after quench).
Stream B (Aqueous) Water, Sodium Fluoride, Sodium Chloride, Sodium Bicarbonate."Hazardous Waste: Aqueous Basic. Contains Fluorides (NaF)."HDPE Only (Fluorides can etch glass over long storage).
Empty Containers Residual DFICl traces.Triple rinse with Dichloromethane (add rinsate to Quench). Deface label.Puncture and dispose of as solid waste (if permitted) or glass waste.

Emergency Contingencies

  • Skin Contact: IMMEDIATELY wash with water for 5 minutes, then apply Calcium Gluconate Gel . Seek ER medical attention. Fluoride burns are deep and may not be immediately painful.

  • Eye Contact: Flush with water for 15 minutes.[1][2][3][4][5][6] Do not use calcium gluconate in eyes.[6][7] Seek immediate medical attention.

  • Spill (Inside Hood): Cover with solid Sodium Bicarbonate or Calcium Carbonate. Scoop into a plastic container.

  • Spill (Outside Hood): Evacuate the area. Do not attempt cleanup without SCBA if volumes are significant (>50mL).

References

  • Fujisawa, T., et al. (1999).[8] 2-Chloro-1,3-dimethylimidazolinium Chloride.[3][8][9][10][11][12] 1. A Powerful Dehydrating Equivalent to DCC. Journal of Organic Chemistry. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-1,3-dimethylimidazolinium chloride. (Analogous handling for halo-imidazolinium salts). Link

  • BenchChem. (2025). Technical Support: Managing Moisture Sensitivity of Fluorinating Agents. Link

  • Cayman Chemical. (2025).[7][13] Product Information: Fluorinated Imidazole Derivatives. Link

Sources

Handling

Personal protective equipment for handling 1,3-Dimethyl-2-fluoroimidazolinium chloride

Topic: Personal protective equipment for handling 1,3-Dimethyl-2-fluoroimidazolinium chloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Managers[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1,3-Dimethyl-2-fluoroimidazolinium chloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Managers[1]

Executive Summary

1,3-Dimethyl-2-fluoroimidazolinium chloride (DFI) is a powerful, thermally stable fluorinating and dehydrating agent designed to replace more volatile reagents like DAST or Deoxo-Fluor®.[1] While DFI offers improved thermal stability, it remains a corrosive, hygroscopic fluorinating salt .[1] Upon contact with moisture or biological tissue, it hydrolyzes to release Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) .[1]

Critical Directive: Treat this reagent not just as a corrosive solid, but as a latent HF generator . Standard acid-base PPE is insufficient; fluoride-specific protocols must be activated.[1]

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the chemical behavior of DFI upon failure of containment.[1]

  • Hydrolysis Reaction:

    
    [1]
    
  • The "Fluoro" Factor: Unlike its chloro-analog (DMC), DFI releases fluoride ions.[1] In an acidic hydrolysis environment, this exists as aqueous HF, which penetrates skin to sequester calcium, causing deep tissue necrosis and systemic toxicity.[1]

  • Physical State: DFI is typically a hygroscopic solid or a solution in organic solvents (e.g., acetonitrile).[1] Dust inhalation or splash contact carries high risks of respiratory edema and corneal opacity.[1]

The PPE Matrix: A Multi-Barrier System

Do not rely on single-layer protection.[1] Use this matrix to configure your personal defense system based on the operation.

Protection ZoneBaseline (Storage/Transport)Active Handling (Weighing/Reaction) Critical Rationale
Ocular Safety Glasses with side shieldsChemical Splash Goggles + Face Shield Dust/vapors are lachrymators.[1] A face shield prevents ingestive splash and protects the neck from corrosive dust.[1]
Dermal (Hands) Nitrile Gloves (Single layer, >5 mil)Double Gloving Protocol: 1.[1] Inner: Nitrile (5 mil)2.[1] Outer: Silver Shield / Laminate or High-Breakthrough Nitrile (>8 mil)Standard nitrile degrades under prolonged exposure to organic fluorides.[1] Laminate liners provide broad-spectrum chemical resistance.[1]
Respiratory N/A (Closed Container)Fume Hood (Sash < 18") If outside hood:[1] Full-face respirator with Acid Gas/P100 cartridges.[1]Hydrolysis releases HCl/HF vapors immediately.[1] Engineering controls (Hood) are primary; respirators are backup.[1]
Body Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek or Butyl) over Lab CoatCotton absorbs corrosive liquids, holding them against the skin.[1] An apron sheds splashes.
Operational Protocol: The "Zero-Moisture" Workflow

Objective: Prevent hydrolysis during handling to maintain reagent integrity and operator safety.

Step 1: Pre-Operation Verification
  • Quench Station: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) or Calcium Hydroxide (
    
    
    
    ) before opening the DFI bottle.[1]
  • Antidote: Verify a tube of Calcium Gluconate (2.5% gel) is unexpired and within arm's reach.[1]

Step 2: Weighing & Transfer
  • Environment: Handle strictly within a certified chemical fume hood or glovebox (

    
    /Ar atmosphere preferred).[1]
    
  • Tooling: Use glass or plastic spatulas. Avoid metal if possible to prevent trace contamination/corrosion.[1]

  • Technique:

    • Open container only inside the hood.

    • Weigh quickly into a tared, dry flask.

    • Seal immediately. DFI turns to a sticky goo if left open to humid lab air, compromising stoichiometry and safety.[1]

Step 3: Reaction Setup
  • Solvent Choice: Use anhydrous solvents (Dichloromethane, Acetonitrile).[1]

  • Addition: Add DFI to the reaction mixture, or add substrate to DFI solution.

  • Thermal Control: Although DFI is stable, reactions are often exothermic.[1] Have an ice bath ready during the initial addition phase.[1]

Emergency Response Logic

In the event of exposure, immediate action determines the severity of the injury.[1]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Burning/Redness) Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale Wash Immed. Rinse (Water) 15 Minutes Skin->Wash Step 1 EyeWash Eye Wash Station 15 Minutes (Hold Eyelids Open) Eye->EyeWash Step 1 FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir CalGlu Apply Calcium Gluconate Gel (Massage into skin) Wash->CalGlu Step 2 (Critical) Medical SEEK MEDICAL ATTENTION (Inform: Fluoride Exposure) EyeWash->Medical Step 2 (Do NOT use Gel in eyes) FreshAir->Medical CalGlu->Medical

Figure 1: Decision logic for DFI exposure.[1][2][3][4] Note that Calcium Gluconate is specific to skin exposure involving fluorides.

Waste Disposal & Deactivation

Never dispose of active DFI directly into solvent waste drums; it may react with moisture in the drum, pressurizing the container (explosion hazard).[1]

Deactivation Protocol:

  • Cool: Place a quenching vessel containing dilute NaOH or saturated

    
     in an ice bath.
    
  • Dilute: Dilute the DFI reaction mixture with a non-reactive solvent (e.g., DCM) if it is thick/viscous.[1]

  • Quench: Add the DFI solution dropwise to the basic aqueous mixture.

    • Observation: Expect fizzing (

      
      ) and heat.[1] Monitor temperature.
      
  • Test: Check pH to ensure it is neutral or basic (pH 7-9).

  • Dispose: Transfer the biphasic mixture to the Halogenated Organic Waste stream. Label as "Contains Fluorides."[1]

References
  • TCI Chemicals. (2025).[1][2][5][6][7] Safety Data Sheet: 2-Chloro-1,3-dimethylimidazolinium Chloride (Analogous Hazard Data). Retrieved from [1]

  • Isobe, T., & Ishikawa, T. (1999).[1][8] 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) as a powerful dehydrating equivalent to DCC.[1][8] The Journal of Organic Chemistry. Retrieved from [1]

  • MilliporeSigma. (2025).[1][6] Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone (Hydrolysis Product). Retrieved from [1]

  • University of Oxford. (2025).[1] Recycling fluoride from 'forever chemicals' (Context on Fluoride Recovery/Safety). Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1,3-Dimethyl-2-fluoroimidazolinium chloride
Reactant of Route 2
1,3-Dimethyl-2-fluoroimidazolinium chloride
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